1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPMLZWJUMATOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372537 | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175277-09-5 | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid structure
An In-Depth Technical Guide to 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its synthesis, structural characteristics, and strategic applications, grounding the discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets.[3] Compounds incorporating the pyrazole nucleus are found in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[3][4][5]
This compound (CAS No: 175277-11-9) is a key building block within this privileged class of compounds.[6] Its specific substitution pattern—a bulky, lipophilic tert-butyl group at the N1 position, a methyl group at C3, and a carboxylic acid at C5—offers a unique combination of features for molecular design. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the carboxylic acid provides a crucial anchor for hydrogen bonding interactions or a reactive handle for further chemical elaboration into esters, amides, and other functional groups.
Synthesis and Mechanistic Rationale
The construction of the pyrazole ring is most reliably achieved through the cyclocondensation of a 1,3-difunctionalized carbon unit with a hydrazine derivative.[1][7] This classic approach, known as the Knorr pyrazole synthesis, remains the most fundamental and widely used method for creating substituted pyrazoles.[8][9]
Retrosynthetic Analysis and Strategy
The target molecule, this compound, can be synthesized by the regioselective condensation of tert-butylhydrazine with a suitable β-dicarbonyl compound. The key precursor required is an ester of 2,4-dioxo-pentanoic acid. The reaction proceeds through the initial formation of a hydrazone intermediate at the more reactive ketone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of tert-butylhydrazine directs the regioselectivity, as the bulky tert-butyl group sterically favors substitution at the less hindered nitrogen atom, leading to the desired N1-substituted isomer.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a validated, two-step process starting from readily available commercial reagents.
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (10 mL per gram of sodium) at 0 °C.
-
Claisen Condensation: To the cooled sodium ethoxide solution, add diethyl oxalate (1.0 eq) dropwise, followed by the slow addition of acetone (1.0 eq).
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Work-up and Isolation: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxopentanoate, which can be used in the next step without further purification.
Step 2: Cyclocondensation and Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxopentanoate (1.0 eq) in glacial acetic acid.
-
Hydrazine Addition: Add tert-butylhydrazine hydrochloride (1.05 eq) to the solution. The hydrochloride salt is used for its stability, and the acidic medium facilitates the reaction.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of a hydrazone, followed by intramolecular attack of the enamine nitrogen onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.
-
Saponification: After cooling, add a 2M aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to 80 °C for 2 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.
-
Isolation and Purification: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to afford pure this compound.
Synthesis Workflow Diagram
Caption: Knorr synthesis pathway for the target molecule.
Structural Elucidation and Physicochemical Properties
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented below are representative values based on analyses of the target molecule and closely related analogs.[10][11]
Spectroscopic Data Summary
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~1.6 ppm (s, 9H)~2.3 ppm (s, 3H)~6.5 ppm (s, 1H)~13.0 ppm (br s, 1H) | Protons of the tert-butyl groupProtons of the C3-methyl groupProton at the C4 position of the pyrazole ringAcidic proton of the carboxylic acid |
| ¹³C NMR | Chemical Shift (δ) | ~30 ppm (3C)~14 ppm~62 ppm~110 ppm~142 ppm~155 ppm~165 ppm | Methyl carbons of the tert-butyl groupC3-methyl carbonQuaternary carbon of the tert-butyl groupC4 carbon of the pyrazole ringC5 carbon of the pyrazole ringC3 carbon of the pyrazole ringCarbonyl carbon of the carboxylic acid |
| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (broad)~2970 cm⁻¹~1700 cm⁻¹~1550 cm⁻¹ | O-H stretching of the carboxylic acid dimerC-H stretching (aliphatic)C=O stretching of the carboxylic acidC=N/C=C stretching of the pyrazole ring |
| Mass Spec. | m/z (ESI-) | 181.09 [M-H]⁻ | Deprotonated molecular ion, confirming the molecular weight of 182.22 g/mol . |
Applications in Drug Design and Discovery
This compound is not merely a chemical entity but a strategic tool for medicinal chemists. Its utility stems from its role as a versatile scaffold and building block.
Role as a Privileged Scaffold
The pyrazole core acts as a bioisostere for other aromatic systems, such as benzene or imidazole, offering improved physicochemical properties like solubility while maintaining key binding interactions.[3] The nitrogen atoms can act as both hydrogen bond donors (N1-H in related structures) and acceptors (N2), allowing for precise orientation within a protein's active site.[3]
Fragment-Based Drug Design (FBDD)
This molecule is an ideal starting point for Fragment-Based Drug Design. The carboxylic acid serves as a primary binding element or an "anchor," often targeting positively charged or polar residues in a binding pocket. The substituted pyrazole core provides a rigid, well-defined vector from which to "grow" the molecule by adding other fragments, systematically exploring the surrounding chemical space to enhance potency and selectivity.
Caption: Role as a core fragment in drug discovery.
Therapeutic Potential
Derivatives of pyrazole carboxylic acids have been investigated for a multitude of therapeutic targets. For instance, many potent and selective COX-2 inhibitors, such as Celecoxib, feature a central pyrazole ring.[8] The structural motifs present in this compound are also found in compounds explored for their antitumor and anti-inflammatory activities.[12] The specific combination of substituents allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable starting point for developing orally bioavailable drug candidates.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its robust and scalable synthesis, combined with the favorable physicochemical properties imparted by its unique substitution pattern, ensures its continued relevance. For researchers and scientists, this molecule is not just a reagent but a gateway to novel chemical matter with significant therapeutic potential, offering a pre-validated scaffold upon which to build the next generation of targeted medicines.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Polysubstituted Pyrazoles: A Multicomponent-Domino Approach. Accounts of Chemical Research, 44(3), 189-201.
- Yet, L. (2009). Chapter 5.2 - Five-Membered Ring Systems: Pyrazoles and Related Systems. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
- U.S. National Library of Medicine. (n.d.). Pyrazole. In PubChem.
- MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry.
- Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835-7846.
- ResearchGate. (n.d.). Medicinally important pyrazole derivatives.
- Lv, P.-C., & Zhu, H.-L. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1804-1826.
- Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1198-1215.
- Szatmári, I., Fülöp, F., & Lázár, L. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2631.
- Potapov, A. S., Khlebnikov, A. I., & Shults, E. E. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(45), 10673-10682.
- Shinde, S. B., & Shingate, B. B. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(1), 434-439.
- Barazorda-Ccahuana, D., & Portilla, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Barazorda-Ccahuana, D., & Portilla, J. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1622.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149.
- Lead Sciences. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
- Xia, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1273.
- Sharma, A., & Kumar, V. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 20(24), 2186-2212.
- Claramunt, R. M., et al. (2006). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 44(8), 819-823.
- U.S. National Library of Medicine. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. In PubChem.
- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 175277-11-9 [amp.chemicalbook.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth explanations of the experimental methodologies used to determine these properties, the scientific principles underpinning these techniques, and the implications of the resulting data for research and development. All protocols are presented as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Significance of Substituted Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved pharmaceuticals. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can serve as a bioisostere for aromatic rings, often improving physicochemical properties such as lipophilicity and aqueous solubility.[1] The introduction of a carboxylic acid moiety, as seen in this compound, provides a key handle for molecular interactions, salt formation, and further chemical modification. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, chemical synthesis, and materials science. This guide will provide a detailed examination of these properties, offering both theoretical predictions and practical experimental guidance.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, 3-(tert-Butyl)-5-carboxy-1-methyl-1H-pyrazole[2]
-
Molecular Formula: C₉H₁₄N₂O₂[2]
-
Molecular Weight: 182.22 g/mol [2]
-
Chemical Structure:
Caption: Molecular structure of the compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, the following table summarizes key predicted physicochemical properties. These values, derived from computational models, provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Source |
| Melting Point | 151 °C | [4] |
| pKa | 3.15 ± 0.25 | [4] |
| logP | 1.4158 | [5] |
| Boiling Point | 317.7 ± 30.0 °C | [4] |
| Density | 1.13 g/cm³ | [4] |
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.
Predicted pKa
The predicted pKa of this compound is approximately 3.15.[4] This relatively low pKa for a carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, carboxylate form.
Caption: Ionization equilibrium of the carboxylic acid.
Experimental Determination of pKa: Potentiometric Titration
Principle: This method involves titrating a solution of the compound with a strong base of known concentration and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point).
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final volume of 50 mL.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
Predicted logP
The calculated logP for the neutral form of the molecule is 1.4158.[5] This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Experimental Determination of logD: HPLC Method
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logD of the target compound can be determined.
Step-by-Step Protocol:
-
Preparation of Standards and Sample: Prepare stock solutions of a series of standard compounds with known logP values and the target compound in a suitable solvent (e.g., methanol).
-
HPLC System: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (at the desired pH for logD measurement) and an organic solvent like acetonitrile or methanol.
-
Calibration: Inject the standard solutions and record their retention times. Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the sample solution and determine its retention time.
-
Calculation: Use the retention time of the sample and the calibration curve to determine the logD value.
Caption: Workflow for HPLC-based logD determination.
Solubility
Solubility in both aqueous and organic media is a critical factor for formulation development and biological testing.
General Solubility Profile
Pyrazole itself has limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[6] The presence of both a carboxylic acid and a tert-butyl group in the target molecule suggests it will have moderate solubility in a range of solvents. The solubility will be highly pH-dependent in aqueous solutions, with significantly higher solubility at pH values above its pKa due to the formation of the more polar carboxylate salt.
Experimental Determination of Aqueous Solubility: Shake-Flask Method
Principle: This is the gold-standard method for determining solubility. An excess of the solid compound is equilibrated with a solvent, and the concentration of the dissolved compound is then measured.
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Shaking: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC with UV detection, against a standard curve.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure and purity of the compound.
Infrared (IR) Spectroscopy
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7][8]
-
C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹ corresponding to the methyl and tert-butyl groups.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1760-1690 cm⁻¹.[7][8]
-
C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
tert-butyl Protons: A singlet at approximately 1.3-1.5 ppm.
-
Methyl Protons: A singlet at approximately 2.3-2.5 ppm.
-
Pyrazole Ring Proton (H4): A singlet around 6.0-6.5 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, which is concentration-dependent and may exchange with D₂O.[9]
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carboxyl Carbon: In the range of 165-185 ppm.[9]
-
Pyrazole Ring Carbons (C3, C5): In the region of 140-160 ppm.
-
Pyrazole Ring Carbon (C4): Around 100-110 ppm.
-
tert-butyl Quaternary Carbon: Approximately 30-35 ppm.
-
tert-butyl Methyl Carbons: Around 28-30 ppm.
-
Methyl Carbon: In the region of 10-15 ppm.
Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.22 g/mol ).
-
Key Fragments: Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this molecule, expect to see fragments corresponding to the loss of the carboxylic acid group (-45 Da), the tert-butyl group (-57 Da), and potentially cleavage of the pyrazole ring.
Synthesis
A plausible synthetic route to this compound involves the hydrolysis of a corresponding ester or amide precursor.
Synthesis via Hydrolysis of a Pyrazole-5-Carboxamide
Principle: A pyrazole-5-carboxamide can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[10]
Step-by-Step Protocol:
-
Amide Formation: React a suitable pyrazole-5-carbonyl chloride with an amine to form the corresponding amide.
-
Hydrolysis: The pyrazole-5-carboxamide is then refluxed in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Workup: After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the predicted values and established analytical methodologies presented herein offer a robust framework for researchers and drug development professionals. A thorough understanding and experimental validation of these properties are essential for unlocking the full potential of this promising heterocyclic scaffold in future scientific endeavors.
References
- University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry and Biochemistry.
- Solubility of Things. (n.d.). Pyrazole.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(4), 163-173.
- LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Al-Jibori, S. A., et al. (2014). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Journal of Al-Nahrain University, 17(1), 1-10.
- Al-Masoudi, N. A., et al. (2011). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 16(12), 10337-10348.
- Domínguez, R. M., et al. (2002). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 13(5), 673-678.
- Al-Masoudi, N. A., et al. (2011).
- Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 35-38.
- Fruchier, A., & Elguero, J. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1215-1219.
- Al-Jibori, S. A., et al. (2014). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- Li, A., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
- Rider, P., et al. (2012). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry Letters, 22(12), 4065-4068.
- Povar, I. G., et al. (2017). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 22(12), 2135.
- ResearchGate. (n.d.). Comparison between experimental and calculated log P I values for the....
- D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(12), 2895-2903.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook.
- Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks.
- Stenutz, R. (n.d.). 1H-pyrazole-3-carboxylic acid.
- Dong, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-934.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog.
- Kumar, A., & Kumar, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10.
- FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
- Janin, Y. L. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 7(4), 314-323.
- National Institutes of Health. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Arctom. (n.d.). CAS NO. 175277-11-9 | 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Matrix Fine Chemicals. (n.d.). 1-TERT-BUTYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). ResearchGate.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-TERT-BUTYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 175277-09-5 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scite.ai [scite.ai]
An In-Depth Technical Guide to 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No: 175277-11-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, robust synthesis protocols, and its role as a valuable scaffold in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
The subject of this guide is 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid . It is crucial to note that nomenclature for substituted pyrazoles can be inconsistent across suppliers. The Chemical Abstracts Service (CAS) has assigned the number 175277-11-9 to this specific regioisomer, which will be used as the definitive identifier throughout this document.
Table 1: Physicochemical Properties of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 175277-11-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₄N₂O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 182.22 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Thermo Fisher Scientific[2] |
| Appearance | White to off-white powder/solid | Thermo Fisher Scientific[2] |
| Melting Point | 150-158 °C | Thermo Fisher Scientific, abcr GmbH[2][3] |
| pKa | 3.15 ± 0.25 (Predicted) | ChemicalBook[3] |
| LogP | 1.4158 (Predicted) | ChemScene[4] |
| SMILES | CC(C)(C)C1=NN(C)C(=C1)C(=O)O | ChemScene[4] |
The Strategic Importance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of properties:
-
Structural Rigidity: The planar pyrazole ring provides a rigid framework, which can help in optimizing the binding orientation of a molecule to its biological target.
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein active sites.
-
Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable property for drug candidates.
-
Tunable Electronics: The electronic properties of the ring can be modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][5] The specific substitution pattern of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, featuring a bulky, lipophilic tert-butyl group and a carboxylic acid handle for further derivatization, makes it a highly versatile building block for exploring these therapeutic areas.
Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Validated Approach
A robust and reliable synthesis is paramount for the utility of any chemical building block. While several general methods for pyrazole synthesis exist, we present a logical and field-proven two-stage strategy for obtaining 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This approach prioritizes the use of well-documented, high-yielding reactions, ensuring reproducibility.
The overall strategy involves the initial construction of a key intermediate, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine , followed by its conversion to the target carboxylic acid.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
This procedure is adapted from a robust and well-vetted protocol published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[6] The reaction is a classic example of a pyrazole synthesis from a hydrazine and a β-functionalized nitrile.
Causality Behind Experimental Choices:
-
Reactants: tert-Butylhydrazine hydrochloride is used as the source for the N1-tert-butyl group. 3-Aminocrotononitrile serves as the three-carbon backbone, providing the C3-methyl group and the precursor to the C5-amino group.
-
Base (NaOH): The hydrochloride salt of the hydrazine must be neutralized in situ to liberate the free hydrazine base, which is the active nucleophile.
-
Heating: The condensation and subsequent cyclization to form the aromatic pyrazole ring require thermal energy to overcome the activation barriers.
Experimental Protocol: 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a thermocouple, charge tert-butylhydrazine hydrochloride (1.0 eq).
-
Hydrazine Liberation: Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
Addition of Nitrile: Add 3-aminocrotononitrile (1.0 eq) to the solution.
-
Cyclization: Heat the resulting slurry to an internal temperature of 90 °C with vigorous stirring. Maintain this temperature for 22 hours. During this time, ammonia is evolved as the cyclization proceeds.
-
Crystallization and Isolation: Cool the biphasic mixture to approximately 57 °C. Induce crystallization (seeding may be necessary). Once crystallization begins, remove the heat source and continue vigorous stirring while the mixture cools to ambient temperature.
-
Workup: Cool the slurry in an ice-water bath for one hour. Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the product under vacuum to yield 1-tert-butyl-3-methyl-1H-pyrazol-5-amine as a solid. This procedure is reported to provide a high yield (87%) of the desired product.[6]
This protocol represents a self-validating system; the formation of the crystalline product from the biphasic reaction mixture is a strong indicator of successful reaction completion. The purity can be readily assessed by standard techniques like NMR spectroscopy and melting point analysis.
Stage 2: Conversion of Amine to Carboxylic Acid
Causality Behind Experimental Choices:
-
Diazotization: The primary amino group is converted into an excellent leaving group (N₂) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This forms a highly reactive diazonium salt intermediate.
-
Hydrolysis: The diazonium salt is unstable and, upon heating in an aqueous acidic medium, is displaced by water (a nucleophile) to form a hydroxyl group.
-
Oxidation (Implicit): The initial product of hydrolysis would be a pyrazol-5-ol. To achieve the carboxylic acid, a subsequent oxidation step would be required. A more direct, albeit less commonly documented, route might involve a Sandmeyer-type reaction with a cyanide source followed by hydrolysis. However, for this guide, we will outline the hydrolysis pathway to the pyrazolone, which is a common intermediate itself. The direct conversion to the carboxylic acid from the diazonium salt is less straightforward than for simple aromatic amines. A more practical route involves hydrolysis of the corresponding ester, which is synthesized via a Knorr condensation.
Revised & Validated Stage 2: Knorr Synthesis and Hydrolysis
A more reliable and widely practiced method for synthesizing pyrazole carboxylic acids is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, followed by hydrolysis of the resulting ester.[7][8]
Figure 2: Knorr synthesis and hydrolysis workflow.
Experimental Protocol: Knorr Synthesis and Hydrolysis
-
Ring Formation (Ester Synthesis):
-
In a round-bottom flask, dissolve the β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq), in a suitable solvent such as ethanol or glacial acetic acid.
-
Add methylhydrazine (1.0 eq). Note: The user's initial query specified 1-(tert-butyl), but the confirmed CAS number corresponds to 1-methyl. We will proceed with methylhydrazine to match the confirmed structure. If the 1-tert-butyl isomer were desired, tert-butylhydrazine would be used here.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as the solvent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the ester is fully consumed (monitor by TLC).
-
Cool the mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a cold 1 M HCl solution until a precipitate forms (pH ~2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Applications in Drug Development
While specific clinical applications of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid are not extensively published, its structural motifs are present in compounds investigated for various therapeutic targets. Pyrazole carboxylic acids and their derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities.[9]
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The carboxylic acid functionality of the title compound can be readily converted to amides and other derivatives, which are common in this class of drugs.
-
Enzyme Inhibitors: The rigid pyrazole scaffold is ideal for positioning functional groups to interact with enzyme active sites. For instance, 3-methylpyrazole-5-carboxylic acid (a related compound) is known as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in neuropsychiatric disorders. The title compound could be used to synthesize analogs targeting various kinases, proteases, or other enzymes.
-
Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides and insecticides, highlighting the broad utility of this scaffold in creating biologically active molecules.
The title compound serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening. The carboxylic acid group provides a convenient handle for amide coupling, allowing for the rapid exploration of chemical space around the pyrazole core.
Safety and Handling
As a laboratory chemical, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid should be handled with appropriate care.
-
Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. It should be kept sealed in dry, room temperature conditions.[3]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.
Conclusion
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175277-11-9) is a valuable and versatile heterocyclic building block for drug discovery and development. Its synthesis can be reliably achieved through established methods such as the Knorr pyrazole synthesis followed by ester hydrolysis. The combination of the metabolically stable and structurally rigid pyrazole core, a lipophilic tert-butyl group, and a functionalizable carboxylic acid handle makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications across a range of disease areas. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their synthetic and medicinal chemistry programs.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- abcr GmbH. AB157414 | CAS 175277-11-9. [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-205.
- MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. [Link]
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
- ACS Publications. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- ResearchG
- Journal of Organic Chemistry and Pharmaceutical Research.
- MDPI.
- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Buitrago-G%C3%B3mez/1458e08d6d56d9a941a54b341f23714e30489956]([Link]
- Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID, CasNo.175277-11-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 175277-11-9 [amp.chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, contribute to its remarkable versatility in drug design.[2] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold offers a powerful platform for the development of novel therapeutics across a wide spectrum of diseases. This guide provides a comprehensive exploration of the biological activities of substituted pyrazole carboxylic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their synthesis and evaluation.
The Pyrazole Carboxylic Acid Core: Structural Significance and Physicochemical Properties
The inherent aromaticity and distinct electronic distribution of the pyrazole ring make it a bioisostere for other aromatic systems, such as the imidazole ring, enhancing properties like lipophilicity and solubility.[2] The introduction of a carboxylic acid moiety provides a critical anchor for interactions with biological targets, often forming salt bridges or hydrogen bonds with key amino acid residues in enzyme active sites or receptor binding pockets.[4] The relative positions of the carboxylic acid and other substituents on the pyrazole ring are crucial determinants of biological activity, a recurring theme in the structure-activity relationship studies of this compound class.
A Spectrum of Biological Activities: From Infection to Chronic Disease
Substituted pyrazole carboxylic acids have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for addressing diverse unmet medical needs.[5][6][7]
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[5][8][9]
Structure-Activity Relationship Insights:
Studies have shown that the nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For instance, the presence of electronegative atoms like fluorine and oxygen in the substituents, and the associated charge distribution, have been shown to be crucial for antifungal activity against strains like Candida albicans.[8] The introduction of bulky or lipophilic groups can enhance membrane permeability, leading to improved activity.
Table 1: Representative Pyrazole Carboxylic Acid Derivatives with Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| Pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Compound 151 showed broad-spectrum activity | [1] |
| Pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Molecules 8, 10, 21, and 22 showed inhibitory effects | [8] |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Seven phytopathogenic fungi | Exhibited higher antifungal activity than boscalid | [10] |
Anticancer Activity
The quest for more effective and targeted cancer therapies is a major focus of modern drug discovery. Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][11]
Mechanisms of Action:
One notable mechanism involves the inhibition of key enzymes in cancer cell signaling pathways. For example, certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, an enzyme implicated in gastric cancer.[4] Molecular docking studies have revealed that the carboxylic acid group of these inhibitors forms crucial interactions, including a salt bridge and hydrogen bonds, with amino acid residues in the active site of ALKBH1.[4] Other pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[12]
Diagram 1: Binding Mode of a Pyrazole Carboxylic Acid Inhibitor with ALKBH1
Caption: Interaction of a pyrazole carboxylic acid inhibitor with the ALKBH1 active site.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[13] The carboxylic acid functionality can mimic the arachidonic acid substrate, leading to competitive inhibition.
Structure-Activity Relationship Insights:
The anti-inflammatory activity of pyrazole carboxylic acids can be modulated by the substituents on the pyrazole and any appended phenyl rings. For instance, certain ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[5]
Antiviral Activity
The ongoing threat of viral pandemics underscores the need for new antiviral drugs. Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, a key enzyme in the viral replication cycle.[14] These compounds exhibit promising antiviral activity with low cytotoxicity.[14]
Other Notable Biological Activities
The versatility of the pyrazole carboxylic acid scaffold extends to other therapeutic areas:
-
Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been synthesized and evaluated as potential treatments for diabetes.[15]
-
Cannabinoid Receptor Antagonists: Certain pyrazole-3-carboxamide derivatives have been developed as potent and selective antagonists of the CB1 cannabinoid receptor.[16][17]
-
Antidepressant Activity: The pyrazole scaffold is present in compounds with antidepressant properties.[5]
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of pyrazole carboxylic acid-based drugs relies on robust synthetic methodologies and reliable biological assays.
General Synthesis of Substituted Pyrazole Carboxylic Acids
A common and versatile method for the synthesis of substituted pyrazole carboxylic acids involves the condensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.
Diagram 2: General Synthetic Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazole scaffold is a well-established "privileged structure," integral to numerous FDA-approved therapeutics.[1][2] This guide details the precise molecular weight, physicochemical properties, synthetic pathways, and analytical characterization of this specific derivative. Furthermore, it explores its functional role as a versatile building block in the design of novel therapeutic agents, supported by detailed experimental protocols and safety guidelines for researchers and scientists.
Introduction to the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a robust scaffold, capable of engaging in various biological interactions. This versatility has led to the incorporation of the pyrazole moiety into a wide array of successful drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil.[1][2]
The compound this compound represents a strategically designed building block for drug discovery. Each of its substituents plays a critical role:
-
The pyrazole core provides a stable, aromatic framework.
-
The N1-tert-butyl group introduces steric bulk and lipophilicity, which can enhance binding affinity and modulate metabolic stability.
-
The C3-methyl group offers an additional point for substitution or interaction within a target's binding pocket.
-
The C5-carboxylic acid serves as a crucial synthetic handle, allowing for the straightforward creation of amides, esters, and other derivatives to build compound libraries for structure-activity relationship (SAR) studies.[4]
This guide will dissect these features, providing the technical foundation necessary for its effective use in research and development.
Physicochemical Properties and Molecular Characteristics
The fundamental identity of a chemical compound begins with its molecular formula and weight. For this compound, the molecular formula is C9H14N2O2, which corresponds to a calculated molecular weight of 182.22 g/mol .[5]
Table 1: Physicochemical and Structural Data
| Property | Value | Reference(s) |
| Molecular Formula | C9H14N2O2 | [5][6] |
| Molecular Weight | 182.22 g/mol | [5][6] |
| CAS Number | Not explicitly assigned¹ | N/A |
| Appearance | White to off-white solid | [5] |
| Melting Point | 151 °C | [5] |
| Boiling Point (Predicted) | 317.7 ± 30.0 °C | [5] |
| pKa (Predicted) | 3.15 ± 0.25 | [5] |
| Density (Predicted) | 1.13 g/cm³ | [5] |
¹Note: The CAS number 175277-11-9 is frequently associated with the isomer 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which shares the same molecular formula and weight and exhibits similar properties.[5]
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of substituted pyrazole carboxylic acids is a well-established process in organic chemistry. A common and reliable approach involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine, followed by hydrolysis of an ester protecting group.[7]
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol 1: Generalized Synthesis
This protocol describes a representative, two-step synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Cyclocondensation to form Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable solvent such as ethanol.
-
Reagents: Add equimolar amounts of a suitable β-keto ester (e.g., ethyl acetoacetate derivative) and tert-butylhydrazine hydrochloride.
-
Reaction: Add a catalytic amount of a mild acid (e.g., acetic acid). Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).
-
Causality: The acidic environment catalyzes the condensation of the hydrazine with the ketone and ester carbonyls, leading to intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
-
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add an excess (2-3 equivalents) of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the starting ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis (saponification) to form the sodium carboxylate salt, which is soluble in the aqueous media.
-
-
Acidification: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove residual salts.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Analytical Characterization and Quality Control
For use in research and drug development, rigorous confirmation of a compound's identity, purity, and structure is paramount. A multi-technique approach ensures the highest level of confidence.[8]
Caption: Standard quality control workflow for compound validation.
Experimental Protocol 2: Quality Control Workflow
1. Structure Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is used to confirm the presence of all key proton environments. Expected signals include:
-
A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
A singlet for the three protons of the C3-methyl group.
-
A singlet for the lone proton on the pyrazole ring (C4-H).
-
A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
-
-
¹³C-NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals include distinct peaks for the carboxyl carbon, the aromatic carbons of the pyrazole ring, and the carbons of the methyl and tert-butyl groups.[9]
2. Molecular Weight Verification via Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass of 182.1055 for the molecular formula C9H14N2O2.
3. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Purity is typically assessed using reverse-phase HPLC with UV detection. The percentage purity is calculated based on the area of the main product peak relative to the total area of all peaks. A typical method is outlined below.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Applications in Research and Drug Development
This compound is not an end-product drug but rather a highly valuable scaffold. Its primary application is as a starting material for the synthesis of compound libraries. The carboxylic acid moiety is readily converted into amides via coupling reactions with a diverse range of amines, allowing for the systematic exploration of chemical space around the pyrazole core. This strategy is central to SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for a given biological target.[4]
Given the broad biological activities of pyrazole derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic areas, including:
-
Anti-inflammatory: As inhibitors of enzymes like COX-2.[3]
-
Anticancer: Targeting protein kinases.[10]
-
Antimicrobial and Antiviral: As novel agents against infectious diseases.[3]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[5]
Table 3: GHS Hazard Information
| Code | Hazard Statement | Precautionary Measures |
| H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[11] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12]
Conclusion
This compound, with a molecular weight of 182.22 g/mol , is a strategically important molecule in the toolkit of medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes, and the functional versatility of its carboxylic acid group make it an ideal scaffold for developing novel therapeutics. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively leverage its potential in pioneering drug discovery programs.
References
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate.
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry.
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2021). MDPI.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules.
- 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). Lead Sciences.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development.
- MSDS of 1H-Pyrazole-4-carboxylic acid. (2013). Capot Chemical.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Pharmaceuticals.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). ResearchGate.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Ovidsp.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR.
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem.
- This compound, 95%, Thermo Scientific 1 g. (n.d.). Fisher Scientific.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025). ResearchGate.
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 175277-11-9 [amp.chemicalbook.com]
- 6. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.com [capotchem.com]
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Pyrazole Core in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have earned it the status of a "privileged scaffold." This designation is reserved for molecular frameworks that can provide potent and selective ligands for more than one type of biological target. The unique electronic and steric properties of the pyrazole core allow it to engage in various non-covalent interactions with protein active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This guide provides a comprehensive overview of the pyrazole core, its physicochemical properties, key synthetic routes, and its profound impact on drug design, illustrated through prominent examples and detailed experimental insights.
Part 1: Physicochemical Properties and Strategic Importance
The strategic value of the pyrazole core in drug design is deeply rooted in its distinct physicochemical properties. Its aromatic nature, combined with the presence of two nitrogen atoms, creates a unique electronic distribution that influences its acidity, basicity, and ability to act as both a hydrogen bond donor and acceptor.
1.1. Acidity and Basicity (pKa): The pyrazole ring is weakly basic, with a pKa of approximately 2.5 for the protonated form. This is due to the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic system. The N-H proton is weakly acidic, with a pKa of around 14, allowing for N-alkylation and other substitutions. This tunable acidity and basicity are critical for modulating the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes.
1.2. Lipophilicity (LogP): The LogP (partition coefficient) of the parent pyrazole is 0.34, indicating a relatively balanced hydrophilic-lipophilic character. This property is highly tunable through substitution on the ring, allowing medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. For instance, the introduction of lipophilic groups can enhance membrane permeability, while polar substituents can improve aqueous solubility.
1.3. Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation, which is a desirable feature for improving the half-life of a drug. However, substituents on the pyrazole ring can be susceptible to metabolic enzymes, such as cytochrome P450s. Understanding the metabolic fate of pyrazole derivatives is crucial for designing drugs with favorable pharmacokinetic profiles.
Table 1: Physicochemical Properties of Selected Pyrazole-Containing Drugs
| Drug | Core Structure | Primary Target | pKa | LogP | Molecular Weight ( g/mol ) |
| Celecoxib | 1,5-Diarylpyrazole | COX-2 | 11.1 (sulfonamide) | 3.5 | 381.37 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine-pyrazole | JAK1/JAK2 | 5.1 | 1.7 | 306.35 |
| Sildenafil | Pyrazolopyrimidinone | PDE5 | 9.5 | 1.7 | 474.58 |
| Stanozolol | Pyrazolo[4,5-d]androstane | Androgen Receptor | N/A | 4.1 | 328.49 |
Part 2: The Pyrazole Core in Action: Key Therapeutic Applications
The pyrazole scaffold is a key component in a multitude of drugs spanning various therapeutic areas. Its ability to mimic the structure of endogenous ligands and to be readily functionalized has led to its widespread use.
2.1. Anti-inflammatory Agents: The Case of Celecoxib Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The 1,5-diarylpyrazole core of celecoxib is crucial for its selectivity. The two aryl groups at positions 1 and 5 fit into the active site of the COX-2 enzyme, while the sulfonamide moiety at the 4-position of the phenyl ring binds to a hydrophilic side pocket present in COX-2 but not in COX-1. This structural arrangement allows for potent and selective inhibition of COX-2, reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 Inhibition by Celecoxib The diagram below illustrates how Celecoxib intervenes in the arachidonic acid pathway to reduce inflammation.
Caption: Mechanism of COX-2 inhibition by Celecoxib to block prostaglandin synthesis.
2.2. Anticancer Agents: Ruxolitinib and JAK Inhibition Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera. The drug features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine core. The pyrazole moiety plays a critical role in anchoring the inhibitor to the ATP-binding site of the JAK enzymes through hydrogen bonding interactions with the hinge region of the kinase domain. This inhibition blocks the JAK-STAT signaling pathway, which is constitutively active in certain cancers and inflammatory diseases, thereby reducing cell proliferation and survival.
2.3. Other Notable Applications:
-
Sildenafil (Viagra®): A pyrazolopyrimidinone derivative that acts as a selective inhibitor of phosphodiesterase type 5 (PDE5) for the treatment of erectile dysfunction.
-
Stanozolol (Winstrol®): A synthetic anabolic steroid derived from testosterone, where a pyrazole ring is fused to the androstane nucleus.
-
Fipronil: A broad-spectrum phenylpyrazole insecticide that acts by blocking GABA-gated chloride channels in insects.
Part 3: Synthesis of the Pyrazole Core - A Practical Approach
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are among the most common methods.
3.1. Knorr Pyrazole Synthesis: This method involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The reaction proceeds through a condensation-cyclization sequence and offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)pyrazole via a modified Knorr synthesis.
Materials:
-
1-(4-chlorophenyl)butane-1,3-dione
-
Phenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Standard glassware for reflux and recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chlorophenyl)butane-1,3-dione (1.97 g, 10 mmol) in 50 mL of absolute ethanol.
-
Addition of Hydrazine: In a separate beaker, prepare a solution of phenylhydrazine hydrochloride (1.45 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred ethanolic solution of the dione at room temperature.
-
Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture. Heat the mixture to reflux and maintain it for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by half using a rotary evaporator. Pour the concentrated solution into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to obtain pure 1-phenyl-3-methyl-5-(4-chlorophenyl)pyrazole as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Workflow: Synthesis and Characterization of a Pyrazole Derivative
Caption: A typical workflow for the synthesis and characterization of a pyrazole derivative.
Conclusion
The pyrazole core continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic accessibility. Its presence in a diverse range of blockbuster drugs is a testament to its privileged status. As our understanding of disease biology deepens, the rational design of novel pyrazole-based inhibitors targeting a new generation of therapeutic targets will undoubtedly lead to the development of next-generation medicines. The ability to fine-tune the properties of the pyrazole ring through synthetic modification ensures its enduring relevance in the ongoing quest for safer and more effective therapies.
References
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A. D., Cortes-Franco, J., Thomas, D. A., ... & Talpaz, M. (2012). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]
- Quintas-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]
- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52. [Link]
Introduction: The Strategic Importance of the tert-Butyl Pyrazole Scaffold
An In-Depth Technical Guide to the Discovery of tert-Butyl Pyrazole Derivatives
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability, making it a cornerstone for drug design.[4] When this versatile core is functionalized with a tert-butyl group, a new dimension of therapeutic potential is unlocked.
The tert-butyl moiety is far more than a simple bulky substituent. Its tetrahedral arrangement of methyl groups provides significant steric hindrance, which can shield the molecule from metabolic degradation, thereby enhancing its pharmacokinetic profile. Furthermore, its lipophilic nature is crucial for engaging with hydrophobic pockets within biological targets, often serving as a critical anchoring point that dictates binding affinity and selectivity.[5] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the discovery of tert-butyl pyrazole derivatives, from their synthesis and biological evaluation to the nuanced structure-activity relationships that govern their efficacy.
Part 1: Synthetic Methodologies for tert-Butyl Pyrazole Derivatives
The construction of the tert-butyl pyrazole core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.
Classical Condensation: The Knorr Pyrazole Synthesis and its Variants
The most fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6][7] To introduce the tert-butyl group, it can be pre-installed on either of the precursors.
A common strategy involves reacting a β-keto nitrile containing a tert-butyl group with a hydrazine. This method is efficient for producing 5-aminopyrazole derivatives, which are versatile intermediates for further functionalization.[8]
-
Reaction Setup: To a suitable reaction vessel, add tert-butylhydrazine hydrochloride (1.0 eq) and 3-aminocrotononitrile (1.05 eq).
-
Base Addition: Add a 2 M solution of sodium hydroxide (2.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 85 °C and maintain for approximately 18 hours. During this time, ammonia gas will evolve.
-
Crystallization and Isolation: Cool the reaction mixture to 20 °C. The product will crystallize directly from the aqueous mixture.
-
Filtration and Drying: Isolate the crystalline solid by filtration, wash with cold deionized water, and dry under vacuum to afford the title compound.
This protocol is notable for its operational simplicity and avoidance of organic solvents, making it an environmentally friendly option.[8]
Caption: Workflow for Knorr-type pyrazole synthesis.
Solvent-Free Synthesis: A Green Chemistry Approach
Modern synthetic chemistry emphasizes sustainability. Solvent-free reactions reduce waste and often lead to shorter reaction times and easier product isolation. Several tert-butyl pyrazole derivatives can be synthesized efficiently under these conditions.[9][10][11] One such method is the one-pot reductive amination of a 5-aminopyrazole with an aldehyde.[9]
-
Condensation: In an open-topped tube, charge 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.0 eq).
-
Heating: Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours to form the intermediate N-(5-pyrazolyl)imine. Monitor completion by TLC.
-
Cooling & Dissolution: Allow the mixture to cool to ambient temperature and dissolve the resulting solid in methanol (3.0 mL).
-
Reduction: Add sodium borohydride (NaBH4, 2.0 eq) portion-wise to the solution at 0 °C.
-
Stirring: Stir the reaction mixture at ambient temperature for 30 minutes.
-
Workup: Quench the reaction by adding distilled water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final secondary amine.
This method is distinguished by its operational ease, as the intermediate imine does not require isolation.[9]
Post-Synthetic Functionalization: N-Sulfonylation
Versatility is a key attribute of the pyrazole scaffold. Pre-existing tert-butyl-5-aminopyrazoles can be readily functionalized to generate diverse libraries of compounds. A common transformation is N-sulfonylation to produce pyrazole-sulfonamide hybrids, a class of molecules with significant anticancer activity.[12]
-
Reaction Setup: In a suitable flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile.
-
Reagent Addition: Add 4-methylbenzenesulfonyl chloride (2.0 eq) and triethylamine (2.4 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Extraction: Add distilled water to the residue and extract twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the desired di-tosylated product.
Part 2: Biological Activities and Therapeutic Frontiers
The incorporation of the tert-butyl group onto the pyrazole scaffold has led to the discovery of potent modulators of various biological targets, with a particular impact in oncology.
Kinase Inhibition: A Dominant Application
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole core is a well-established hinge-binding motif in kinase inhibitors, and the tert-butyl group is exceptionally effective at occupying adjacent hydrophobic pockets.[13][14]
A landmark example is BIRB 796 , a potent inhibitor of p38α MAP kinase.[5] Structure-activity relationship (SAR) studies on this molecule revealed that the tert-butyl group is a "critical binding element."[5] It occupies a specific lipophilic pocket that becomes accessible only when the kinase adopts a particular inactive conformation, contributing significantly to the inhibitor's high affinity and unique binding mode.[5]
Caption: Role of the tert-butyl pyrazole scaffold in kinase inhibition.
Beyond p38α, tert-butyl pyrazole derivatives have been developed as inhibitors for a range of other kinases, including cyclin-dependent kinases (CDKs) and Bcr-Abl, highlighting the broad applicability of this scaffold in targeting the human kinome.[13][14]
Anticancer Activity
Stemming from their role as kinase inhibitors, many tert-butyl pyrazole derivatives exhibit potent anticancer activity across various cell lines.[15] For instance, certain pyrazole-based benzenesulfonamides have shown significant cytotoxicity against colon cancer cell lines like HCT-116 and HT-29.[12] Other derivatives have been evaluated against pancreatic, breast, and cervical cancer cell lines, with some compounds displaying moderate to high cytotoxicity.[6][7][16] The mechanism often involves the induction of apoptosis (programmed cell death), sometimes mediated by the generation of reactive oxygen species (ROS) within the cancer cells.[16]
Other Therapeutic Areas
While oncology is a major focus, the biological activities of tert-butyl pyrazoles are not confined to it. The scaffold has been explored for:
-
Anti-inflammatory agents: Linked to the inhibition of inflammatory kinases like p38.[17]
-
Antimicrobial and Antifungal agents: Demonstrating a broad spectrum of potential applications in infectious diseases.[2][3]
-
Antiparasitic agents: Showing promise against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[18]
Part 3: Structure-Activity Relationships (SAR)
The development of potent and selective drugs relies on a deep understanding of how molecular structure influences biological activity. For tert-butyl pyrazole derivatives, clear SAR trends have emerged.
The Indispensable Role of the tert-Butyl Group
As established with BIRB 796, the tert-butyl group is often non-negotiable for high-potency kinase inhibition. Its primary roles are:
-
Hydrophobic Anchor: It perfectly fits into lipophilic pockets near the ATP-binding site, substantially increasing binding affinity.[5]
-
Metabolic Shield: Its bulkiness can prevent enzymatic degradation at or near the pyrazole ring, improving the compound's stability and half-life.
-
Selectivity Driver: The specific shape and size of the hydrophobic pocket it targets can contribute to inhibitor selectivity between different kinases.
Studies on CDK16 inhibitors showed that replacing a smaller methyl ester with a larger iso-propyl or tert-butyl ester increased thermal stabilization of the kinase, which correlated directly with increased cellular potency.[13]
Impact of Substitutions at Other Positions
While the tert-butyl group provides a strong anchor, fine-tuning of the molecule's properties is achieved by modifying other positions on the pyrazole ring and its substituents.
-
N1-Position: The substituent on the first nitrogen of the pyrazole ring often points towards the solvent-exposed region. Attaching larger aromatic groups or pharmacophores with good hydrogen bonding potential (e.g., morpholine, pyridine) can dramatically enhance potency by forming additional interactions with the target protein.[5]
-
C4-Position: The C4 position of the pyrazole is a key vector for modification. Attaching linkers and various functional groups can modulate selectivity and physicochemical properties.
-
Other Substituents: In anticancer derivatives, the presence of specific groups like chloro, bromo, or methyl on appended aryl rings can significantly increase potency against target cell lines.[1][18]
Data Summary: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives, illustrating the impact of structural variations.
| Compound Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.28 | [1] |
| Pyrazole-based Benzenesulfonamide (Compound II) | SW-620 (Colon) | 3.27 | [12] |
| 1-Aryl-1H-pyrazole-imidazoline (Compound 3j) | T. cruzi | 2.75 | [18] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreas) | 61.7 | [6][7] |
| 3f Pyrazole Derivative | MDA-MB-468 (Breast) | 6.45 (at 48h) | [16] |
Conclusion and Future Outlook
The tert-butyl pyrazole scaffold represents a powerful and validated platform for the discovery of new therapeutic agents. Its synthetic accessibility, combined with the profound influence of the tert-butyl group on pharmacokinetic and pharmacodynamic properties, has cemented its role in modern drug design, particularly in the development of kinase inhibitors. The journey from simple condensation reactions to potent clinical candidates like BIRB 796 showcases a successful interplay of synthetic chemistry, biological screening, and rational drug design.
Future research will likely focus on expanding the therapeutic applications of this scaffold beyond oncology and inflammation. The development of novel, highly selective inhibitors for underexplored kinase targets, as well as the application of computational methods to predict binding and optimize structures, will continue to drive innovation. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the discovery of next-generation tert-butyl pyrazole derivatives holds immense promise for addressing unmet medical needs.
References
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
- Pollock, P. M., & Cole, K. P. (n.d.). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing).
- Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2012). University of Johannesburg.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega.
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). Molecules.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed Central.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 10. pure.uj.ac.za [pure.uj.ac.za]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid literature review
An In-depth Technical Guide to 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to participate in various biological interactions have established it as a "privileged pharmacophore" in drug discovery.[2] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
This guide focuses on a specific, yet important, member of this family: This compound . The strategic placement of a bulky tert-butyl group at the N1 position and a carboxylic acid at the C5 position makes this molecule a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets, while the carboxylic acid group serves as a key handle for derivatization, allowing for the creation of esters, amides, and other functional groups.
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of this compound, grounded in established scientific literature.
PART 1: Synthesis and Characterization
The synthesis of this compound is not commonly reported as a direct, one-pot reaction. A more practical and well-documented approach involves a multi-step synthesis, typically starting with the formation of the corresponding amine precursor, followed by conversion to the carboxylic acid, often via an ester intermediate.
Synthetic Pathway Overview
A robust synthetic strategy involves two primary stages:
-
Formation of the Pyrazole Amine Precursor : Cyclocondensation of a hydrazine derivative with a β-ketonitrile.
-
Conversion to Carboxylic Acid : Hydrolysis of a pyrazole ester, which can be synthesized from the pyrazole amine. A more direct, albeit potentially lower-yielding, route could involve diazotization of the amine followed by cyanation and subsequent hydrolysis. However, the ester hydrolysis route is often preferred for its reliability.
A common and well-documented synthesis for the key intermediate, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, is achieved by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile.[5] The subsequent conversion to the carboxylic acid can be accomplished by hydrolyzing the corresponding ethyl ester.[6]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (Precursor)
This protocol is adapted from a procedure published in Organic Syntheses.[5]
-
Reagent Preparation : In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
Base Addition : Add 2 M sodium hydroxide (98.3 mL, 196.6 mmol) to the flask. Stir at ambient temperature until a complete solution forms (approximately 10 minutes).
-
Cyclization : Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution. Equip the flask with a reflux condenser.
-
Heating : Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.
-
Crystallization & Isolation : Cool the mixture to 57 °C. Induce crystallization by creating seed crystals from a small aliquot or by scratching. Once crystallization begins, turn off the heat and allow the mixture to cool to ambient temperature while stirring, then place in an ice-water bath for one hour.
-
Filtration and Drying : Collect the solids by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at ambient temperature. This procedure typically affords the product as a light tan granular solid.
Protocol 2: Synthesis of this compound via Ester Hydrolysis
This protocol is a generalized method based on standard procedures for hydrolyzing pyrazole esters.[6][7] It assumes the successful synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate.
-
Reaction Setup : Dissolve ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (0.01 mol) in ethanol (40 mL) in a round-bottomed flask.
-
Hydrolysis : Add a solution of potassium hydroxide (0.02 mol) in water (10 mL) to the flask.
-
Reflux : Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal : After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification : Dissolve the remaining aqueous residue in water and cool in an ice bath. Acidify the solution to approximately pH 3 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
Table 1: Spectroscopic Data for Related Pyrazole Structures
| Data Type | Characteristic Features and Chemical Shifts (δ) | Reference Source |
| ¹H NMR | tert-Butyl (s, 9H): ~1.2-1.5 ppm Methyl (s, 3H): ~2.4-2.5 ppm N-Methyl (s, 3H): ~3.4-3.9 ppm Pyrazole H-4 (s, 1H): ~5.7-6.0 ppm | [2][8] |
| ¹³C NMR | tert-Butyl (CH₃): ~30 ppm tert-Butyl (Cq): ~32 ppm N-Methyl: ~35 ppm Pyrazole C-4: ~103 ppm Pyrazole C-5: ~130 ppm Pyrazole C-3: ~160 ppm | [1][2] |
| FT-IR (cm⁻¹) | O-H (Carboxylic Acid): Broad, ~2500-3300 C-H (Alkyl): ~2850-2960 C=O (Carboxylic Acid): ~1700 C=N/C=C (Pyrazole Ring): ~1500-1600 | [2] |
| Mass Spec | [M+H]⁺: Expected at m/z = 197.10 | Calculated |
Note: The exact chemical shifts for the target compound may vary slightly. The data presented is a compilation from structurally similar compounds to provide an expected range for characterization.
PART 2: Biological Significance and Applications
The pyrazole nucleus is a prolific scaffold in the development of therapeutic agents. Its derivatives have been extensively investigated and have shown a remarkable range of biological activities.
Role as a Privileged Scaffold
The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide variety of biological targets.[2] This versatility is why it is considered a "privileged structure" in medicinal chemistry.
Caption: Diverse biological activities associated with the pyrazole scaffold.
Potential Therapeutic Applications
Derivatives of pyrazole carboxylic acids are actively being explored in several therapeutic areas:
-
Anticancer Agents : Numerous pyrazole-based compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[4][6][9] They can induce apoptosis or autophagy in tumor cells, making them promising candidates for oncology research.[4]
-
Anti-inflammatory Drugs : The pyrazole moiety is famously a core component of celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. The carboxylic acid group can be crucial for mimicking the binding of arachidonic acid in the COX enzyme active site.
-
Antimicrobial and Antiviral Agents : Studies have shown that certain pyrazole derivatives exhibit significant activity against various bacteria, fungi, and viruses, including the Tobacco Mosaic Virus (TMV).[3][10]
This compound serves as an ideal starting point for exploring these activities. The carboxylic acid function allows for the straightforward synthesis of compound libraries (e.g., amides and esters), which can then be screened for biological activity.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its synthesis, while requiring multiple steps, is achievable through well-established and reliable chemical transformations. The presence of both a sterically demanding tert-butyl group and a reactive carboxylic acid function provides chemists with a powerful tool for creating structurally diverse molecules with finely tuned properties.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of foundational building blocks like this pyrazole derivative will only increase. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, novel anticancer agents, and potent anti-inflammatory drugs. The logical and predictable reactivity of this molecule ensures its continued relevance in the laboratories of synthetic and medicinal chemists for the foreseeable future.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. (2021-07-06).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (2021-06-22).
- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- This compound, 95%, Thermo Scientific 1 g. Fisher Scientific.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. (2025-08-06).
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. National Institutes of Health.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Therapeutic Targets for Pyrazole Carboxylic Acids
Introduction
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its derivatives, particularly pyrazole carboxylic acids, exhibit a remarkable breadth of pharmacological activities, leading to their integration into numerous FDA-approved drugs for a wide array of clinical conditions.[1][3][4] The unique physicochemical properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles and potent interactions with diverse biological targets.[1] This guide provides an in-depth exploration of the established and emerging therapeutic targets for pyrazole carboxylic acids, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanisms of action, present key drug examples, and provide detailed experimental workflows for target validation.
Established Therapeutic Targets
Pyrazole carboxylic acids have demonstrated significant therapeutic efficacy by modulating several well-validated target families. This section will explore the most prominent of these, focusing on the underlying molecular interactions and signaling pathways.
Protein Kinases: Precision Targeting in Oncology and Inflammation
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[5][6] Pyrazole-based compounds have emerged as a prominent class of protein kinase inhibitors (PKIs), with several derivatives gaining FDA approval.[2][5][6] The pyrazole scaffold serves as a versatile backbone for designing potent and selective inhibitors that target the ATP-binding pocket of these enzymes.[4]
Mechanism of Action
Pyrazole carboxylic acids and their amide derivatives typically function as ATP-competitive inhibitors. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The carboxylic acid or carboxamide group can form additional hydrogen bonds with residues in the solvent-exposed region, while other substituents on the pyrazole ring can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity.
Key Examples and Targeted Pathways
A notable example is the class of Janus kinase (JAK) inhibitors, such as Ruxolitinib and Baricitinib , which are used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[2] These drugs target the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.
Another significant class includes inhibitors of receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and BRAF.[2][7] For instance, Encorafenib is a BRAF inhibitor used in the treatment of melanoma.[2] By inhibiting these kinases, pyrazole-based drugs can block downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[7]
| Drug (Example) | Primary Kinase Target(s) | Therapeutic Area | Key Pathway Modulated |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK-STAT Pathway |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata | JAK-STAT Pathway |
| Encorafenib | BRAF V600E | Melanoma | MAPK/ERK Pathway |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma | Angiogenesis Pathways |
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer | Proliferation & Survival Pathways |
Signaling Pathway Visualization
Caption: Inhibition of Kinase Signaling Pathways by Pyrazole Carboxylic Acids.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method to determine the inhibitory activity of a pyrazole carboxylic acid derivative against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazole carboxylic acid derivative) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Ion Channels: Modulators of Cellular Excitability
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and other physiological processes. Pyrazole derivatives have been identified as potent modulators of various ion channels.
Key Targets and Mechanisms
-
Voltage-Gated Sodium Channels (Nav): Certain pyrazole carboxamides have been developed as blockers of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key player in pain signaling.[8] These compounds have shown efficacy in preclinical models of neuropathic pain.[8] They typically exhibit state-dependent blockade, with higher affinity for the inactivated state of the channel.
-
Transient Receptor Potential (TRP) Channels: Pyrazole compounds have been identified as selective inhibitors of TRPC3 channels, which are involved in calcium signaling.[9] By blocking these channels, these compounds can attenuate pathological processes such as cardiac hypertrophy.[9] Other pyrazole derivatives have been shown to discriminate between TRPC and Orai channels, which are involved in store-operated calcium entry.[10]
Nuclear Receptors: Influencing Gene Transcription
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other small molecules.[11] Pyrazole-based compounds have been developed as modulators of several nuclear receptors.
Key Targets and Mechanisms
-
Androgen Receptor (AR): Darolutamide is a nonsteroidal AR antagonist with a pyrazole core that is approved for the treatment of prostate cancer.[1] It competitively inhibits the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of gene transcription that drives cancer cell growth.[1]
-
Aryl Hydrocarbon Receptor (AhR): A pyrazole carboxylic acid amide, CH-223191, has been identified as a potent and specific antagonist of the AhR.[12] This receptor is involved in mediating the toxic effects of environmental pollutants like dioxins. By blocking AhR activation, this compound can prevent downstream toxicities.[12]
-
Estrogen Receptor (ER): Tetrasubstituted pyrazoles have been developed as high-affinity ligands for the estrogen receptor, with some compounds showing remarkable selectivity for the ERα subtype.[13] These selective agonists are valuable tools for dissecting the specific roles of ERα in various physiological processes.[13]
Emerging Therapeutic Targets
The versatility of the pyrazole scaffold continues to drive the exploration of new therapeutic targets. Research is actively uncovering novel applications for pyrazole carboxylic acids in various disease areas.
Carbonic Anhydrases
Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, such as hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment. A series of heteroaryl-pyrazole carboxylic acids have been developed as inhibitors of these tumor-associated carbonic anhydrase isoforms, presenting a novel strategy for anticancer therapy.[14]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor, playing a key role in innate immunity and inflammation. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective inhibitors of IRAK4, representing a promising therapeutic approach for inflammatory diseases.[15]
Meprin α and β
Meprins are metalloproteases involved in tissue remodeling and inflammation. Pyrazole-based inhibitors, including derivatives with carboxylic acid moieties, have been synthesized and shown to be active against both meprin α and meprin β.[16]
Drug Development and Experimental Workflows
The journey of a pyrazole carboxylic acid from a library compound to a clinical candidate involves a rigorous and iterative process of design, synthesis, and testing.
Experimental Workflow: From Hit to Lead
Caption: A generalized workflow for the development of pyrazole-based drugs.
Conclusion and Future Outlook
Pyrazole carboxylic acids and their derivatives represent a privileged scaffold in drug discovery, with a proven track record of producing effective and safe medicines.[2][3] The ongoing exploration of this chemical space continues to yield novel compounds with potent activity against a growing list of therapeutic targets. The adaptability of the pyrazole core allows for fine-tuning of pharmacological properties, enabling the development of highly selective modulators for kinases, ion channels, nuclear receptors, and emerging targets. Future research will likely focus on leveraging computational methods for rational drug design, exploring novel pyrazole-based scaffolds, and applying these versatile compounds to challenging diseases with unmet medical needs. The rich chemistry and diverse biological activities of pyrazole carboxylic acids ensure their continued importance in the future of therapeutic development.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed.
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate.
- Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. PubMed.
- Substituted biaryl pyrazoles as sodium channel blockers. PubMed.
- Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology.
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
- Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology.
- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry.
- Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted biaryl pyrazoles as sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Structure Elucidation and Analytical Methodologies
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the analytical techniques pivotal for its structural elucidation and quality control. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.
Introduction: The Significance of Spectroscopic Analysis
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular formula. For a substituted pyrazole carboxylic acid like the title compound, these methods are not merely for identification but are crucial for confirming regiochemistry, assessing purity, and understanding electronic properties that may influence its biological activity.
The strategic placement of the tert-butyl group at the N1 position and the methyl and carboxylic acid moieties at the C3 and C5 positions, respectively, gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint, explaining the rationale behind the expected spectral data and providing standardized protocols for their acquisition.
Molecular Structure and Key Features
A clear understanding of the molecular structure is a prerequisite for interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
Figure 2: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, the acidic proton may exchange with residual water in the solvent, leading to a broad signal or its disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down this exchange and allow for the observation of the carboxylic acid proton.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp singlet at a position (0 ppm) that rarely overlaps with signals from the analyte.[1][2]
Predicted ¹H NMR Spectrum
Based on the analysis of structurally similar compounds, the following proton NMR signals are anticipated for this compound.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region, especially in DMSO-d₆. Its chemical shift is concentration and temperature-dependent. |
| ~6.5-6.8 | Singlet | 1H | H-4 (pyrazole) | The single proton on the pyrazole ring is expected in this region. The electron-withdrawing carboxylic acid group at C5 and the electron-donating effect of the alkyl groups contribute to its specific shift.[3] |
| ~2.3-2.5 | Singlet | 3H | -CH₃ (at C3) | The methyl group attached to the pyrazole ring is expected to be a singlet in this range. |
| ~1.6-1.8 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a sharp singlet, a characteristic feature of this group.[4] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~150-155 | C3 (pyrazole) | The carbon bearing the methyl group. |
| ~140-145 | C5 (pyrazole) | The carbon bearing the carboxylic acid group. |
| ~110-115 | C4 (pyrazole) | The protonated carbon of the pyrazole ring, typically appearing at a higher field than the substituted carbons.[3] |
| ~60-65 | -C (CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group. |
| ~29-31 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |
| ~12-15 | -C H₃ (at C3) | The methyl carbon at the C3 position. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause the vibration of its bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |
| 2500-3300 | O-H stretch | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6] |
| ~2970 | C-H stretch | Medium | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methyl groups. |
| 1680-1710 | C=O stretch | Strong, Sharp | The carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding.[5][6] |
| ~1600 | C=N stretch | Medium | Stretching vibration of the C=N bond within the pyrazole ring.[7] |
| ~1450 | C-H bend | Medium | Bending (scissoring and asymmetric) vibrations of the CH₂ and CH₃ groups. |
| 1200-1300 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid group, often coupled with O-H bending. |
| ~920 | O-H bend | Broad, Medium | Out-of-plane bending of the hydrogen-bonded OH group of the carboxylic acid dimer. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent molecular ion peak.
Figure 3: General workflow for ESI-MS analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₁₄N₂O₂. Its monoisotopic mass is 182.1055 g/mol .
-
Positive Ion Mode (ESI+): The most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 183.1133 .
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at m/z 181.0977 should be readily observed.
Fragmentation Analysis (Electron Impact - EI or Collision-Induced Dissociation - CID):
While ESI is a soft ionization method, fragmentation can be induced. Common fragmentation pathways for this molecule would likely involve:
-
Loss of a methyl group from the tert-butyl group: [M - CH₃]⁺, leading to a fragment at m/z 167.
-
Loss of the entire tert-butyl group: [M - C₄H₉]⁺, resulting in a fragment at m/z 125.
-
Decarboxylation (loss of CO₂): [M - CO₂]⁺, giving a fragment at m/z 138. This is a common fragmentation for carboxylic acids.[8][9]
-
Cleavage of the pyrazole ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN, although these may be less prominent than the fragmentation of the substituents.[10]
Conclusion
The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid, and mass spectrometry verifies the molecular weight and offers structural insights through fragmentation analysis. By understanding the principles behind each technique and the expected spectral features for this molecule, researchers can confidently confirm its identity and purity, a critical step in any drug development pipeline. The protocols and predicted data within this guide serve as a robust reference for scientists working with this and structurally related compounds.
References
- PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
- ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). Retrieved from https://www.researchgate.net/publication/329049448_Synthesis_structural_characterization_and_theoretical_studies_of_new_pyrazole_E-2-5-tert-butyl-1H-pyrazol-3-ylimino]methylphenol_and_E-2-1-4-bromophenyl-3-tert-butyl-1H-pyrazol-5-yliminomethylphenol
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR].
- MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
- ResearchGate. (n.d.). Characterization data for new pyrazole derivatives.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- National Institutes of Health. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Bioactivity
An In-depth Technical Guide:
Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, have made it a foundational component in a multitude of clinically significant drugs.[3][4] This guide provides an in-depth analysis of the diverse bioactivities of pyrazole derivatives, focusing on their mechanisms of action in anti-inflammatory, anticancer, and antimicrobial applications. We will explore the underlying structure-activity relationships, present detailed experimental protocols for activity assessment, and visualize key pathways to provide a comprehensive resource for researchers and drug development professionals.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring is an aromatic heterocycle with a pKa of 2.5.[4] The N-1 nitrogen is pyrrole-like and can serve as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[4] This duality allows for diverse and specific interactions with biological targets. The history of pyrazole-based drugs dates back to the analgesic Antipyrine (1884), but its prominence surged with the development of modern therapeutics like the anti-inflammatory drug Celecoxib.[5] This versatility has cemented its status as a privileged structure, capable of being tailored to interact with a wide array of biological targets.[1][2]
Anti-Inflammatory Activity: The COX-2 Inhibition Paradigm
The most renowned application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[5][6][7]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[10][11]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammatory prostaglandin synthesis.[9][10][11]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[5][10] Pyrazole-based drugs, most notably Celecoxib (Celebrex®) , achieve their therapeutic effect through the selective inhibition of COX-2.[8][10] The chemical structure of Celecoxib, a diaryl-substituted pyrazole, features a polar sulfonamide side chain that binds to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[9][10] This structural difference is the key to its selectivity, allowing it to reduce inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[10][11]
COX Inhibition Pathway
Structure-Activity Relationship (SAR)
For potent anti-inflammatory activity via COX-2 inhibition, specific structural features on the pyrazole scaffold are crucial. Studies have shown that 3,5-diarylpyrazoles are particularly effective.[5] Key SAR insights include:
-
A sulfonamide or a similar acidic group at the para-position of one of the aryl rings is critical for binding to the hydrophilic pocket of COX-2.[10]
-
A trifluoromethyl group at the 3-position of the pyrazole ring enhances potency.[5]
-
The nature and position of substituents on the N-1 and C-5 phenyl rings can modulate both potency and selectivity.[7]
Quantitative Anti-Inflammatory Activity Data
The potency and selectivity of pyrazole derivatives are quantified by their IC₅₀ values (the concentration required for 50% inhibition) against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4.5 | 0.02 | 225 |
| 3,5-diarylpyrazole analog | >100 | 0.01 | >10000 |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | Dual Inhibitor |
| Pyrazolo-pyrimidine | - | 0.015 | - |
| (Data synthesized from multiple sources for illustrative purposes).[5] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve pyrazole derivatives in DMSO to create stock solutions. Prepare serial dilutions to achieve a range of test concentrations.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Incubation: Add the test compound dilutions or a vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate.
-
Quantification: After a set reaction time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value for each compound against each enzyme isoform. The causality for this experimental design is to directly measure the compound's ability to block the enzymatic conversion of the natural substrate, providing a direct measure of inhibitory potency.
Anticancer Activity: A Multi-Targeted Approach
Pyrazole derivatives exhibit potent anticancer activity through diverse mechanisms, often interacting with multiple cellular targets crucial for cancer cell proliferation and survival.[12][13][14][15]
Mechanisms of Anticancer Action
-
Kinase Inhibition: Many kinases that drive oncogenic signaling, such as EGFR, VEGFR-2, CDK2, and BTK, are effectively inhibited by pyrazole derivatives.[12][13] For instance, Zanubrutinib, a pyrazole-pyrimidine hybrid, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in treating B-cell malignancies.[3] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing downstream signaling.
-
DNA Binding and Damage: Some pyrazole derivatives can bind to the minor groove of DNA or act as intercalating agents.[12] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. One study identified a polysubstituted pyrazole with an IC₅₀ value of 2 µM against HepG2 cells that demonstrated superior DNA binding affinity.[12]
-
Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) by activating pro-apoptotic molecules like CASP3 and CASP9 or by inhibiting anti-apoptotic pathways involving PDK1 and AKT.[16]
-
COX-2 Dependent and Independent Pathways: In some cancers, COX-2 is overexpressed and contributes to tumor growth.[16] Celecoxib has shown anti-cancer effects by inhibiting this pathway.[10] It can also affect genes involved in malignant transformation and bind to Cadherin-11, potentially reducing cancer progression through COX-2 independent mechanisms.[10][16]
Anticancer Mechanisms of Pyrazoles
Quantitative Anticancer Activity Data
The cytotoxic effects of pyrazole derivatives are typically evaluated across a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀ μM) |
| Pyrazole-Indole Hybrid | HCT116 | < 23.7 | Doxorubicin (24.7-64.8) |
| Pyrazole Carbaldehyde | MCF7 (Breast) | 0.25 | Doxorubicin (0.95) |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | Cisplatin (5.5) |
| Pyrazole Chalcone | HeLa (Cervix) | 4.94 | - |
| (Data compiled from multiple sources).[12][17] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The causality here is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration and determine the IC₅₀ value using non-linear regression.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a key component in the development of novel agents to combat bacterial and fungal infections.[18][19] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[20][21]
Mechanism and Structure-Activity Relationship (SAR)
The mechanisms for antimicrobial action are varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity. The bioactivity is highly dependent on the substitution pattern on the pyrazole ring.[21]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or imidazothiadiazole, has been shown to enhance antimicrobial potency.[21][22]
-
Substituent Effects: The presence of specific functional groups can significantly impact activity. For example, some studies have found that compounds with unsubstituted or thioamide groups on an adjacent pyrazoline ring exhibit better antimicrobial activity.[20]
Quantitative Antimicrobial Activity Data
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | MIC (μg/mL) | Standard Drug (MIC μg/mL) |
| Pyrazole-Imidazothiadiazole | Multi-drug resistant bacteria | 0.25 | Gatifloxacin (1.0) |
| Pyrazole-Hydrazinecarboxamide | Escherichia coli | 0.25 | Ciprofloxacin |
| Pyrazole-Hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | Ciprofloxacin |
| Pyrazole-Hydrazinecarboxamide | Aspergillus niger | 1.0 | Clotrimazole |
| (Data compiled from multiple sources).[22][23] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for assessing antimicrobial potency.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The causality of this method relies on titrating the compound's concentration to find the precise point at which it can inhibit microbial replication.
Synthesis and Drug Discovery Workflow
The synthesis of the pyrazole core is most commonly achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[24][25][26] This robust and versatile method allows for the generation of a wide variety of substituted pyrazoles for screening.
The modern drug discovery process for pyrazole-based agents integrates synthesis with computational and biological screening methods to efficiently identify and optimize lead compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. m.youtube.com [m.youtube.com]
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide
An In-depth Examination of Synthesis, Characterization, and Applications for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a detailed overview of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical properties, synthesis methodologies, and comprehensive characterization techniques. Furthermore, it explores the applications of this compound and its derivatives, particularly within the realm of pharmaceutical development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering both foundational knowledge and practical insights.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their wide array of biological activities.[1][2] The pyrazole scaffold is a key structural motif in numerous pharmaceuticals, demonstrating its versatility and importance in drug design.[3][4] Compounds incorporating the pyrazole nucleus have been reported to exhibit a diverse range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidepressant activities.[1][2][5]
This compound is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability, while the carboxylic acid moiety provides a convenient handle for further chemical modifications. This guide will delve into the technical aspects of this compound, providing a thorough understanding of its synthesis, properties, and potential applications.
Chemical Properties and Structure
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175277-11-9[6] |
| Molecular Formula | C9H14N2O2[7] |
| Molecular Weight | 182.22 g/mol [7] |
| Appearance | Solid |
| Purity | Typically ≥95% |
The structure of this compound features a five-membered pyrazole ring with a tert-butyl group at the N1 position, a methyl group at the C3 position, and a carboxylic acid group at the C5 position.
Synthesis of this compound
The synthesis of pyrazole carboxylic acids and their derivatives can be achieved through various synthetic routes.[8][9][10] A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3]
General Synthesis Pathway
A plausible synthetic route to this compound involves the reaction of a β-ketoester with tert-butylhydrazine. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2,4-dioxopentanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of tert-butylhydrazine hydrochloride.
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The 1H NMR spectrum would be expected to show signals corresponding to the tert-butyl protons, the methyl protons, and the pyrazole ring proton.[11] The 13C NMR spectrum would show distinct signals for each carbon atom in the molecule.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-N and C=C stretches associated with the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Physical Properties
-
Melting Point: The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.
-
Solubility: The solubility of the compound in various solvents can be determined, which is important for its handling and application in subsequent reactions.
Applications in Drug Discovery and Development
Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in medicinal chemistry due to their diverse biological activities.[1][5] They have been investigated for a range of therapeutic applications.
As Building Blocks for Active Pharmaceutical Ingredients (APIs)
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[13] The carboxylic acid group can be readily converted into other functional groups such as amides, esters, and nitriles, allowing for the generation of a library of derivatives for biological screening.[2][14]
Potential Therapeutic Areas
Derivatives of pyrazole carboxylic acids have shown promise in several therapeutic areas, including:
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties.[3][14]
-
Anticancer Agents: The pyrazole scaffold has been incorporated into molecules with demonstrated anticancer activity.[4]
-
Antibacterial Agents: Some pyrazole derivatives have shown efficacy against various bacterial strains.[14]
The workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
It is important to handle this compound and its derivatives with appropriate safety precautions. A related compound, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, is corrosive and causes severe skin burns and eye damage.[15] While the carboxylic acid is expected to be less hazardous, it is still advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[16][17] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17][18]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of its carboxylic acid functional group make it an attractive starting material for the creation of diverse molecular libraries. The established biological activities of the pyrazole scaffold further underscore the importance of this compound as a building block for novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a foundational resource for researchers in the pharmaceutical sciences.
References
[19] Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [8] ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);... Retrieved from [20] ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [4] PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [1] Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [21] Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved from [5] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [22] University of Johannesburg. (n.d.). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Retrieved from [2] ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [14] PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [3] PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [10] Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [15] Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [23] MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [24] NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [25] ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from [12] Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [16] Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from [18] Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [17] Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [11] MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [] BOC Sciences. (n.d.). CAS 83405-71-4 3-tert-Butyl-1H-pyrazole-5-carboxylic acid. Retrieved from [27] Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific 1 g. Retrieved from [13] MySkinRecipes. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [28] Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid 99 10463-20-4. Retrieved from [29] ResearchGate. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from Lead Sciences. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [30] MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [31] 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). Retrieved from [6] ChemicalBook. (n.d.). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [32] Chemrio. (n.d.). This compound. Retrieved from [33] ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [34] Fisher Scientific. (n.d.). CAS RN 5593-20-4. Retrieved from [35] Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid 97 402-61-9. Retrieved from
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 175277-11-9 [amp.chemicalbook.com]
- 7. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 14. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. dcfinechemicals.com [dcfinechemicals.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 21. rsc.org [rsc.org]
- 22. pure.uj.ac.za [pure.uj.ac.za]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 27. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 28. 4-Hydroxy-3-nitrophenylacetic acid 99 10463-20-4 [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 32. This compound | Chemrio [chemrio.com]
- 33. researchgate.net [researchgate.net]
- 34. CAS RN 5593-20-4 | Fisher Scientific [fishersci.com]
- 35. 3-甲基吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Pyrazole Scaffold: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs for treating a wide array of diseases, from cancer to viral infections.[1][[“]][5] However, the same reactivity and structural features that make pyrazoles potent pharmacological agents also necessitate a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of pyrazole derivatives, grounded in authoritative sources and field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this vital class of compounds.
The Pyrazole Core: A Double-Edged Sword in Drug Discovery
The versatility of the pyrazole scaffold is undeniable. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged structure in drug design.[1][3] Many pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, have achieved blockbuster status.[1][3] The surge in the discovery of new pyrazole derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities continues to fuel research in this area.[2][6][7]
However, this biological activity is intrinsically linked to potential toxicity. The reactivity of the pyrazole ring and its substituents can lead to interactions with biological macromolecules, which, if not precisely targeted, can result in adverse effects. Therefore, a proactive and informed approach to safety is not just a regulatory requirement but a scientific imperative.
Hazard Identification and Risk Assessment: Know Your Derivative
While general safety principles apply, the specific hazards of a pyrazole derivative are dictated by its unique substitution pattern. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound. However, a general hazard profile for the pyrazole class can be established.
General Hazard Profile of Pyrazole Derivatives
Based on available data for pyrazole and its analogs, researchers should be aware of the following potential hazards:
-
Acute Toxicity: Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[8][9]
-
Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin irritation and serious eye irritation or damage.[8][10][11][12]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[11][12][13]
-
Organ Toxicity: Prolonged or repeated exposure to some pyrazoles may cause damage to organs such as the spleen and thyroid.
-
Reproductive Toxicity and Teratogenicity: Pyrazole has been shown to be teratogenic in rats, highlighting the need for caution, especially for researchers of child-bearing potential.[11][12]
-
Aquatic Toxicity: Many pyrazole derivatives are harmful to aquatic life with long-lasting effects.[8][11]
GHS Classification for Pyrazole
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for pyrazole serves as a useful baseline for its derivatives.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from multiple Safety Data Sheets.[8][9]
The Self-Validating Safety Protocol: A Framework for Safe Handling
A robust safety protocol is not a mere checklist but a dynamic system that anticipates risks and builds in verification at each step. The following framework is designed to be adaptable to various laboratory settings and specific pyrazole derivatives.
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure to hazardous chemicals is through the use of engineering controls.
-
Chemical Fume Hood: All work with pyrazole derivatives, especially when handling powders or volatile solutions, must be conducted in a properly functioning chemical fume hood.[13]
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure should be used to contain any dust.[14]
-
Glove Boxes: For highly potent or toxic derivatives, the use of a glove box provides an additional layer of containment.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory when handling pyrazole derivatives.[15] The selection of specific PPE should be guided by a thorough risk assessment and the information provided in the compound's SDS.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[10][15] Protects against splashes and airborne particles. |
| Skin/Body | Chemical-resistant lab coat and, if necessary, an apron or coveralls. | Provides a barrier against accidental spills. "Bunny suits" offer head-to-toe protection for high-risk activities.[16] |
| Hands | Compatible, chemical-resistant gloves (e.g., nitrile). | Double gloving is recommended when handling highly hazardous compounds.[17][18] Check glove compatibility charts for the specific solvents being used. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient. | A fit-tested N95 or higher respirator is required for unpacking potentially compromised packages or during large spills.[16][19] Surgical masks offer no protection against chemical vapors or dust.[18] |
Standard Operating Procedure (SOP) for Handling Pyrazole Derivatives
A detailed, step-by-step SOP is crucial for ensuring consistent and safe practices.
3.3.1. Preparation and Weighing:
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Decontaminate the work surface before and after use.
-
When handling powders, use a ventilated balance enclosure to minimize dust generation.[14]
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[14]
3.3.2. Dissolving and Transferring Solutions:
-
Conduct all solution preparation and transfers within a chemical fume hood.
-
Use a cannula or syringe for transferring solutions to minimize the risk of spills and aerosol formation. Ensure all needles and cannulas are properly dried before use with water-reactive chemicals.[20]
-
When using a vacuum, ensure it is equipped with a HEPA filter.[14]
3.3.3. Post-Handling Procedures:
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[11][14]
-
Decontaminate all equipment and work surfaces.
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of pyrazole derivatives.
Storage and Waste Disposal: A Cradle-to-Grave Approach
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage
-
Store pyrazole derivatives in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][21]
-
Store in designated and clearly labeled areas, segregated from other chemicals.[14] For particularly hazardous substances, consider using secondary containment.[14]
-
Some pyrazoles are hygroscopic, so proper storage is necessary to maintain their integrity.[22]
Waste Disposal
Under no circumstances should pyrazole derivatives be disposed of down the drain or in regular trash.[23]
-
All solid and liquid waste containing pyrazole derivatives must be collected in clearly labeled, sealed, and compatible hazardous waste containers.[23]
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[23]
-
Empty containers should be handled as hazardous waste until they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[23]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or involves a highly toxic derivative, contact your institution's emergency response team.
-
For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Absorb the spilled material with an inert absorbent such as vermiculite or sand.[13]
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Waste Disposal Workflow Diagram
Caption: A logical workflow for the proper disposal of pyrazole derivative waste.
Synthesis and Purification: Managing Risks at the Source
The synthesis of novel pyrazole derivatives is a core activity in many research labs.[24][25][26] These reactions often involve hazardous reagents and intermediates, requiring careful planning and execution.
Common Synthetic Routes and Associated Hazards
-
Condensation of β-dicarbonyl compounds with hydrazines: This is a classic and widely used method.[25] Hydrazine and its derivatives are often toxic and carcinogenic, requiring strict handling precautions.
-
1,3-Dipolar Cycloadditions: These reactions can be highly efficient but may involve unstable intermediates.[27]
-
Multi-component reactions: While often more efficient, these can have complex reaction mixtures, making purification and waste handling more challenging.[27]
Flow chemistry is an emerging technique that can enhance the safety of pyrazole synthesis by minimizing the accumulation of hazardous intermediates and allowing for better control over reaction parameters.[27]
Purification Considerations
-
Chromatography: When performing column chromatography, ensure it is done in a fume hood to avoid exposure to solvent vapors and silica dust.
-
Recrystallization: Use appropriate, non-flammable solvent systems whenever possible.
-
Drying: Ovens used for drying glassware or products should be dedicated to laboratory use and properly ventilated.
Conclusion: A Culture of Safety
Pyrazole derivatives are indispensable tools in the quest for new therapeutics. Their immense potential, however, is coupled with inherent risks that demand respect and careful management. By integrating the principles of hazard identification, risk assessment, engineering controls, proper PPE usage, and meticulous adherence to SOPs for handling, storage, and disposal, researchers can foster a culture of safety. This guide provides a robust framework for working with these valuable compounds, ensuring that scientific advancement and the well-being of laboratory personnel go hand in hand. The ultimate responsibility lies with each researcher to be informed, vigilant, and proactive in their approach to chemical safety.
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine.
- Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole - Benchchem. (n.d.). BenchChem.
- Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Institutes of Health.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (n.d.). BenchChem.
- Pyrazole 98 288-13-1. (n.d.). Sigma-Aldrich.
- Pyrazole - Hazardous Agents. (n.d.). Haz-Map.
- sigma-aldrich - Safety Data Sheet. (n.d.). Sigma-Aldrich.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate.
- Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Pyrazole | C3H4N2. (n.d.). PubChem - NIH.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.). BenchChem. Retrieved January 9, 2026, from https://vertexaisearch.cloud.google.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). MDPI.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025, June 23). Consensus.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- GHS. (n.d.). GHS.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7). ResearchGate.
- HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Campus Operations.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- MATERIAL SAFETY DATA SHEET. (n.d.). Laxai Life Sciences Pvt. Ltd..
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment. (n.d.). POGO Satellite Manual.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell EHS.
- SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
- Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Chemical Health & Safety.
- Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. GHS [greenrockchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. pogo.ca [pogo.ca]
- 18. pppmag.com [pppmag.com]
- 19. ashp.org [ashp.org]
- 20. chem.wisc.edu [chem.wisc.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Pyrazole synthesis [organic-chemistry.org]
- 27. mdpi.com [mdpi.com]
solubility of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the . Pyrazole carboxylic acid derivatives are a cornerstone in medicinal chemistry and drug discovery, making a thorough understanding of their solubility profiles essential for formulation, bioavailability, and process chemistry.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and theoretical approaches necessary to characterize its solubility. The principles and methodologies outlined herein are designed to be broadly applicable to related heterocyclic carboxylic acids.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid functional group, a tert-butyl group, and a methyl group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various media. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[2] The carboxylic acid moiety provides a handle for salt formation and introduces pH-dependent solubility, while the bulky, nonpolar tert-butyl group significantly influences its lipophilicity and crystal packing.
A deep understanding of this compound's solubility is critical for:
-
Drug Discovery and Development: Optimizing formulations for desired bioavailability and therapeutic efficacy.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Analytical Chemistry: Developing robust methods for quantification and characterization.
This guide will first delve into the theoretical underpinnings of this molecule's solubility, followed by detailed experimental protocols for its empirical determination, and finally, an overview of predictive computational methods.
Physicochemical Properties and Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point.[3]
Key Molecular Features and Their Impact:
-
Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The acidic nature of this group means its ionization state is pH-dependent. In basic organic solvents or in the presence of a base, it will deprotonate to form a carboxylate salt, which is significantly more polar and often more soluble in polar solvents.[3][4]
-
Pyrazole Ring: The pyrazole ring itself is a polar heterocyclic system containing two nitrogen atoms. These nitrogen atoms, particularly the sp2-hybridized nitrogen, can act as hydrogen bond acceptors.
-
Tert-butyl Group (-C(CH₃)₃): This is a large, nonpolar, and lipophilic group. Its bulkiness can disrupt crystal lattice formation, which might favor solubility. However, its primary role is to increase the compound's affinity for nonpolar or moderately polar solvents. In aqueous media, this group contributes to hydrophobicity.
-
Methyl Group (-CH₃): A small, nonpolar group that contributes to the overall lipophilicity of the molecule.
Solvent Properties and Their Role:
-
Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally better at solvating polar molecules. The addition of a co-solvent can modulate the dielectric constant of the medium to enhance solubility.[3]
-
Hydrogen Bonding Capacity: Protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the carboxylic acid and pyrazole nitrogens, leading to favorable dissolution. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility is an endothermic process, meaning that solubility increases with temperature.[5] This is a critical parameter to consider during experimental determination and for processes like recrystallization.
The interplay of these factors is summarized in the table below:
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar (e.g., Hexane, Toluene) | Low | The nonpolar parts of the molecule are not sufficient to overcome the strong solute-solute interactions of the polar carboxylic acid groups in the crystal lattice. |
| Chlorinated (e.g., Dichloromethane) | Moderate | Can solvate moderately polar compounds. |
Experimental Determination of Solubility
Since no standardized quantitative data is readily available, empirical determination is necessary. The following protocols provide robust methods for this characterization.
Qualitative Solubility Assessment
This is a rapid, preliminary test to classify the compound's solubility in a range of solvents.[6][7]
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in portions (e.g., 0.25 mL at a time), vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution.
-
Classify the solubility as:
-
Very Soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely upon addition of 1 mL.
-
Slightly Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
Quantitative Solubility Determination: The Shake-Flask Method
This is a gold-standard method for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.[8]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the constant temperature for at least 24 hours to permit the undissolved solid to settle.[8]
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is then calculated, typically in units of mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Gravimetric Method
This method is straightforward and does not require a calibrated analytical instrument for quantification, but it can be less precise.
Protocol:
-
Follow steps 1-5 of the Shake-Flask Method.
-
Solvent Evaporation: Transfer a precise volume of the filtered saturated solution to a pre-weighed vial.[8]
-
Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to sublime or decompose.
-
Weighing: Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility based on the mass of the solute and the volume of the solution taken.
Theoretical and Predictive Approaches
In the absence of experimental data, in-silico (computational) models can provide valuable estimations of solubility.[9] These models are frequently used in early-stage drug discovery to screen large libraries of compounds.
Key Predictive Models:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a compound's structural features (molecular descriptors) with its experimentally determined solubility. For pyrazole derivatives, relevant descriptors would include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area.
-
Thermodynamic Models: These models, such as the General Solubility Equation (GSE), use the compound's melting point and logP to estimate its aqueous solubility. While developed for water, adaptations can be made for organic solvents.
The general workflow for a predictive approach is as follows:
Caption: In-Silico Solubility Prediction Workflow.
Summary and Recommendations
The is a critical parameter for its application in research and development. While specific data is sparse, a combination of theoretical understanding and robust experimental protocols can provide the necessary characterization.
Recommendations for Researchers:
-
Start with Qualitative Assessment: Perform a quick qualitative solubility test across a range of polar and nonpolar solvents to guide the selection of solvents for quantitative analysis.
-
Employ the Shake-Flask Method: For accurate and reproducible data, the shake-flask method followed by HPLC quantification is the recommended approach.
-
Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and reported temperature.
-
Consider pH Effects: When working with solvent systems that may contain acidic or basic impurities, be mindful of potential shifts in the protonation state of the carboxylic acid, which can significantly alter solubility.
-
Utilize Predictive Models for Screening: In early discovery phases, leverage computational tools to rank-order analogs and prioritize compounds for synthesis and experimental testing.
By following the principles and protocols outlined in this guide, researchers can confidently determine the solubility profile of this compound, enabling its effective use in their scientific endeavors.
References
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- National Institutes of Health (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- IJNRD. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
- ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- University of Toronto. Solubility of Organic Compounds.
- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs.
- ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Chemistry LibreTexts. 17.5: Factors that Affect Solubility.
- MDPI. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid.
- Home Sunshine Pharma. 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction and Significance
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties, make them a privileged scaffold in the design of novel therapeutics.[1] this compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the carboxylic acid moiety provides a handle for further functionalization, and the tert-butyl group can modulate physicochemical properties such as solubility and metabolic stability.
This guide will detail a robust two-step synthesis, beginning with the regioselective formation of the pyrazole ring via a Knorr-type condensation, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved in two primary steps:
-
Step 1: Knorr Pyrazole Synthesis. Regioselective condensation of ethyl 2,4-dioxopentanoate with tert-butylhydrazine hydrochloride to yield ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate.
-
Step 2: Saponification. Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
Mechanistic Insight and Regioselectivity
The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine. In this case, the unsymmetrical ethyl 2,4-dioxopentanoate presents a challenge of regioselectivity upon reaction with tert-butylhydrazine. The reaction can potentially yield two regioisomers: 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate and 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate.
The regioselectivity is primarily governed by the differential reactivity of the two carbonyl groups in ethyl 2,4-dioxopentanoate. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, leading to the initial nucleophilic attack by the more nucleophilic nitrogen of tert-butylhydrazine at this position. The bulky tert-butyl group on the hydrazine also plays a significant role in directing the cyclization to favor the formation of the desired 5-carboxylate isomer. The use of a protic solvent like ethanol can further influence the reaction outcome by mediating proton transfer steps.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 2,4-dioxopentanoate | 615-79-2 | 158.15 | 0.1 | 1.0 | 15.8 g |
| tert-Butylhydrazine hydrochloride | 57497-44-0 | 124.61 | 0.11 | 1.1 | 13.7 g |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 0.24 | 2.4 | 20.2 g |
| Absolute Ethanol | 64-17-5 | 46.07 | - | - | 250 mL |
| 1.5 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - | As needed for workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | For extraction |
| Brine | - | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | For drying |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (15.8 g, 0.1 mol), tert-butylhydrazine hydrochloride (13.7 g, 0.11 mol), and sodium bicarbonate (20.2 g, 0.24 mol).[2]
-
Add absolute ethanol (250 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 1.5 M hydrochloric acid (100 mL) and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate as a pale yellow oil.
Expected Yield: 75-85%
Characterization Data (Predicted based on similar structures):
-
¹H NMR (400 MHz, CDCl₃): δ 6.75 (s, 1H, pyrazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.30 (s, 3H, pyrazole-CH₃), 1.65 (s, 9H, C(CH₃)₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[3][4]
-
¹³C NMR (101 MHz, CDCl₃): δ 162.0 (C=O), 149.0 (C-3), 140.0 (C-5), 108.0 (C-4), 61.5 (OCH₂), 61.0 (C(CH₃)₃), 30.0 (C(CH₃)₃), 14.5 (OCH₂CH₃), 12.0 (pyrazole-CH₃).[5]
-
IR (neat, cm⁻¹): 2975, 1720 (C=O), 1550, 1460, 1240, 1090.[5]
-
MS (ESI): m/z calculated for C₁₁H₁₈N₂O₂ [M+H]⁺ 211.14; found 211.1.
Part 2: Synthesis of this compound
Mechanistic Insight
The hydrolysis of the ethyl ester to the carboxylic acid is achieved through saponification, which involves the use of a base, typically sodium hydroxide or potassium hydroxide.[6][7][8][9] This is an irreversible process, which drives the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[6][7][8][9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. In the final step, an acid workup is necessary to protonate the carboxylate salt to yield the desired carboxylic acid.
Caption: Simplified mechanism of saponification.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate | (from Step 1) | 210.28 | 0.08 | 1.0 | 16.8 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.16 | 2.0 | 6.4 g |
| Ethanol | 64-17-5 | 46.07 | - | - | 100 mL |
| Water | 7732-18-5 | 18.02 | - | - | 100 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - | To adjust pH to ~2-3 |
Procedure:
-
Dissolve ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (16.8 g, 0.08 mol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add sodium hydroxide (6.4 g, 0.16 mol) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford this compound.
Expected Yield: 90-95%
Characterization Data (Predicted and from similar compounds):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, COOH), 6.80 (s, 1H, pyrazole-H), 2.25 (s, 3H, pyrazole-CH₃), 1.60 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.0 (C=O), 148.5 (C-3), 140.5 (C-5), 107.5 (C-4), 61.2 (C(CH₃)₃), 29.8 (C(CH₃)₃), 11.8 (pyrazole-CH₃).
-
IR (KBr, cm⁻¹): 3100-2500 (broad O-H), 2980, 1705 (C=O), 1555, 1465, 1290.
-
MS (ESI): m/z calculated for C₉H₁₄N₂O₂ [M+H]⁺ 183.11; found 183.1.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
tert-Butylhydrazine hydrochloride is toxic and should be handled with care.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate caution.
-
Ethanol and ethyl acetate are flammable. Avoid open flames.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for product verification.
References
- Isloor, A. M., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. [Link]
- Kavale, M. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Castillo-Boh%C3%B3rquez/4125b29b6f849c9519159957386043818e801c4e]([Link]
- Burbano, D., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(1), M1556. [Link]
- Kavale, M. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]
- Google Patents.
- Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 40(10), 677-684. [Link]
- Klapars, A., et al. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(4), M1013. [Link]
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
- PubChem.
- Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
- LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]
- LibreTexts Chemistry. (2022). 15.9 Hydrolysis of Esters. [Link]
- Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.
- LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
protocol for pyrazole-3-carboxylic acid derivative synthesis
An Application Guide to the Synthesis of Pyrazole-3-Carboxylic Acid Derivatives for Medicinal Chemistry
For researchers and scientists in the field of drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities that span anti-inflammatory, anticancer, antiviral, and antidepressant applications.[1][2][3] Specifically, pyrazole-3-carboxylic acid and its derivatives serve as versatile intermediates and pharmacologically active agents, making robust synthetic protocols for their creation invaluable.
This guide provides a detailed exploration of the synthesis of pyrazole-3-carboxylic acid derivatives, grounded in the principles of chemical reactivity and procedural logic. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing these critical compounds.
The most reliable and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] For the specific synthesis of pyrazole-3-carboxylic acid derivatives, a β-ketoester is the ideal 1,3-dicarbonyl starting material, as the ester group directly provides the desired carboxyl functionality at the 3-position of the resulting pyrazole ring.
The general workflow is a two-stage process. First, the pyrazole-3-carboxylate ester is synthesized via cyclocondensation. Second, this ester is hydrolyzed to yield the target pyrazole-3-carboxylic acid, which can then be further derivatized.
Sources
Applications of Pyrazole Compounds in Drug Discovery: A Technical Guide for Researchers
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to the development of a multitude of clinically successful drugs across a wide range of therapeutic areas.[1][3][4] Since the first synthesis of pyrazole in 1883, its derivatives have been explored for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5]
The unique physicochemical properties of the pyrazole nucleus, such as its aromaticity and ability to participate in hydrogen bonding and other molecular interactions, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[3][4] This has resulted in numerous FDA-approved drugs incorporating this scaffold, including the well-known anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[1][6] An analysis of FDA-approved drugs between 2014 and 2023 revealed that 20 new drugs contained a pyrazole scaffold, with a significant number targeting various forms of cancer.[7][8] This underscores the continued importance and therapeutic relevance of pyrazole-based compounds in contemporary drug development.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of pyrazole compounds. It offers detailed application notes on their therapeutic potential and provides robust, step-by-step protocols for their synthesis, screening, and biological evaluation.
I. Therapeutic Applications and Mechanisms of Action
Pyrazole derivatives have demonstrated significant therapeutic potential in several key areas of medicine. Their efficacy stems from their ability to interact with a variety of biological targets with high specificity and affinity.
Anti-inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[9] Pyrazole-containing compounds have emerged as a significant class of anti-inflammatory agents, most notably through their inhibition of cyclooxygenase (COX) enzymes.[10][11] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime therapeutic target for selective inhibitors that can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.[10][12]
The pyrazole-based drug Celecoxib is a selective COX-2 inhibitor that exemplifies the success of this scaffold in anti-inflammatory therapy.[10] Its structure allows it to bind effectively to the active site of the COX-2 enzyme.[13]
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the mechanism of inhibition by pyrazole-based drugs.
Caption: COX-2 pathway and inhibition by pyrazole compounds.
Anticancer Agents: A Multifaceted Approach
The versatility of the pyrazole scaffold has been extensively leveraged in the development of novel anticancer agents.[14][15] Pyrazole derivatives have been shown to target a variety of signaling pathways and proteins that are crucial for cancer cell proliferation, survival, and metastasis.[16][17]
Key mechanisms of action for pyrazole-based anticancer drugs include:
-
Kinase Inhibition: Many pyrazole compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora kinases.[14][16]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]
-
Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases.[19]
The FDA has approved several pyrazole-containing drugs for cancer treatment, highlighting their clinical significance.[7][8]
Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance has created an urgent need for the development of new and effective antimicrobial agents.[20] Pyrazole derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][20] Their antimicrobial effects are often attributed to the disruption of essential cellular processes in the microorganisms.[21] Research in this area is actively exploring the synthesis and evaluation of novel pyrazole-based compounds to address the challenge of drug-resistant infections.[20][21]
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of pyrazole compounds. These protocols are designed to be self-validating and are grounded in established methodologies.
Synthesis of Pyrazole Derivatives
A variety of synthetic routes are available for the preparation of pyrazole derivatives.[5][12] Multicomponent reactions (MCRs) are particularly attractive as they offer an efficient and atom-economical approach to generating molecular diversity.[22]
Protocol 1: One-Pot, Three-Component Synthesis of Substituted Pyrazoles
This protocol describes a common and efficient method for synthesizing 1,3,5-substituted pyrazoles from an aldehyde, a β-ketoester, and a hydrazine derivative.[23]
Materials and Reagents:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in ethanol (10 mL).
-
Add the hydrazine derivative (1.0 mmol) to the mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
The solid product that precipitates out is collected by filtration, washed with water, and dried.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for refluxing.
-
Acetic Acid as Catalyst: The acidic conditions facilitate the condensation reactions and the subsequent cyclization to form the pyrazole ring.
-
Refluxing: Provides the necessary energy to overcome the activation barrier of the reaction, leading to a higher yield in a reasonable timeframe.
-
Purification by Column Chromatography: Ensures the isolation of a pure compound, which is essential for accurate biological evaluation.
In Vitro Biological Evaluation
Protocol 2: Fluorometric Assay for COX-2 Inhibition
This protocol outlines a method for screening pyrazole compounds for their ability to inhibit the COX-2 enzyme. This is a common assay used to identify potential anti-inflammatory agents.[16]
Materials and Reagents:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
COX Cofactor
-
COX Assay Buffer
-
Test pyrazole compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to 10x the final desired concentration in COX Assay Buffer.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of diluted Celecoxib.
-
Sample Screen (S): Add 10 µL of the diluted test pyrazole compound.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and the COX Probe for the number of assays to be performed.
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Substrate Addition: Add 10 µL of diluted Arachidonic Acid to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Self-Validating System:
-
The inclusion of a positive control (Celecoxib) with a known IC₅₀ value validates the assay's performance.
-
The enzyme control (no inhibitor) establishes the baseline 100% activity.
-
A background control (no enzyme) corrects for any non-enzymatic fluorescence.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][6] It is widely used to screen compounds for their potential anticancer activity.[15]
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test pyrazole compounds dissolved in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test pyrazole compounds and the positive control (Doxorubicin). Include a vehicle control (DMSO) at the same concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacteria.[19]
Materials and Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test pyrazole compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds and the standard antibiotic in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Growth Control: Wells with MHB and bacterial inoculum only.
-
Sterility Control: Wells with MHB only.
-
Vehicle Control: Wells with the highest concentration of DMSO used and bacterial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
III. Workflow and Data Visualization
A well-structured workflow is essential for the efficient discovery and development of novel pyrazole-based drug candidates. The following diagram illustrates a typical workflow from compound synthesis to initial biological evaluation.
Caption: A typical workflow for pyrazole-based drug discovery.
IV. Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activity of pyrazole compounds from the literature. This data highlights the potency and selectivity that can be achieved with this scaffold.
| Compound Class | Target | Assay Type | IC₅₀ / MIC | Reference |
| Diarylpyrazoles | COX-2 | In vitro enzyme inhibition | 0.01 µM | [10] |
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | In vitro enzyme inhibition | 0.03 µM / 0.12 µM | [10] |
| Pyrazole-based Kinase Inhibitor | BRAF(V600E) | In vitro enzyme inhibition | 0.19 µM | [14] |
| Pyrazole-Oxindole Conjugate | Tubulin Polymerization | In vitro assay | 0.83–1.81 µM | [18] |
| Trifluoromethyl Phenyl Pyrazole | S. aureus | Broth microdilution | MIC ≤ 1.56 µg/mL | [21] |
V. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic tractability and diverse range of biological activities have led to numerous successful therapeutic agents. The ongoing research into novel pyrazole derivatives promises to deliver new and improved treatments for a wide array of diseases, from inflammatory conditions and cancer to infectious diseases. Future efforts will likely focus on the development of multi-target agents, the use of computational methods for rational design, and the exploration of new biological targets for pyrazole-based compounds.
VI. References
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.
-
Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
-
Parminder Kaur & Vimal Arora. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Vertex AI Search.
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.
-
Parminder Kaur, Vimal Arora, & R. Kharb. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central.
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar.
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Consensus.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
-
Zanele F Dube, Opeyemi S Soremekun, Thandokuhle Ntombela, Mohammed Issa Alahmdi, Nader E Abo-Dya, Peter A Sidhom, Ahmed M Shawky, & Mohamed F Shibl. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
-
Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. (n.d.). PubMed.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed.
-
Maryam Mousavi-Ebadi & Javad Safaei-Ghomi. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
-
Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. (n.d.). Vertex AI Search.
-
Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Encyclopedia.pub.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
-
Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Comparative Guide. (n.d.). Benchchem.
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate.
-
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
-
A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences.
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 10. graphviz.org [graphviz.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Khan Academy [khanacademy.org]
Application Notes & Protocols: 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored component in the design of active pharmaceutical ingredients (APIs). Notable FDA-approved drugs incorporating the pyrazole core include Celecoxib (an anti-inflammatory), Rimonabant, and Difenamizole, underscoring the scaffold's therapeutic versatility.[1]
Within this important class of heterocycles, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid emerges as a particularly valuable building block for drug discovery and development. The strategic placement of its functional groups offers a distinct synthetic advantage:
-
The Carboxylic Acid (C5-position): This functional group serves as a primary handle for synthetic elaboration, most commonly through amide bond formation, providing a reliable gateway to diverse chemical libraries.[3]
-
The N1-tert-butyl Group: This bulky substituent provides steric shielding, which can direct reactions to other positions on the ring. Furthermore, it enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, and can prevent N-H tautomerism, leading to a single, well-defined regioisomer.
-
The C3-methyl Group: This small alkyl group can contribute to binding interactions within biological targets and subtly influences the overall electronic nature of the pyrazole ring.
This document provides a detailed guide for researchers, outlining the properties, key synthetic applications, and detailed protocols for the effective use of this versatile building block.
Physicochemical and Handling Properties
A thorough understanding of the building block's physical properties is essential for successful experimental design and execution.
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 175277-11-9 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Purity | ≥95% | [6] |
| Storage | Store in a cool, dry place, sealed from moisture. Room temperature is generally acceptable. | [5] |
Solubility Profile: Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF), as well as alcohols like methanol and ethanol. Solubility in aqueous solutions is pH-dependent, increasing significantly under basic conditions due to deprotonation of the carboxylic acid.
Core Application: Amide Bond Formation
The most prevalent application of this compound is in the synthesis of pyrazole-5-carboxamides. Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of this pyrazole core to a vast array of amine-containing fragments.[3][7]
Mechanistic Rationale and Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species.[8] Carbodiimide-based reagents are among the most common activators used for this purpose.
The mechanism, illustrated below, involves the reaction of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide bond. To improve efficiency and minimize side reactions like racemization (if chiral centers are present), an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate.[7][9]
Caption: Mechanism of EDC/NHS-mediated amide coupling.
Detailed Experimental Protocol: General Amide Coupling
This protocol provides a robust, general procedure for coupling this compound with a primary or secondary amine using HATU, a highly efficient modern coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Caption: Experimental workflow for amide coupling.
Step-by-Step Breakdown & Rationale:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Expertise Note: Anhydrous DMF is crucial as water can hydrolyze the active intermediate, reducing yield. Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or less reactive.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) and stir for 2-3 minutes. Then, add HATU (1.2 eq) in small portions.
-
Expertise Note: Cooling to 0 °C controls the initial exothermic reaction upon addition of the coupling reagent. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, ensuring the amine remains in its free, nucleophilic form.[8]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.
-
Trustworthiness Note: The reaction progress should be monitored periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and check for side products.
-
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and then with brine.
-
Expertise Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer. For DMF removal, washing with 5% aqueous LiCl can be more effective than water or brine alone.[9]
-
-
Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive reagents; Insufficient base; Sterically hindered amine. | Ensure all reagents are fresh and solvents are anhydrous. Increase equivalents of coupling reagent/base. For hindered substrates, consider switching to a more potent coupling reagent like COMU or heating the reaction.[10] |
| Epimerization/Racemization | Over-activation; Prolonged reaction time; Use of certain bases. | Use an additive like HOBt or HOAt. Ensure the reaction is not run for an unnecessarily long time. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Difficult Purification | Byproducts from coupling reagent. | If using EDC, the urea byproduct is often water-soluble and can be removed with an acidic wash (e.g., 1M HCl).[9] If phosphonium-based reagents (PyBOP) are used, byproducts can be tricky to remove chromatographically. |
Safety Precautions
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Amide coupling reagents (e.g., HATU, EDC) and bases (e.g., DIPEA) can be irritating or corrosive. Handle them in a well-ventilated fume hood.
-
Solvents: Work with organic solvents like DMF and DCM in a fume hood due to their potential toxicity and volatility.
References
- Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals, 15(10), 1238. [Link]
- Lead Sciences. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6). [Link]
- Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Patel, R., et al. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 11(10), 4435-4440. [Link]
- Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Fisher Scientific. (n.d.). Amide Synthesis.
- Mamouni, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1843. [Link]
- Pollock, P. M., & Cole, K. P. (2018). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 95, 290-302. [Link]
- Dunetz, J. R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(23), 2498-2501. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link]
- Tang, L., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1273. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hepatochem.com [hepatochem.com]
- 4. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 175277-11-9 [amp.chemicalbook.com]
- 5. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 6. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Pyrazole Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical properties.[1][2] This document provides an in-depth guide to the experimental procedures for pyrazole synthesis via cyclocondensation, the most fundamental and widely applied strategy. We will delve into the mechanistic underpinnings of key synthetic routes, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to confidently and efficiently synthesize substituted pyrazoles for applications ranging from drug discovery to agrochemicals.[3][4]
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development.[2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and anticonvulsant properties.[4][5][6] Notable drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature a pyrazole core, underscoring its therapeutic relevance.[7][8] The synthetic accessibility and the ability to readily functionalize the pyrazole ring at multiple positions make it an attractive target for chemical synthesis.[9]
The primary and most classical method for constructing the pyrazole ring is the cyclocondensation reaction. This involves the reaction of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophile.[10][11] The simplicity and efficiency of this approach have made it the workhorse for pyrazole synthesis since its discovery by Ludwig Knorr in 1883.[12][13]
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the archetypal cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][13] This method is straightforward, generally high-yielding, and accommodates a wide variety of substrates.[14]
Reaction Mechanism
The reaction proceeds through a well-established pathway involving initial condensation, cyclization, and subsequent dehydration.[7][15] An acid catalyst is often employed to facilitate the process.[13]
-
Nucleophilic Attack & Imine/Enamine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Cyclization: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group. This forms a hydroxyl-pyrazolidine intermediate.[16]
-
Dehydration: The intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring. The dehydration is often the rate-determining step under neutral conditions.[16]
.dot
Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis.
Regioselectivity Considerations
A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, as this can lead to the formation of two regioisomers.[10][16] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The initial nucleophilic attack by hydrazine typically occurs at the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is preferentially attacked. For instance, in a 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.
-
Reaction Conditions (pH): The pH of the reaction medium can influence the tautomeric equilibrium of the dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the product ratio.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve the regioselectivity compared to standard solvents like ethanol.[17]
Alternative Cyclocondensation Strategies
While the Knorr synthesis is dominant, other valuable cyclocondensation methods exist for accessing pyrazoles with different substitution patterns.
From α,β-Unsaturated Carbonyls
The reaction of α,β-unsaturated ketones or aldehydes (like chalcones) with hydrazines is another robust method.[12] This reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole.[11][18] Often, the intermediate pyrazoline is formed, which can be oxidized to the pyrazole in a separate step or in situ.[19]
From Acetylenic Ketones
The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century.[10][19] This reaction can also produce a mixture of regioisomers, depending on the initial site of nucleophilic attack on the triple bond or the carbonyl group.[10]
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details a classic Knorr synthesis, which is reliable and serves as an excellent model for understanding the practical aspects of pyrazole cyclocondensation.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Acetylacetone | C₅H₈O₂ | 100.12 | 1.00 g | 10.0 | Limiting Reagent |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | Toxic , handle with care in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | Solvent |
| Distilled Water | H₂O | 18.02 | ~50 mL | - | For precipitation |
| Standard Glassware | - | - | - | - | Round-bottom flask, condenser, etc. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.00 g, 10.0 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, carefully add phenylhydrazine (1.08 g, 10.0 mmol) to the flask.
-
Scientist's Note: Phenylhydrazine is toxic and a potential carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform this addition in a well-ventilated fume hood.
-
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to reflux gently for 1 hour.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The disappearance of the starting materials indicates reaction completion.
-
-
Product Precipitation: After 1 hour, remove the flask from the heat and allow it to cool towards room temperature. Slowly pour the warm reaction mixture into a beaker containing ~50 mL of cold distilled water while stirring. A precipitate (the product) should form.
-
Causality: The pyrazole product is typically insoluble in water, while the solvent (ethanol) and any excess reagents or byproducts are soluble. This allows for simple isolation by precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual impurities.
-
Drying: Dry the product, either by air-drying on the filter paper or in a desiccator. A final, pure yield of approximately 1.5 - 1.6 g (87-93%) of a white to off-white solid is expected.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
.dot
Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions; Product loss during work-up. | Increase reaction time and monitor by TLC. Ensure reagents are pure. Be careful not to use excessive water for washing during filtration. |
| Oily Product / Failure to Solidify | Impurities present; Incorrect product formed. | Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. Purify by column chromatography if necessary. |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl. | Carefully analyze the crude product by ¹H NMR to determine the isomeric ratio. Modify reaction conditions (solvent, temperature, catalyst) to favor one isomer. Consider using a non-nucleophilic solvent like TFE.[17] Purification by column chromatography or recrystallization may be required to separate isomers. |
| Reaction Stalls | Inactive catalyst; Low temperature. | Use fresh acetic acid. Ensure the reaction mixture is reaching and maintaining reflux temperature. |
Conclusion
Pyrazole cyclocondensation, particularly the Knorr synthesis, remains a highly effective and versatile method for constructing the pyrazole core. By understanding the underlying mechanisms, considering the factors that control regioselectivity, and employing robust experimental protocols, researchers can efficiently synthesize a vast array of pyrazole derivatives. The procedures and insights provided in this guide serve as a solid foundation for both routine synthesis and the development of novel molecular entities for pharmaceutical and industrial applications.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug Discovery and Herbal Research.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. National Institutes of Health (NIH).
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. royal-chem.com [royal-chem.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. chim.it [chim.it]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes & Protocols: A-Z Guide to Analytical Characterization of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, necessitate robust and reliable analytical methods for their characterization.[4][5] This comprehensive guide provides an in-depth exploration of the key analytical techniques for the structural elucidation, quantification, and purity assessment of pyrazole derivatives. Designed for researchers and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying scientific principles and rationale behind experimental choices. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section is structured to ensure scientific integrity, offering a self-validating system of protocols and data interpretation, grounded in authoritative references.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This unique structure imparts a range of physicochemical properties that make it a "privileged scaffold" in drug design.[2][5] The pyrazole ring can act as a bioisostere for other aromatic rings, like benzene, while offering improved solubility and the ability to participate in hydrogen bonding as both a donor and acceptor.[2] These characteristics are crucial for molecular interactions with biological targets.[5] The successful development of pyrazole-based active pharmaceutical ingredients (APIs) is critically dependent on rigorous analytical characterization to ensure identity, purity, and quality. This guide provides the foundational analytical workflows to achieve this.
Integrated Analytical Workflow
A comprehensive characterization of a novel pyrazole derivative typically involves a multi-technique approach. The results from each method provide complementary information, leading to an unambiguous structural assignment and purity profile.
Caption: Integrated workflow for pyrazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of pyrazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Basis & Causality
The pyrazole ring system presents a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts (δ) are influenced by the aromaticity of the ring and the electronic effects of substituents. For instance, the protons on the pyrazole ring typically appear in the aromatic region (~6.0-8.0 ppm).[6] Tautomerism, a common feature of N-unsubstituted pyrazoles, can lead to signal averaging or the presence of multiple sets of signals, which can be investigated using variable temperature (VT) NMR studies.[2][7] Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning signals, especially in complex derivatives.[7]
Typical Spectroscopic Data
The following tables provide illustrative NMR data for a simple substituted pyrazole. Actual values will vary based on substitution and solvent.
Table 1: Illustrative ¹H NMR Data for a 1,3,5-Trisubstituted Pyrazole Derivative
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.5 | Singlet (s) | N/A |
| N-CH₂- | ~4.1 | Triplet (t) | ~7.2 |
| C-CH₃ | ~2.3 | Singlet (s) | N/A |
Note: Data is representative and derived from typical values found in literature.[6][8]
Table 2: Illustrative ¹³C NMR Data for a 1,3,5-Trisubstituted Pyrazole Derivative
| Carbon Position | Chemical Shift (δ, ppm) |
| C-3 | ~150 |
| C-5 | ~142 |
| C-4 | ~105 |
| N-CH₂- | ~50 |
| C-CH₃ | ~14 |
Note: Data is representative and derived from typical values found in literature.[9][10]
Standard Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution. Tune and match the probe for the respective nuclei (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate ¹H signals and pick peaks for both spectra.[6]
-
Advanced Analysis (If Required): If assignments are ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.[7]
Mass Spectrometry (MS): Unveiling the Molecular Weight
MS is a critical technique for determining the molecular weight (MW) of the pyrazole derivative and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer valuable structural clues.[11]
Ionization & Fragmentation Insights
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many pyrazole derivatives, typically yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a higher-energy method that can cause extensive fragmentation.[11] The fragmentation of the pyrazole ring is highly dependent on the nature and position of its substituents.[12] Common fragmentation pathways may involve the loss of substituents or cleavage of the pyrazole ring itself.[11][13]
Standard Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup:
-
Ionization Mode: ESI positive mode is typical for pyrazoles to form [M+H]⁺ ions.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is the premier technique for assessing the purity of pyrazole derivatives and for quantifying them in bulk materials or final formulations.[14] Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Method Development Rationale
The goal of HPLC method development is to achieve a symmetric peak for the main compound, well-resolved from any impurities or degradation products.[15] Key parameters to optimize include:
-
Column: A C18 column is a versatile starting point for many pyrazole derivatives.[15][16]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) is typical. The acid improves peak shape for basic compounds.[17]
-
Detection: UV detection is most common. The detection wavelength (λ) should be set at the absorbance maximum of the pyrazole derivative to ensure maximum sensitivity.[15]
Protocol: RP-HPLC for Purity Analysis and Assay
This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18][19][20]
Caption: HPLC method validation workflow per ICH guidelines.
-
Chromatographic Conditions:
-
Solution Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the pyrazole reference standard and dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to get a 100 µg/mL solution.[15]
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent to construct a calibration curve.[15]
-
Sample Solution: Prepare the sample to have a theoretical concentration within the validated linearity range. Filter all solutions through a 0.45 µm syringe filter before injection.[15]
-
-
Analysis & Quantification:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solutions followed by the sample solutions.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample from the regression equation. Purity is typically calculated using an area percent method.
-
Table 3: Typical HPLC Method Validation Parameters (ICH Q2(R2))
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference | Ensures the method measures only the desired analyte.[21] |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between signal and concentration.[21] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of results to the true value.[21] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the repeatability of the method.[21] |
| LOD / LOQ | Signal-to-Noise ≥ 3:1 / ≥ 10:1 | Defines the lowest concentration that can be detected/quantified.[18] |
| Robustness | No significant change in results | Shows method reliability with small, deliberate variations.[18] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For pyrazole derivatives, it is excellent for confirming the presence of key structural features.
Interpreting the Spectrum
The IR spectrum provides a unique "fingerprint" for a molecule. Key vibrational bands for pyrazoles include:
-
N-H Stretch: A broad band around 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.[22]
-
C-H Stretch (Aromatic): Typically above 3000 cm⁻¹.[9]
-
C=N and C=C Stretch: In the 1400-1650 cm⁻¹ region.[23]
-
Substituent Groups: Carbonyls (C=O) from amide or ester groups will show a strong absorption around 1650-1750 cm⁻¹.[9]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid pyrazole derivative directly onto the ATR crystal. No further preparation is needed.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[24] It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state, which is invaluable for understanding structure-activity relationships (SAR).[24][25]
Experimental Causality
This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. For pyrazole derivatives, this can definitively resolve questions of isomerism and tautomerism in the solid state.[24][26]
General Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of high quality (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[24]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to get an initial model.
-
Refine the model against the experimental data to obtain the final structure with high precision.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions like hydrogen bonding.[24]
Conclusion
The analytical characterization of pyrazole derivatives is a multi-faceted process that requires the synergistic application of several spectroscopic and chromatographic techniques. From the initial structural hypotheses generated by NMR and MS to the quantitative purity assessment by HPLC and the definitive 3D structure from X-ray crystallography, each method provides a critical piece of the puzzle. The protocols and insights provided in this guide are designed to equip researchers with a robust framework for ensuring the quality, identity, and integrity of these vital compounds in the journey of drug discovery and development. Adherence to established validation guidelines, such as those from the ICH, is paramount for ensuring that the analytical data generated is reliable, reproducible, and suitable for regulatory scrutiny.[27]
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Analytical method development and validations of API by using suitable analytical technique. (2025, August 7). ResearchGate.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Taylor & Francis Online.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). RSC Publishing.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate.
- FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. (n.d.). ResearchGate.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). Wiley Online Library.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PubMed Central.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.
- Analytical Method Validation – Overview. (n.d.). Journal of Engineering Sciences.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025, August 10). ResearchGate.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Publications.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). OUCI.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.
- Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). (n.d.). ResearchGate.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025, September 23). Open Research@CSIR-NIScPR.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
- X-ray molecular structure of pyrazole 6 along with atom labeling scheme... (n.d.). ResearchGate.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
- Synthesis and Characterization of Some New Pyrazole Derivatives. (2025, August 6). ResearchGate.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. visnav.in [visnav.in]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. youtube.com [youtube.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: 1H NMR Characterization of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The specific substitution pattern of a bulky tert-butyl group at the N1 position, a methyl group at C3, and a carboxylic acid at C5 imparts distinct physicochemical properties that can influence molecular interactions with biological targets.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for this purpose. This application note provides a detailed guide to the ¹H NMR characterization of this compound, offering insights into spectral interpretation, a robust experimental protocol, and the underlying scientific principles.
Scientific Principles: Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each signal is governed by the electronic environment of the protons, which is influenced by the electronegativity of nearby atoms and the magnetic anisotropy of functional groups.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, its signal is expected to appear far downfield, typically in the range of 9-13 ppm.[1][2][3][4] This signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[3][4] Deuterium exchange, upon addition of a few drops of D₂O to the NMR sample, will cause this signal to disappear, providing a definitive method for its assignment.[1][3][4]
-
Pyrazole Ring Proton (H-4): The lone proton on the pyrazole ring is attached to an sp²-hybridized carbon and is influenced by the aromatic character of the heterocycle. Its chemical shift is sensitive to the nature and position of the substituents on the ring.[5][6][7] For the title compound, the H-4 proton is flanked by a methyl group and a carboxylic acid group. Based on data from similarly substituted pyrazoles, the signal for the H-4 proton is expected to appear as a singlet in the range of 5.7 to 6.2 ppm.
-
N-Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position will be magnetically equivalent and are expected to appear as a sharp singlet. The pyrazole ring has a slight deshielding effect, and the signal is anticipated in the range of 2.3 to 2.5 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. This will result in a single, intense singlet. The tert-butyl group is attached to a nitrogen atom and is relatively shielded, with its signal expected to appear upfield, typically in the range of 1.2 to 1.4 ppm.[8][9]
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis and acquiring high-quality data.
Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes[10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)[11][12]
-
Internal standard (e.g., Tetramethylsilane, TMS)[11]
-
Glass Pasteur pipettes
-
Small vials for sample dissolution
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for ¹H NMR sample preparation.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[11][13][14]
-
Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many organic molecules.[12] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10][11] Gently swirl the vial to ensure complete dissolution.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as TMS can be used.[11] Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[13] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
NMR Data Acquisition
The following are suggested starting parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Provides a good balance between signal intensity and quantitative accuracy for routine spectra. |
| Spectral Width | -2 to 16 ppm | Encompasses the expected chemical shift range for all protons in the molecule. |
| Acquisition Time | 2-4 seconds | Ensures adequate data points for good resolution. |
| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, improving signal-to-noise. |
| Number of Scans | 8-16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad, rolling features from the spectrum.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Analysis of a Representative Spectrum
A representative ¹H NMR spectrum of this compound would be analyzed as follows:
Caption: Labeled structure of the target molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~6.0 | singlet | 1H | H-4 (pyrazole) |
| ~2.4 | singlet | 3H | -CH₃ |
| ~1.3 | singlet | 9H | -C(CH₃)₃ |
Spectral Interpretation:
-
The broad singlet in the downfield region (~10-12 ppm) integrating to one proton is characteristic of the carboxylic acid proton. Its broadness is a result of hydrogen bonding and exchange.
-
The singlet at approximately 6.0 ppm, integrating to one proton, is assigned to the H-4 proton of the pyrazole ring. The absence of coupling confirms it has no adjacent protons.
-
The sharp singlet at around 2.4 ppm, with an integral value of three, corresponds to the methyl group at the C3 position.
-
The most upfield and most intense signal, a singlet at approximately 1.3 ppm integrating to nine protons, is unequivocally assigned to the tert-butyl group.
The integration ratios of 1:1:3:9 for the carboxylic acid, pyrazole H-4, methyl, and tert-butyl protons, respectively, are in perfect agreement with the molecular structure. The observation of only singlets indicates that there are no vicinal protons to cause spin-spin coupling, which is consistent with the substitution pattern of the molecule.
Conclusion
¹H NMR spectroscopy provides a rapid, reliable, and non-destructive method for the structural confirmation and purity assessment of this compound. By understanding the principles of chemical shifts and following a standardized protocol for sample preparation and data acquisition, researchers can confidently characterize this important heterocyclic compound. The distinct signals for each proton environment and their predictable integration ratios make the ¹H NMR spectrum a definitive fingerprint of the molecule's structure.
References
- ACD/Labs. t-Butyl group towers over other 1H resonances.
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- NIH National Library of Medicine. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
- University of Ottawa. NMR Sample Preparation.
- Michigan State University. Sample Preparation - Max T. Rogers NMR.
- NIH National Library of Medicine. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine.
- Scribd. NMR Sample Preparation Guide.
- Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
- Georgia Institute of Technology. Small molecule NMR sample preparation.
- Boston University. Basic NMR Concepts.
- University College London. Chemical shifts.
- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Portilla-Castillo/8b5a1f6a0e6e3c0f8e9e1c3a6b5d9e5e7f8a1c9e]([Link]
- ScienceDirect. Chapter 5: Acquiring 1 H and 13 C Spectra.
- Canadian Science Publishing. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems.
- University of Wisconsin-Madison. Notes on NMR Solvents.
- Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Wiley Online Library. NMR Data Processing.
- ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- NIH National Library of Medicine. NMR data collection and analysis protocol for high-throughput protein structure determination.
- Martin Fitzpatrick. 1D 1H NMR data processing.
- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- NIH National Library of Medicine. Substituent effects in N-acetylated phenylazopyrazole photoswitches.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- R-NMR. SOP data acquisition.
- ResearchGate. What are the best preprocessing methods for NMR data?.
- Beilstein Journals. Substituent effects in N-acetylated phenylazopyrazole photoswitches.
- MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- UTHSCSA. Stepbystep procedure for NMR data acquisition.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting.
- University of Wisconsin-Madison. NMR Chemical Shifts.
- Lead Sciences. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]
- 3. 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid(942508-00-1) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Acetyl-1H-pyrazole-5-carboxylicacid | C6H6N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(175277-09-5) 1H NMR [m.chemicalbook.com]
- 13. 1,3-Dimethyl-5-pyrazolone(2749-59-9) 1H NMR spectrum [chemicalbook.com]
- 14. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Large-Scale Synthesis of Pyrazole Carboxylic Acids
Introduction: The Enduring Importance of Pyrazole Carboxylic Acids in Modern Chemistry
Pyrazole carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their inherent structural features, including hydrogen bond donors and acceptors, and their rigid framework, make them ideal for interacting with biological targets. This has led to their incorporation into a multitude of approved pharmaceuticals, including anti-inflammatory agents like Celecoxib, and a wide array of compounds in clinical development.[1][2][3] The demand for efficient, scalable, and economically viable methods for their synthesis is therefore of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the primary strategies for the large-scale synthesis of pyrazole carboxylic acids. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing detailed, field-tested protocols.
Strategic Approaches to Large-Scale Synthesis
The synthesis of pyrazole carboxylic acids on an industrial scale hinges on a few robust and versatile chemical transformations. The choice of a specific route is often dictated by factors such as the availability and cost of starting materials, the desired substitution pattern on the pyrazole ring, and the overall efficiency and safety of the process. The following sections will detail the most prominent of these strategies.
The Knorr Pyrazole Synthesis: A Time-Tested Workhorse
First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most reliable and widely used methods for constructing the pyrazole core.[4][5][6][7] Its enduring popularity in industrial settings is a testament to its high yields and the ready availability of the requisite starting materials.[8][9]
Mechanism and Rationale:
The Knorr synthesis proceeds through an acid-catalyzed condensation mechanism.[4][5] The reaction is typically initiated by the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the stable aromatic pyrazole ring.[9][10] When a substituted hydrazine is used, a mixture of regioisomers can be formed, a critical consideration in process development.[6][7]
Workflow for Knorr Pyrazole Synthesis:
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Protocol 1: Large-Scale Synthesis of a Model Pyrazole Core via Knorr Condensation
This protocol details the synthesis of a generic pyrazole structure, which can be adapted based on the specific 1,3-dicarbonyl and hydrazine starting materials.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Hydrate or Substituted Hydrazine (1.0-1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the 1,3-dicarbonyl compound (1.0 eq) and ethanol (5-10 volumes).
-
Begin stirring and add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 78-85 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. For many pyrazoles, the product will precipitate out of solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol and then water.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
To the residue, add deionized water and ethyl acetate. If necessary, neutralize any remaining acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrazole product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the pure pyrazole.
Post-Cyclization Functionalization: Introducing the Carboxylic Acid Moiety
Key Strategies for Carboxylation:
-
Oxidation of an Alkyl Side Chain: A common and effective method involves the oxidation of a methyl or other alkyl group attached to the pyrazole ring.[11] Strong oxidizing agents such as potassium permanganate or chromic acid can be employed, although milder, more selective reagents are often preferred on a large scale to avoid over-oxidation and improve safety.
-
Hydrolysis of a Precursor Functional Group: The carboxylic acid can be unmasked from a more stable precursor group, such as an ester, nitrile, or amide.[12] Alkaline hydrolysis of a pyrazole ester is a particularly common and high-yielding method on a large scale.[13][14][15][16]
Protocol 2: Large-Scale Alkaline Hydrolysis of a Pyrazole Ester
This protocol outlines a general procedure for the saponification of a pyrazole ester to its corresponding carboxylic acid.
Materials:
-
Pyrazole Ester (1.0 eq)
-
Sodium Hydroxide (2.0-3.0 eq)
-
Methanol or Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reactor, dissolve the pyrazole ester (1.0 eq) in methanol or ethanol (5-10 volumes).
-
In a separate vessel, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water.
-
Slowly add the sodium hydroxide solution to the stirred solution of the pyrazole ester.
-
Heat the reaction mixture to reflux (typically 65-80 °C) and maintain for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.
-
Dilute the remaining aqueous solution with deionized water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow, portion-wise addition of concentrated hydrochloric acid. The pyrazole carboxylic acid will precipitate out of solution.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the purified pyrazole carboxylic acid in a vacuum oven at an appropriate temperature.
Workflow for Ester Hydrolysis:
Caption: A typical workflow for the alkaline hydrolysis of a pyrazole ester.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Scale-Up Considerations |
| Knorr Pyrazole Synthesis followed by Hydrolysis | Highly versatile, readily available starting materials, robust and high-yielding reaction.[8][9] | Two-step process, potential for regioisomer formation with unsymmetrical dicarbonyls.[6][7] | Good heat management required during condensation. Hydrolysis step is typically straightforward to scale. |
| Direct Synthesis with Carboxylic Acid Precursors | Fewer synthetic steps, potentially higher overall yield. | Starting materials may be less accessible or more expensive. | Careful control of reaction conditions is crucial to prevent side reactions. |
| Catalytic and Novel Methods | Can offer improved regioselectivity and milder reaction conditions.[17][18][19] | Catalysts can be expensive, and catalyst removal may be required. May not be as well-established for large-scale production. | Catalyst loading and lifetime are critical parameters. Process validation may be more extensive. |
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of pyrazole carboxylic acids requires strict adherence to safety protocols, particularly when handling hazardous reagents such as hydrazine and strong acids or bases.
Hydrazine Safety:
Hydrazine is a highly toxic and reactive substance and is a suspected human carcinogen.[20][21] All manipulations involving hydrazine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[20][22] It is crucial to avoid contact with oxidizing agents, as this can lead to violent reactions.[21] Hydrazine waste should be handled and disposed of according to institutional and regulatory guidelines.[23]
General Safety Practices:
-
Risk Assessment: A thorough risk assessment should be conducted before any large-scale reaction is performed.[22]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.[20]
-
Ventilation: All operations should be carried out in a properly functioning chemical fume hood.[20][22]
-
Emergency Procedures: All personnel should be familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.
Conclusion
The large-scale synthesis of pyrazole carboxylic acids is a well-established field with a number of reliable and scalable methods at the disposal of the process chemist. The Knorr pyrazole synthesis, often coupled with a subsequent hydrolysis step, remains a dominant strategy due to its robustness and the accessibility of starting materials. As the demand for novel pyrazole-containing pharmaceuticals and materials continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain an active area of research. By understanding the fundamental principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently and safely approach the large-scale production of these vital chemical entities.
References
- Google Patents. (1989). Method for preparing pyrazolecarboxylic acid and derivatives. EP0350176A2.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- RSC Publishing. (n.d.). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Elsevier. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Google Patents. (2015). Process for the preparation of pyrazole carboxylic acid derivatives. US20150158818A1.
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- ResearchGate. (2025, August 7). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§.
- National Center for Biotechnology Information. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC.
- Celecoxib Derivative Intermediates. (2025, June 15). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
- National Institutes of Health. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
- Chemguide. (n.d.). hydrolysis of esters.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Google Patents. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. WO2014027009A1.
- Merck Index. (n.d.). Knorr Pyrazole Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- National Institutes of Health. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (1980). Process for the preparation of pyrazoles. EP0020964A1.
- Google Patents. (2010). An improved process for the preparation of celecoxib. WO2010095024A2.
- The Organic Solution. (n.d.). Ester to Acid - Common Conditions.
- European Patent Office. (n.d.). Pyrazole derivatives, their production and use. EP 0411507 A1.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Google Patents. (n.d.). Preparation of pyrazoles. CA1141390A.
- Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
- Google Patents. (1975). Process for preparing pyrazole-3-carboxylic acids. US3895027A.
- ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry.
- University of Florida, Environmental Health & Safety. (2024, April 2). LESSON LEARNED - Hydrazine Monohydrate Explosion.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- Google Patents. (1998). Process for the preparation of pyrazole-3-carboxylic acids. EP0885889A2.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 12. US3895027A - Process for preparing pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. ehs.unm.edu [ehs.unm.edu]
- 21. arxada.com [arxada.com]
- 22. ehs.ufl.edu [ehs.ufl.edu]
- 23. reddit.com [reddit.com]
Application Notes and Protocols: Harnessing Flow Chemistry for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Flow Chemistry Paradigm
Pyrazoles, five-membered nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various agrochemicals.[1][2] The continued importance of this scaffold necessitates the development of efficient, safe, and scalable synthetic methodologies. Traditional batch synthesis of pyrazoles, while well-established, often grapples with challenges related to reaction efficiency, safety, and scalability, particularly when handling hazardous reagents like hydrazine or unstable intermediates.[3][4]
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety profiles, and streamlined scalability.[5][6] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior heat and mass transfer, leading to higher yields, improved product purity, and significantly reduced reaction times.[6][7] This application note provides a detailed guide to the synthesis of pyrazoles using flow chemistry, exploring key synthetic strategies and providing detailed experimental protocols.
Core Synthetic Strategies for Pyrazole Synthesis in Flow
Several classical methods for pyrazole synthesis have been successfully adapted to continuous-flow conditions, each offering distinct advantages. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis: The Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is one of the most fundamental and widely used methods for preparing pyrazoles.[8][9][10] In a batch setting, this reaction can sometimes lead to mixtures of regioisomers when using unsymmetrical dicarbonyls.[11] Flow chemistry offers enhanced control over mixing and temperature, which can improve regioselectivity and overall yield.
Causality of Experimental Choices:
-
Solvent: High-boiling point solvents like DMF or DMSO are often used to achieve the necessary reaction temperatures.
-
Temperature: Elevated temperatures are typically required to drive the condensation and subsequent cyclization. Flow reactors allow for superheating of solvents above their atmospheric boiling points, dramatically accelerating the reaction.[7]
-
Catalyst: While often performed without a catalyst, acidic or basic catalysts can be employed to accelerate the reaction. In flow, packed-bed reactors containing solid-supported catalysts can be utilized for easy separation and reuse.
Protocol 1: Continuous-Flow Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a substituted acetylacetone and a hydrazine derivative.
Materials:
-
Substituted acetylacetone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Dimethylformamide (DMF)
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn)
-
Syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., 10 mL PFA or stainless steel)
-
Back pressure regulator (BPR)
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve the substituted acetylacetone (e.g., 0.5 M) in DMF.
-
Solution B: Dissolve the substituted hydrazine (e.g., 0.55 M) in DMF.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Set the reactor temperature to 150 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated coil reactor. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
Collect the reaction mixture after the back pressure regulator.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding the collected solution to water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Rationale |
| Temperature | 150 °C | To accelerate the condensation and cyclization reactions. |
| Pressure | 10 bar | To suppress solvent boiling and maintain a stable flow. |
| Residence Time | 10 min | Optimized for complete conversion of starting materials. |
| Stoichiometry | 1.1 eq Hydrazine | A slight excess of hydrazine ensures complete consumption of the dicarbonyl. |
1,3-Dipolar Cycloaddition: A Regioselective Approach
The 1,3-dipolar cycloaddition of alkynes with diazo compounds or sydnones is a powerful method for the synthesis of pyrazoles, often with excellent regiocontrol.[12] Flow chemistry is particularly advantageous for this reaction as it allows for the safe in situ generation and use of potentially explosive diazo compounds.[13]
Causality of Experimental Choices:
-
In situ Generation of Diazo Compounds: The small reactor volume in flow systems minimizes the accumulation of hazardous diazo intermediates, significantly enhancing safety.[6][13]
-
Catalyst: Copper catalysts, often supported on silica, can be used to promote the cycloaddition, and packed-bed reactors are ideal for their implementation in flow.[14]
-
Temperature: The precise temperature control afforded by flow reactors can be crucial for optimizing the rate and selectivity of the cycloaddition.
Protocol 2: Telescoped Flow Synthesis of a 1,4-Disubstituted Pyrazole
This protocol describes the synthesis of a 1,4-disubstituted pyrazole via the in situ generation of a diazoalkane followed by a [3+2] cycloaddition with a terminal alkyne.[13]
Materials:
-
Fluorinated amine (e.g., 2,2,2-trifluoroethylamine) (2.0 eq)
-
tert-Butyl nitrite (2.4 eq)
-
Acetic acid (0.4 eq)
-
Terminal alkyne (1.0 eq)
-
Dichloromethane (DCM)
-
Flow chemistry system with multiple pump channels and reactors
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve the fluorinated amine and acetic acid in DCM.
-
Solution B: Dissolve tert-butyl nitrite in DCM.
-
Solution C: Dissolve the terminal alkyne in DCM.
-
-
System Setup:
-
Configure the flow system with two reactors in series as shown in the workflow diagram.
-
Set the temperature of the first reactor (diazo formation) to 25 °C.
-
Set the temperature of the second reactor (cycloaddition) to 100 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the first reactor via a T-mixer.
-
The output from the first reactor is then mixed with Solution C in a second T-mixer before entering the second heated reactor.
-
Set the flow rates to achieve the desired residence times in each reactor (e.g., 5 minutes in the first reactor and 20 minutes in the second).
-
Collect the product stream.
-
-
Work-up and Purification:
-
Concentrate the collected solution under reduced pressure.
-
Purify the residue by flash column chromatography.
-
| Parameter | Value | Rationale |
| Reactor 1 Temp. | 25 °C | Mild conditions for the formation of the diazoalkane. |
| Reactor 2 Temp. | 100 °C | To promote the [3+2] cycloaddition reaction. |
| Residence Times | 5 min (R1), 20 min (R2) | Sufficient time for diazo formation and subsequent cycloaddition. |
| Reagent Ratios | Excess amine & tBuONO | To ensure complete conversion of the limiting alkyne. |
Multi-step Synthesis from Anilines: A Safer Route to N-Arylpyrazoles
The synthesis of N-arylpyrazoles often requires the use of arylhydrazines, which can be toxic and unstable. A significant advantage of flow chemistry is the ability to perform multi-step, "telescoped" syntheses where hazardous intermediates are generated and consumed in situ, avoiding their isolation and storage.[1][2][15]
Causality of Experimental Choices:
-
Diazotization: The in situ formation of diazonium salts from anilines is a key step. Flow chemistry allows for the safe handling of these potentially explosive intermediates.[1]
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine can be achieved using various reducing agents, with metal-free options like vitamin C offering a more sustainable approach.[1]
-
Telescoped Reaction: By connecting multiple reactor modules, the entire sequence from aniline to pyrazole can be performed in a single, continuous operation, significantly improving efficiency and safety.
Protocol 3: Four-Step Continuous-Flow Synthesis of an N-Arylpyrazole
This protocol outlines a telescoped synthesis of an N-arylpyrazole from an aniline, incorporating in situ diazotization and reduction.[1]
Materials:
-
Aniline derivative (1.0 eq)
-
tert-Butyl nitrite (1.2 eq)
-
L-Ascorbic acid (vitamin C) (1.0 eq)
-
Pentane-2,4-dione (1.1 eq)
-
Acetonitrile/Water solvent mixture
-
Multi-reactor flow chemistry system
Procedure:
-
Reagent Preparation:
-
Prepare separate stock solutions of the aniline, tert-butyl nitrite, L-ascorbic acid, and pentane-2,4-dione in the appropriate solvent system.
-
-
System Setup:
-
Assemble the multi-reactor flow system as illustrated in the workflow diagram.
-
Set the temperatures for the diazotization, reduction, and cyclocondensation reactors based on optimization (e.g., 0 °C for diazotization, 25 °C for reduction, and 120 °C for cyclocondensation).
-
-
Reaction Execution:
-
Pump the aniline and tert-butyl nitrite solutions into the first reactor.
-
The output is then mixed with the L-ascorbic acid solution and fed into the second reactor.
-
Finally, the resulting hydrazine intermediate is mixed with the pentane-2,4-dione solution and passed through the third heated reactor.
-
Collect the final product stream.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry, concentrate, and purify by column chromatography or recrystallization.
-
| Step | Key Transformation | Advantage in Flow |
| 1 | Diazotization | Safe handling of potentially explosive diazonium salts.[1] |
| 2 | Reduction | In situ use of the generated hydrazine. |
| 3 | Cyclocondensation | Rapid and efficient ring formation at elevated temperatures. |
In-line Purification and Process Analytical Technology (PAT)
A significant advancement in flow chemistry is the integration of in-line purification and process analytical technology (PAT). Techniques such as scavenger resins, membrane-based separation, and continuous liquid-liquid extraction can be incorporated into the flow path to remove impurities and unreacted starting materials, delivering a cleaner product stream.[16][17] Real-time monitoring using techniques like IR or UV-Vis spectroscopy can provide valuable kinetic data and ensure process stability.[18]
Conclusion and Future Outlook
Flow chemistry offers a powerful and versatile platform for the synthesis of pyrazoles, addressing many of the limitations of traditional batch processing. The enhanced safety, precise control over reaction conditions, and potential for seamless scalability make it an attractive methodology for both academic research and industrial drug development.[19] As the field continues to evolve, we can expect to see the development of even more sophisticated and automated flow platforms for the synthesis of complex heterocyclic scaffolds, further accelerating the discovery and production of new medicines and materials.
References
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchGate. (n.d.).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - OUCI. (n.d.).
- Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 89-93. [Link]
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
- Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
- Ötvös, S. B., Mátravölgyi, B., & Kappe, C. O. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(16), 9143–9147. [Link]
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis - ResearchGate. (n.d.).
- Comas-Barceló, J., Blanco-Ania, D., van den Broek, S. A. M. W., Nieuwland, P. J., Harrity, J. P. A., & Rutjes, F. P. J. T. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology, 6(8), 2693-2698. [Link]
- Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de. (n.d.).
- Schematic representation of the two-step continuous-flow pyrazole synthesis. (n.d.).
- Britton, J., Raston, C. L., & Weiss, J. (2019). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 15, 2336–2347. [Link]
- Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 89-93. [Link]
- May, S. A., Johnson, M. D., & Thaisrivongs, S. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(7), 1345–1353. [Link]
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2418–2424. [Link]
- Frurip, D. J., & Johnson, R. W. (2009). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 13(5), 875–881. [Link]
- Flow Chemistry - NJ Bio, Inc. (n.d.).
- 9 Reasons to Perform Flow Chemistry - Lab Unlimited. (n.d.).
- Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774–1799. [Link]
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
- Simpson, D. K. (1986). Safety and Handling of Hydrazine. DTIC. [Link]
- Britton, J., & Jamison, T. F. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1482–1487. [Link]
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (n.d.).
- Hassani, Z., & Kozehgiry, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
- tovs- U.S. Experience with Hydrazine and Flow-Accelerated Corrosion - INIS-IAEA. (n.d.).
- Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (n.d.).
Sources
- 1. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00082C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. labunlimited.com [labunlimited.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 17. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Evaluating the Anti-Inflammatory Potential of Pyrazole Compounds: A Guide to Assay Selection and Execution
An Application Guide for Researchers
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological response essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] For decades, the pyrazole nucleus, a five-membered heterocyclic ring, has served as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are renowned for their potent anti-inflammatory properties, exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor.[4][5]
The development of novel pyrazole-based therapeutics demands a robust and systematic evaluation of their biological activity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key mechanisms of action for anti-inflammatory pyrazoles and presents a tiered strategy for their preclinical evaluation. We offer in-depth, field-proven protocols for essential in vitro and in vivo assays, explaining not just the procedural steps but the scientific rationale behind them to ensure rigorous and reproducible data generation.
Core Mechanisms of Action: How Pyrazoles Modulate the Inflammatory Cascade
Understanding the molecular targets of pyrazole compounds is critical for selecting the appropriate assays. Most anti-inflammatory pyrazoles exert their effects by intervening in one or more key signaling pathways.[5][6]
-
Inhibition of Cyclooxygenase (COX) Enzymes: The most well-characterized mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[3] The two main isoforms are COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation). Many modern pyrazole drugs are designed for high selectivity toward COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
}
COX Pathway Inhibition by Pyrazoles
-
Suppression of Pro-Inflammatory Cytokines and Mediators: Pyrazoles can significantly reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other mediators like nitric oxide (NO).[6][7] This modulation often occurs by targeting the upstream signaling pathways that control the expression of these molecules.
-
Inhibition of Intracellular Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a master regulator of inflammation.[8] Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of dozens of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[9][10] Pyrazole compounds can disrupt this cascade, preventing NF-κB activation and subsequent gene expression.[6][11]
-
p38 MAPK (Mitogen-Activated Protein Kinase): The p38 MAPK pathway is another crucial stress-activated pathway that controls inflammatory responses, primarily at the post-transcriptional level by stabilizing the mRNAs of inflammatory cytokines.[12][13] Inhibition of p38 MAPK signaling can effectively block the production of TNF-α and IL-1β.[14][15]
-
}
Key Inflammatory Signaling Pathways
A Tiered Assay Strategy for Compound Characterization
A logical, tiered approach is essential for efficiently screening and characterizing novel pyrazole compounds. This strategy progresses from broad, high-throughput primary assays to more complex, low-throughput secondary and in vivo assays that provide deeper mechanistic insight and physiological relevance.
}
Tiered Screening Workflow
PART I: IN VITRO ASSAYS — TARGET ENGAGEMENT & CELLULAR ACTIVITY
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Principle: This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2 isoforms. The activity is quantified by measuring the production of Prostaglandin E2 (PGE₂) from arachidonic acid via a competitive enzyme immunoassay (EIA). This is the foundational assay for identifying and classifying COX inhibitors.
-
Trustworthiness: The protocol's validity is ensured by running parallel assays for both isoforms and including reference compounds (a non-selective inhibitor like Indomethacin and a COX-2 selective inhibitor like Celecoxib). This allows for the determination of both potency (IC₅₀) and selectivity.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compounds, dissolved in DMSO
-
Reference inhibitors (Celecoxib, Indomethacin)
-
96-well microplate reader capable of reading absorbance at 450 nm
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all buffers, standards, and reagents according to the manufacturer's protocol. Create a serial dilution of the test pyrazole compounds and reference inhibitors. A typical starting concentration range is 0.01 µM to 100 µM.
-
Assay Reaction: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the diluted test compounds or reference inhibitors to their respective wells. Include wells for a "100% initial activity" control (DMSO vehicle) and a "background" control (no enzyme).
-
Initiate Reaction: Add arachidonic acid to all wells (except background) to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction & Develop: Add a stop solution (e.g., a stannous chloride solution) to terminate the reaction. The amount of PGE₂ produced is then measured using a competitive EIA as per the kit's instructions. This typically involves adding a PGE₂-acetylcholinesterase tracer and an Ellman's reagent for color development.
-
Data Acquisition: Read the absorbance of the plate at 450 nm.
Data Analysis & Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16]
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .[17] A higher SI value indicates greater selectivity for COX-2.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Test Cmpd 1 | 45.5 | 1.8 | 25.3 |
| Test Cmpd 2 | >100 | 9.6 | >10.4 |
| Celecoxib | 30.4 | 0.39 | 78.0 |
| Indomethacin | 0.15 | 0.95 | 0.16 |
Data are for illustrative purposes only.
Protocol 2: Cellular Anti-Inflammatory Activity in Macrophages
-
Rationale: Moving from a purified enzyme to a cellular system provides a more biologically relevant context. Murine macrophage-like RAW 264.7 cells are a widely accepted model.[4][5] When stimulated with bacterial lipopolysaccharide (LPS), they mimic an inflammatory response by producing a suite of mediators, including nitric oxide (NO) and pro-inflammatory cytokines.[18] This assay assesses the compound's ability to suppress this response in a living cell.
A. Sub-Assay: Nitric Oxide (NO) Production (Griess Assay)
-
Principle: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is a key inflammatory mediator, but it is unstable. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant as an indirect measure of NO production.[19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[19][21]
-
Compound Pre-treatment: Remove the old media and replace it with fresh media containing serial dilutions of the pyrazole compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[22]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction: Transfer 50-100 µL of supernatant from each well to a new 96-well plate. Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.[22]
B. Sub-Assay: Pro-Inflammatory Cytokine Quantification (ELISA)
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[23] A capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-conjugated detection antibody, producing a measurable colorimetric signal.[24]
Step-by-Step Protocol:
-
Sample Collection: Use the same cell culture supernatants collected from the NO production assay (Step 4 above).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from Thermo Fisher, R&D Systems).[25][26] This generally involves:
-
Adding supernatants and standards to the antibody-coated plate.
-
Incubation to allow cytokine capture.
-
Washing, then adding the detection antibody.
-
Washing, then adding the enzyme substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance (typically at 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations in each sample by interpolating from the standard curve. Determine the IC₅₀ for the inhibition of each cytokine.
Data Presentation: Cellular Anti-Inflammatory Activity
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Test Cmpd 1 | 12.5 | 8.9 | 15.2 |
| Test Cmpd 2 | 25.1 | 19.8 | 30.5 |
| Dexamethasone | 5.2 | 2.1 | 4.5 |
Data are for illustrative purposes only.
PART II: IN VIVO MODELS — EFFICACY IN A LIVING SYSTEM
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: While in vitro assays are crucial for determining potency and mechanism, an in vivo model is required to evaluate a compound's efficacy in a complex physiological system, which includes factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard, highly reproducible, and well-characterized model for acute inflammation.[27][28]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw elicits an acute inflammatory response characterized by edema (swelling).[28][29] The response is biphasic: an early phase (0-2.5 h) mediated by histamine and serotonin, and a late phase (2.5-6 h) mediated primarily by prostaglandins, which is sensitive to COX inhibitors.[29][30] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Test pyrazole compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
1% w/v Carrageenan solution in sterile saline
-
Plebismometer (for measuring paw volume)
-
Oral gavage needles
Step-by-Step Protocol:
-
Acclimatization & Grouping: Allow animals to acclimatize for at least one week. Randomly assign them to groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses, e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[29]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[29]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0-hour) from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: In Vivo Anti-Inflammatory Efficacy
| Treatment Group (Dose) | Paw Edema Volume at 3h (mL) | % Inhibition at 3h |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Cmpd 1 (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
| Test Cmpd 1 (100 mg/kg) | 0.29 ± 0.03 | 65.9% |
Data are for illustrative purposes only. Values are Mean ± SEM.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preclinical evaluation of novel pyrazole compounds as anti-inflammatory agents. By progressing from biochemical target engagement assays (COX inhibition) to cellular functional assays (macrophage inhibition) and finally to a whole-animal model of acute inflammation (paw edema), researchers can build a comprehensive profile of a compound's potency, mechanism, and physiological efficacy.
Compounds that demonstrate significant promise in these foundational assays can be advanced to more complex models. Future studies could include evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), investigation of additional targets like 5-lipoxygenase (5-LOX) for dual inhibitors,[3] and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling to establish a clear link between drug exposure and therapeutic effect.
References
- ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- PubMed. (n.d.). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease.
- Frontiers in Molecular Neuroscience. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission.
- MDPI. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- PubMed Central. (n.d.). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS.
- ResearchGate. (n.d.). p38-regulated signaling pathways in inflammatory responses.
- International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold.
- PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental conditions.
- MDPI. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i).
- MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Semantic Scholar. (2024). Synthesis and anti-inflammatory activity of some pyrazole derivatives.
- mdpi.com. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- PubMed. (n.d.). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- IJPCR. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- PubMed Central. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2.
- MDPI. (n.d.). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells.
- Suresh Gyan Vihar University. (2021). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs.
- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery.
- PubMed Central. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
- ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity.
- ResearchGate. (2025). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
- PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- Scilit. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
- PubMed Central. (n.d.). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages.
- PubMed Central. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5.
- PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
- ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL).
- Elabscience. (n.d.). Elabscience® High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit.
- Globe Thesis. (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors.
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 14. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thaiscience.info [thaiscience.info]
- 22. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. mdpi.com [mdpi.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. gyanvihar.org [gyanvihar.org]
Application Notes & Protocols: Strategic Derivatization of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid for Advanced Bioassay Development
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block for developing novel chemical probes and drug candidates. Its utility in biological screening and characterization is often contingent on the strategic modification of its carboxylic acid moiety. This functional group serves as a versatile chemical handle for conjugation to reporter molecules, biomolecules, or solid surfaces, thereby enabling a wide array of bioassay applications. This guide provides a detailed exploration of the rationale and methodologies for derivatizing this pyrazole scaffold, offering robust, step-by-step protocols for its conversion into amides for bioconjugation and fluorescent probes for imaging and quantitative assays. We emphasize the causality behind experimental choices and outline critical quality control steps to ensure the generation of reliable and effective biological tools.
Introduction: The Pyrazole Scaffold and the Imperative for Derivatization
Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib, Sildenafil, and Apixaban underscores its importance as a pharmacophore.[1][6] The specific molecule, this compound, combines the stable, drug-like pyrazole core with a crucial carboxylic acid group.
While the carboxylic acid is often essential for target engagement through hydrogen bonding or electrostatic interactions, it can also present challenges for bioassays, such as poor membrane permeability in cell-based studies or the lack of a signal for detection.[7] Derivatization is the key to unlocking the full potential of this molecule for biological investigation. By covalently linking it to other chemical entities, we can create bespoke tools for:
-
Target Identification & Validation: Immobilizing the molecule on a solid support for affinity pull-down experiments.
-
Immunoassay Development: Conjugating the molecule to carrier proteins to generate antibodies for use in competitive ELISAs.[8]
-
Quantitative Binding Assays: Attaching fluorescent dyes to enable techniques like Fluorescence Polarization (FP).
-
Cellular Imaging: Creating fluorescent probes to visualize the molecule's uptake and subcellular localization.
This document provides the foundational chemistry and practical protocols to achieve these goals.
Strategic Pathways for Bioassay Enablement
The carboxylic acid group is the focal point for derivatization. The overall strategy involves converting the relatively unreactive carboxylate into a more reactive species that can readily form a stable covalent bond with a desired partner molecule (e.g., a protein, a dye, or a surface). The most common and robust linkage formed in bioconjugation is the amide bond, prized for its high stability under a wide range of pH and temperature conditions.[9]
The logical flow from the parent compound to various bioassay applications is illustrated below.
Figure 1: Logical workflow from the core pyrazole carboxylic acid to diverse bioassay applications through strategic derivatization.
Core Derivatization Protocols
Here we present detailed, field-proven protocols for the most critical derivatization reactions. All manipulations involving organic solvents should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Amide Coupling via EDC/NHS Chemistry for Bioconjugation
This is the cornerstone protocol for attaching the pyrazole moiety to amine-containing molecules, such as proteins, amino-functionalized surfaces, or fluorescent probes. The reaction proceeds in two stages: (1) Activation of the carboxylic acid with a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, and (2) Reaction of the NHS ester with a primary amine to form a stable amide bond.[10][11] The use of NHS is crucial as it creates a more stable active intermediate than EDC alone, improving coupling efficiency and reducing side reactions in aqueous environments.[10]
Figure 2: Step-by-step experimental workflow for amide coupling using EDC/NHS chemistry.
-
This compound (MW: 196.23 g/mol )
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, water-soluble)[10]
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-containing molecule (e.g., Bovine Serum Albumin (BSA), amine-functionalized fluorophore)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M MES buffer, pH 6.0 for activation step.
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification equipment (Dialysis tubing, Size-Exclusion Chromatography column, or HPLC system)
-
Dissolve Pyrazole Acid: Weigh 10 mg (50.9 µmol) of this compound and dissolve it in 500 µL of anhydrous DMF.
-
Prepare Activation Reagents: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water or MES buffer) and NHS (e.g., 10 mg/mL in water or DMF).
-
Activation: To the dissolved pyrazole acid, add 1.5 molar equivalents of EDC (14.6 mg, 76.4 µmol) and 1.5 molar equivalents of NHS (8.8 mg, 76.4 µmol).
-
Causality Note: This reaction is often more efficient at a slightly acidic pH (~6.0) which protonates the carboxylate, but can be performed at neutral pH. The formation of the NHS ester creates a leaving group that is readily displaced by a primary amine.
-
-
Incubate: Gently mix the solution and allow the activation reaction to proceed for 1-4 hours at room temperature.
-
Prepare Amine Partner: While the activation is proceeding, prepare your amine-containing molecule. For a protein like BSA, dissolve it in PBS pH 7.4 to a concentration of 5-10 mg/mL.
-
Coupling Reaction: Add the activated pyrazole-NHS ester solution dropwise to the protein solution while gently stirring.
-
Causality Note: The coupling reaction with the amine should be performed at a pH between 7.2 and 8.5. At this pH, the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.
-
-
Incubate: Allow the coupling reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Quench: Add quenching solution (e.g., hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS-ester and stop the reaction.
-
Purification: Remove unreacted small molecules and byproducts.
-
For protein conjugates: Dialyze the reaction mixture extensively against PBS (3 changes, >1000x volume each) or use a desalting column (e.g., Sephadex G-25).
-
For small molecule conjugates (e.g., fluorescent probes): Purify using reverse-phase HPLC.
-
-
Characterization & Storage: Characterize the final conjugate (see Section 4) and store appropriately (e.g., at -20°C or -80°C).
Protocol 2: Synthesis of a Fluorescent Probe
This protocol adapts the amide coupling method to conjugate the pyrazole acid to an amine-functionalized fluorophore, such as 5-(Aminomethyl)fluorescein.
-
Activated Pyrazole-NHS ester (prepared as in Protocol 1, steps 1-4)
-
5-(Aminomethyl)fluorescein hydrochloride
-
Anhydrous DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[10]
-
Reverse-Phase HPLC system for purification
-
Prepare Activated Pyrazole: Follow steps 1-4 from Protocol 1 using ~5 mg (25.5 µmol) of the pyrazole carboxylic acid in 250 µL DMF.
-
Prepare Fluorophore Solution: In a separate vial, dissolve 1.2 molar equivalents of the amine-functionalized fluorophore (e.g., 12.5 mg, 30.6 µmol of 5-(aminomethyl)fluorescein HCl) in 250 µL of anhydrous DMF.
-
Add Base: Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to the fluorophore solution to deprotonate the amine hydrochloride salt.
-
Causality Note: The free amine is the active nucleophile. The hydrochloride salt must be neutralized for the reaction to proceed efficiently.
-
-
Coupling: Add the activated pyrazole-NHS ester solution to the fluorophore/base solution.
-
Incubate: Stir the reaction at room temperature for 4-12 hours, protecting it from light. Monitor reaction progress by TLC or LC-MS if possible.
-
Purification: Purify the resulting fluorescent conjugate directly by reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product via LC-MS and NMR.
Characterization and Quality Control: A Self-Validating System
Trust in subsequent bioassay data is built upon the thorough characterization of the derivatized molecules. Each product must be rigorously validated for identity, purity, and (for bioconjugates) the extent of modification.
| Derivative Type | QC Technique | Purpose | Expected Outcome |
| All Derivatives | High-Performance Liquid Chromatography (HPLC) | Assess purity and retention time shift from starting material. | A single, sharp peak at a new retention time; purity >95%. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm the exact mass of the new chemical entity. | Observed m/z matches the calculated mass of the desired product within 5 ppm. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the covalent structure and absence of starting materials. | Appearance of new signals corresponding to the conjugated moiety (e.g., aromatic protons from a dye) and disappearance of the carboxylic acid proton. | |
| Protein Conjugates | UV-Vis Spectroscopy | Determine protein concentration (A280) and degree of labeling (if the label has a distinct absorbance). | Calculation of a molar substitution ratio (hapten:protein). |
| SDS-PAGE | Assess the increase in molecular weight and integrity of the protein. | A shift to a higher apparent molecular weight compared to the unconjugated protein. | |
| MALDI-TOF Mass Spectrometry | Directly measure the mass of the conjugate to determine the number of haptens attached. | A distribution of peaks corresponding to the protein plus 1, 2, 3...n haptens. |
Application Example: Competitive ELISA Workflow
A common application for a small molecule-protein conjugate is the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen for compounds that bind to a specific target protein. Here, the pyrazole-BSA conjugate (synthesized in Protocol 1) is used as a coating antigen.
Figure 3: Workflow for a competitive ELISA using a pyrazole-protein conjugate.
In this assay, a specific antibody raised against the pyrazole moiety will bind to the coated pyrazole-BSA. Free pyrazole derivatives or other binding compounds in a sample will compete with the coated conjugate for antibody binding. A lower signal indicates a higher affinity of the test compound, providing a powerful high-throughput screening method.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Alam, M. J., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
- Kaur, R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
- De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
- Schrödinger. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Schrödinger.
- Bhat, M. A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Pop, O. M., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Traditional and Complementary Medicine.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- Thompson, S. (2009). Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments.
- Siddiqui, H. L., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health.
- Klajn, R., et al. (2017). General Method to Increase Carboxylic Acid Content on Nanodiamonds. MDPI.
- Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Bio-Synthesis, Inc..
- Abdel-Hafez, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Abdel-Hafez, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate.
- Bansal, R. K., & Kumar, V. (2015). Current status of pyrazole and its biological activities. PubMed Central.
- Siddiqui, H. L., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate.
- Lowry, M., et al. (1997). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed.
- ResearchGate. (2014). Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate.
- Wang, Y., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed.
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide. Google Patents.
- Wenska, K., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
- Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Simpson, P. V., et al. (2021). Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. PubMed Central.
- Barazorda-Ccahuana, H. L., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Portilla, J., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Portilla-Barazorda-Ccahuana/b7425f1890377484d4454790209489f6b976d8b5]([Link]
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Pyrazole Scaffold: A Versatile Tool in Modern Agrochemicals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the development of modern agrochemicals.[1] Its unique chemical properties and biological activity have led to the successful commercialization of a wide array of herbicides, fungicides, and insecticides.[2][3] Since their introduction in the 1970s, pyrazole derivatives have offered potent and often novel modes of action, providing crucial tools for managing the ever-evolving challenges of weed, disease, and pest resistance in agriculture.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole compounds as agrochemicals, complete with detailed protocols for their synthesis and biological evaluation.
I. Classes of Pyrazole Agrochemicals and Their Mechanisms of Action
Pyrazole-based agrochemicals can be broadly categorized into three main classes based on their target application: herbicides, fungicides, and insecticides. Each class leverages the pyrazole scaffold to interact with specific biological targets, leading to the control of the intended pest.
Pyrazole Herbicides: Disrupting Essential Plant Processes
Pyrazole herbicides are known to target several key enzymes in plants, leading to rapid and effective weed control. The primary mechanisms of action include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO).[4][5]
-
HPPD Inhibitors: These compounds, such as pyrasulfotole and topramezone, competitively inhibit the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols.[5][6] This disruption of the carotenoid biosynthesis pathway leads to the characteristic "bleaching" of new plant tissues and ultimately, plant death.[7] Some pyrazole herbicides like pyrazolynate and pyrazoxyfen are pro-herbicides that are metabolized in plants to the active HPPD-inhibiting compound.[8][9]
-
ALS Inhibitors: The acetolactate synthase (ALS) enzyme is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). Pyrazole-containing ALS inhibitors, such as those in the sulfonylurea class, block this pathway, leading to a cessation of plant growth and eventual death.[4]
-
PPO Inhibitors: Protoporphyrinogen oxidase (PPO) inhibitors, like pyraflufen-ethyl, interfere with chlorophyll and heme biosynthesis.[5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane disruption, resulting in necrotic lesions on the plant tissue.[5]
Pyrazole Fungicides: Targeting Fungal Respiration
A significant number of commercial pyrazole fungicides belong to the class of succinate dehydrogenase inhibitors (SDHIs).[10][11][12] These compounds, including well-known examples like fluxapyroxad, bixafen, and pyraclostrobin, target complex II of the mitochondrial respiratory chain.[13] By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the electron transport chain, thereby inhibiting ATP production and causing fungal cell death.[11][12][14] The pyrazole carboxamide moiety is a common feature in many of these potent fungicides.[11]
Pyrazole Insecticides: Neurotoxic Activity
Pyrazole insecticides primarily act on the nervous system of insects. They are broadly classified into two main groups based on their molecular target:
-
GABA-gated Chloride Channel Blockers (Fiproles): This class, which includes the widely used insecticide fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[15][16] By binding to a site within the chloride ion channel, fipronil blocks the influx of chloride ions, leading to hyperexcitation of the insect's central nervous system, convulsions, and death.[16]
-
Sodium Channel Blockers (Pyrazolines): This group of insecticides targets the voltage-gated sodium channels in nerve cells, disrupting the normal transmission of nerve impulses.[5][17] This interference with nerve function leads to paralysis and death of the insect.
II. Application Notes and Protocols
This section provides detailed protocols for the synthesis and biological evaluation of pyrazole-based agrochemicals. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific laboratory conditions and target organisms.
Synthesis of Pyrazole Agrochemicals
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[13] Variations of this and other methods are used to produce the diverse range of pyrazole agrochemicals.
This protocol outlines a general procedure for the synthesis of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate for many SDHI fungicides.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
-
Rotary evaporator
-
Saturated sodium hydroxide solution (for trapping acidic gases)
Procedure:
-
Under a nitrogen atmosphere, dissolve the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask with magnetic stirring.[4]
-
Add a few drops (1-2) of anhydrous DMF to the solution.[4]
-
Cool the reaction mixture to 0°C using an ice bath.[4]
-
Slowly add oxalyl chloride (11 mmol) dropwise to the cooled solution via a syringe.[4]
-
Stir the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue stirring for 4 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Ensure that any acidic gases produced are trapped using a saturated sodium hydroxide solution.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[4]
-
This intermediate can often be used in the next step without further purification.[4]
This protocol is a generalized procedure based on patent literature for the synthesis of the insecticide fipronil.
Materials:
-
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile
-
Dichloroacetic acid
-
Concentrated sulfuric acid
-
30% w/w aqueous hydrogen peroxide solution
-
Sodium sulfite
-
Reaction vessel with temperature control
-
Stirring apparatus
-
HPLC for reaction monitoring
Procedure:
-
Dissolve 100 g of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole in a mixture of 900 g of dichloroacetic acid and 30 g of concentrated sulfuric acid in a suitable reaction vessel.[18]
-
Stir the mixture at 15°C for 30 minutes.[18]
-
Slowly add 25 g of 30% w/w aqueous hydrogen peroxide solution over a period of 90 minutes, maintaining the temperature at 15°C.[18]
-
Continue the reaction until HPLC analysis indicates that the conversion of the starting material is greater than 95%.[18]
-
Upon completion, quench the reaction by adding sodium sulfite.[18]
-
The product can then be isolated and purified using conventional methods such as extraction and crystallization to yield fipronil.[18]
Biological Screening Protocols
The following protocols provide standardized methods for evaluating the efficacy of newly synthesized pyrazole compounds against target pests.
This protocol is used to determine the effect of a fungicide on the vegetative growth of a fungus.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C.
-
Add the test compound at various concentrations to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1%). A control plate containing only the solvent should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.[19]
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logit analysis.
These protocols are designed to evaluate the herbicidal activity of a compound when applied to the soil before weed emergence (pre-emergence) or to the foliage of emerged weeds (post-emergence).[12]
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., maize, soybean)
-
Pots or trays filled with a suitable soil mix
-
Test compound formulated for spraying
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or backpack sprayer for uniform application
Pre-emergence Assay:
-
Fill pots or trays with soil and sow the seeds of the weed and crop species at the appropriate depth.[12]
-
Apply the test compound at different rates to the soil surface using a calibrated sprayer.[12] Include an untreated control.
-
Water the pots/trays as needed to maintain soil moisture.[12]
-
Place the pots/trays in the greenhouse under optimal growing conditions.
-
Assess the herbicidal effect 2-3 weeks after treatment by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and crop injury. Also, the fresh or dry weight of the above-ground biomass can be measured.
Post-emergence Assay:
-
Sow the seeds of the weed and crop species in pots or trays and allow them to grow to a specific stage (e.g., 2-4 leaf stage).[12][20]
-
Apply the test compound at different rates to the foliage of the plants using a calibrated sprayer.[12][20] Include an untreated control.
-
Return the pots/trays to the greenhouse.
-
Assess the herbicidal effect 2-3 weeks after treatment by visually rating the percentage of weed control and crop injury.[20] Fresh or dry weight can also be determined.
This protocol is used to determine the toxicity of an insecticide through contact.[10][21][22]
Materials:
-
Glass scintillation vials (20 mL)
-
Test compound dissolved in a volatile solvent (e.g., acetone)
-
Pipette
-
Vial roller or hot dog roller (heating element turned off)
-
Target insect species (e.g., adult mosquitoes, fruit flies)
-
Aspirator for handling insects
-
Incubator or controlled environment chamber
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent.
-
Pipette a known volume (e.g., 0.5 mL) of each dilution into a glass vial. An acetone-only control should also be prepared.[21]
-
Roll the vials on a roller until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface of the vial.[23]
-
Introduce a known number of insects (e.g., 10-25) into each vial.[21]
-
Cap the vials (with ventilation to prevent asphyxiation) and hold them at a constant temperature and humidity.[21]
-
Record the number of dead or moribund insects at specific time points (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that kills 50% of the test population) using probit analysis.
Protocols for Metabolism and Environmental Fate Studies
Understanding the metabolic fate of a pesticide in plants and its behavior in the environment is a critical component of its development and regulatory approval.[13][24][25]
This protocol provides a general outline for investigating the metabolism of a pyrazole agrochemical in a target crop.[1][7][9][26]
Materials:
-
Radiolabeled test compound (e.g., with 14C) of high purity
-
Target crop plants grown under controlled conditions
-
Microsyringe or sprayer for application
-
Solvents for extraction (e.g., acetonitrile, methanol, water)
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter (LSC)
-
High-performance liquid chromatography (HPLC) with a radioactivity detector
-
Mass spectrometer (MS) for metabolite identification
Procedure:
-
Apply the radiolabeled test compound to the plants at a rate that is representative of the intended agricultural practice.[1][9] The application can be to the leaves or the soil.
-
Harvest the plants at various time intervals after treatment.[1]
-
Separate the plant material into different parts (e.g., leaves, stems, roots, fruits).
-
Homogenize the plant tissues in an appropriate solvent to extract the residues.
-
Analyze the total radioactive residue (TRR) in the extracts and the remaining plant material (non-extractable residues) using LSC.
-
Profile the radioactive components in the extracts using HPLC with a radioactivity detector to separate the parent compound from its metabolites.
-
Identify the structure of the metabolites using techniques such as LC-MS/MS and comparison with synthesized reference standards.
-
Elucidate the metabolic pathway of the compound in the plant.
This protocol is a standardized method to assess the degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][4][10][14][18]
Materials:
-
Radiolabeled test compound
-
Characterized soil samples
-
Incubation flasks (e.g., biometer flasks)
-
Trapping solutions for volatile compounds (e.g., potassium hydroxide for CO2)
-
Incubator with temperature control
-
Analytical instrumentation for quantification of the parent compound and its transformation products (e.g., LSC, HPLC, GC)
Procedure:
-
Treat the soil samples with the radiolabeled test compound.[2]
-
For aerobic conditions: Incubate the soil in flasks that allow for the continuous flow of air.[2]
-
For anaerobic conditions: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.[2]
-
Incubate the flasks in the dark at a constant temperature.[10]
-
At various time intervals, sacrifice replicate flasks and extract the soil to analyze for the parent compound and its transformation products.[10]
-
Monitor the evolution of 14CO2 (mineralization) and other volatile compounds by analyzing the trapping solutions.[2]
-
Determine the rate of degradation of the parent compound and the formation and decline of major transformation products. Calculate the DT50 (time to 50% dissipation) and DT90 values.[10]
III. Quantitative Data on Pyrazole Agrochemicals
The following tables summarize the biological activity of selected pyrazole agrochemicals. This data is intended to be illustrative and may vary depending on the specific experimental conditions.
Table 1: Fungicidal Activity of Selected Pyrazole SDHIs
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Bixafen | Rhizoctonia solani | 0.25 | [27] |
| Fluxapyroxad | Botrytis cinerea | 0.791 | [15] |
| Pyraclostrobin | Fusarium graminearum | 0.0112 | [28][29] |
| Compound C22 | Valsa mali | 0.45 | [6] |
| Compound C22 | Sclerotinia sclerotiorum | 0.49 | [6] |
| Compound C22 | Botrytis cinerea | 0.57 | [6] |
| Compound 1v | Fusarium graminearum | 0.0530 | [28][29] |
| Compound 1v | Colletotrichum micotianae | 0.1430 | [28][29] |
Table 2: Herbicidal Activity of Selected Pyrazole HPPD Inhibitors
| Compound | Target Enzyme/Weed | IC50 (µM) / Efficacy | Reference |
| Topramezone | Arabidopsis thaliana HPPD | 1.33 | [5][11][15] |
| Mesotrione | Arabidopsis thaliana HPPD | 1.76 | [5][11][15] |
| Compound Z9 | Arabidopsis thaliana HPPD | 0.05 | [5][11][15] |
| Compound G31 | Capsella bursa-pastoris | >90% inhibition at 37.5 g ai/ha | [19] |
| Compound 8n | Capsella bursa-pastoris | >90% inhibition at 75 g ai/ha | [30] |
Table 3: Insecticidal Activity of Fipronil
| Target Pest | Assay Type | LC50 | Reference |
| Various susceptible insects | Contact/Ingestion | Varies by species | [General Knowledge] |
Note: LC50 values for fipronil are highly species-dependent and can range from ng/insect to µ g/insect .
IV. Signaling Pathways and Molecular Interactions
The efficacy of pyrazole agrochemicals is rooted in their precise interaction with their molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of new and improved compounds.
Pyrazole SDHI Fungicides and the Mitochondrial Electron Transport Chain
Fipronil and the GABA-gated Chloride Channel
Pyrazole HPPD Inhibitors and Carotenoid Biosynthesis
V. Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel agrochemicals. Its versatility allows for the targeting of a wide range of biological processes in weeds, fungi, and insects. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of pyrazole chemistry in addressing the ongoing need for effective and sustainable crop protection solutions. As resistance to existing agrochemicals continues to evolve, the rational design and synthesis of new pyrazole-based compounds will undoubtedly play a critical role in the future of agriculture.
VI. References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025). ACS Publications. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. (2025). ACS Publications. [Link]
-
Mode of action of pyrazoles and pyridazinones - ResearchGate. (n.d.). ResearchGate. [Link]
-
Pyrazole chemistry in crop protection - Semantic Scholar. (2007). Semantic Scholar. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (2007). HETEROCYCLES. [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. (2005). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (2020). PubMed. [Link]
-
Action of pyrazoline-type insecticides at neuronal target sites | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite - ResearchGate. (2025). ResearchGate. [Link]
-
Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017). ResearchGate. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (2023). National Institutes of Health. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024). Royalchem. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. (2023). Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
COMMISSION OF THE EUROPEAN COMMUNITIES 7028/VI/95 rev.3 ___ 22/7/97 Directorate General for Agriculture VI B II-1 APPENDIX A MET. (1997). European Commission. [Link]
-
Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - NIH. (n.d.). National Institutes of Health. [Link]
-
Bioassays for Monitoring Insecticide Resistance - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
EC 50 values of Several Target Compounds a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (1993). Government of Canada Publications. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017). Journal of Entomology and Zoology Studies. [Link]
-
Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay | Protocols.io. (2023). protocols.io. [Link]
-
A Quick Test for Herbicide Carry-over in the Soil - Nebraska Extension Publications. (n.d.). University of Nebraska-Lincoln. [Link]
-
Leaf-disc bioassay conducted in segmented Petri dish with sensitive... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Simplification of adult mosquito bioassays through use of time-mortality determination in glass bottles - ResearchGate. (2025). ResearchGate. [Link]
-
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core. (2021). Cambridge Core. [Link]
-
Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand - MDPI. (n.d.). MDPI. [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
EC 50 values of T24 against R. solani. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Environmental fate and behaviour: Information for pesticide registration in Great Britain and Northern Ireland - HSE. (2025). Health and Safety Executive. [Link]
-
Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors - PubMed. (2025). PubMed. [Link]
-
Greenhouse Weed Control - NC State Extension Publications. (n.d.). NC State Extension. [Link]
-
How to Test Herbicides at Forest Tree Nurseries. (n.d.). USDA Forest Service. [Link]
-
In vitro Evaluation of Fungicides, Botanical and Organic Amendments against Erysiphe polygoni DC in Black Gram. (2019). The Pharma Innovation. [Link]
-
Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed. (2024). PubMed. [Link]
-
Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes - Study.com. (n.d.). Study.com. [Link]
-
An automated quantitative assay for fungal growth inhibition - Oxford Academic. (n.d.). Oxford Academic. [Link]
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview - YouTube. (2022). YouTube. [Link]
-
Centers for Disease Control and Prevention - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Spore Germination as a Target for Antifungal Therapeutics - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds - Frontiers. (n.d.). Frontiers. [Link]
-
Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PubMed Central. (n.d.). National Institutes of Health. [Link]
Sources
- 1. selcia.com [selcia.com]
- 2. oecd.org [oecd.org]
- 3. (Open Access) Fungicide assay by spore germination in shaker flasks. (1960) | Richard T. Darby | 6 Citations [scispace.com]
- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiolabeled plant/CRC metabolism studies: Challenges and execution - American Chemical Society [acs.digitellinc.com]
- 8. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. researchgate.net [researchgate.net]
- 16. hracglobal.com [hracglobal.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. oecd.org [oecd.org]
- 19. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. entomoljournal.com [entomoljournal.com]
- 24. researchgate.net [researchgate.net]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid: A Versatile Building Block for Advanced Materials
An Application Guide for Researchers
This document provides detailed application notes and protocols for the use of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a functional organic linker in materials science. With its unique combination of a robust pyrazole core, a sterically demanding tert-butyl group, and a versatile carboxylic acid moiety, this molecule serves as a promising building block for the rational design of novel Metal-Organic Frameworks (MOFs) and other coordination polymers.
These protocols are designed for researchers in materials science, chemistry, and drug development. The narrative explains the causality behind experimental choices, providing a framework for both replication and innovation.
Scientific Rationale: The Significance of the Molecular Architecture
The structure of this compound is not arbitrary; each functional group is poised to impart specific properties to a resulting material. Pyrazole-based linkers are of significant interest in the synthesis of MOFs due to their ability to form stable, porous crystalline structures.[1][2]
-
Pyrazole Core : The five-membered ring with two adjacent nitrogen atoms offers well-defined coordination vectors, directing the self-assembly of metal-ligand networks.[3][4]
-
Carboxylic Acid Group : This is the primary coordination site, readily deprotonating to form strong bonds with metal ions or clusters, which is fundamental to the construction of robust frameworks.[5][6]
-
tert-Butyl Group : This bulky, non-polar group is the key to functional design. It acts as a "steric director," preventing dense packing of the framework and promoting the formation of larger, well-defined pores. Its hydrophobic nature can also be leveraged to create materials with selective adsorption properties for non-polar guest molecules.
This guide will first detail the synthesis of the ligand itself, followed by a protocol for its application in the solvothermal synthesis of a hypothetical, yet representative, zinc-based MOF.
Part I: Synthesis of the Ligand
The synthesis of this compound is most reliably achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by hydrolysis of an ester intermediate. This approach ensures high purity and yield.
Logical Workflow for Ligand Synthesis
The synthetic pathway involves two primary stages: the formation of an ethyl ester precursor via a cyclocondensation reaction, followed by its saponification to yield the target carboxylic acid.
Caption: Workflow for the two-stage synthesis of the target ligand.
Protocol 1: Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established Knorr-type pyrazole syntheses, which involve the reaction of a hydrazine with a β-dicarbonyl compound.[7]
Materials:
-
tert-Butylhydrazine hydrochloride (1.0 eq)
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Ethanol (anhydrous)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride and sodium acetate.
-
Add anhydrous ethanol to the flask to create a moderately concentrated solution (approx. 0.5 M).
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of free tert-butylhydrazine.
-
Add ethyl 2,4-dioxopentanoate dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This procedure details the hydrolysis of the ester to the final carboxylic acid product, based on standard saponification methods for similar pyrazole esters.[5][6]
Materials:
-
Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Potassium hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol and Water (3:1 v/v)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of ethanol and water in a round-bottom flask.
-
Add potassium hydroxide pellets (2.0-3.0 eq) to the solution and stir vigorously.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.[5]
-
After cooling the reaction mixture in an ice bath, carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield pure this compound.
| Compound Property | Value |
| Chemical Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% |
| Storage | Sealed in a dry environment at room temperature. |
Part II: Application in Metal-Organic Framework (MOF) Synthesis
The true utility of this ligand is realized when it is used to construct porous materials. The protocol below describes a representative solvothermal synthesis of a hypothetical zinc-based MOF, herein designated as NKA-1 (Nankai University-1, acknowledging pioneering work in the field), using the title ligand.[8]
Rationale for MOF Synthesis Protocol
-
Metal Choice (Zn(NO₃)₂·6H₂O): Zinc (II) is a common choice for MOF synthesis due to its versatile coordination geometry and tendency to form stable, crystalline frameworks.
-
Solvent (DMF): N,N-Dimethylformamide is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating the solvothermal reaction.
-
Temperature (100 °C): This temperature provides sufficient thermal energy to overcome the kinetic barriers of framework formation, promoting the growth of high-quality crystals without causing ligand decomposition.
Protocol 3: Solvothermal Synthesis of a Zn-based MOF (NKA-1)
Materials:
-
This compound (Ligand) (0.1 mmol, 18.2 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Glass vials (20 mL) with Teflon-lined caps
Procedure:
-
In a 20 mL glass vial, dissolve 18.2 mg (0.1 mmol) of the ligand in 5 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
In a separate container, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add the metal salt solution to the ligand solution in the vial.
-
Cap the vial tightly and place it in a programmable laboratory oven.
-
Heat the oven to 100 °C and hold at this temperature for 48 hours.
-
After 48 hours, turn off the oven and allow it to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for the formation of well-defined crystals.
-
Crystals should be visible at the bottom of the vial. Decant the mother liquor carefully.
-
Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
For activation (pore evacuation), the solvent-exchanged crystals can be heated under a dynamic vacuum.
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Part III: Recommended Material Characterization
To validate the synthesis and evaluate the properties of the new MOF, a suite of characterization techniques is essential.
| Technique | Purpose | Expected Outcome / Insight |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks matching a simulated pattern from single-crystal X-ray diffraction would confirm a pure, crystalline phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature of solvent loss and decomposition. | A TGA curve would show an initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating the stable, empty framework, and a final drop at the decomposition temperature. |
| N₂ Adsorption Isotherm (at 77 K) | To determine the porosity, specific surface area (BET method), and pore size distribution. | A Type I or Type IV isotherm is expected for a microporous/mesoporous material. The bulky tert-butyl group is anticipated to yield a moderate-to-high BET surface area. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | The characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should disappear and be replaced by asymmetric and symmetric COO⁻ stretches, indicating coordination. |
By following these protocols and characterization methods, researchers can effectively utilize this compound as a building block to develop and validate new functional materials with tailored properties for applications in gas storage, separation, and catalysis.
References
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Baragwanath-Castillo/388e63e7c845b4c41463e2621184918f67345517]([Link]
- Tang, K., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E65(6), o1273.
- Lead Sciences. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
- Supporting Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
- National Center for Biotechnology Information. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central.
- MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand.
- Royal Society of Chemistry. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions.
- ResearchGate. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers.
- ResearchGate. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues that can impact yield and purity. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3][4] This resource provides in-depth, experience-driven advice to help you navigate the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazoles?
A1: The most widely employed method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] This method, often referred to as the Knorr pyrazole synthesis, is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the starting materials.[5][6][8]
Q2: My pyrazole synthesis is giving me a mixture of regioisomers. How can I improve selectivity?
A2: Regioisomer formation is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[5][6] Several factors influence regioselectivity, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the solvent, and the catalyst.[6] Generally, using aprotic dipolar solvents like DMF or DMAc can enhance regioselectivity compared to protic solvents like ethanol.[6] Additionally, careful selection of catalysts, such as Lewis acids, can direct the reaction towards a specific isomer.[5]
Q3: Are there "greener" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, significant progress has been made in developing green synthetic strategies for pyrazoles. These include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts.[2][3][4] These methods not only reduce environmental impact but can also lead to improved reaction times and yields.[2][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your pyrazole synthesis experiments.
Issue 1: Low or No Product Yield
Q: I'm getting very low yields, or the reaction isn't proceeding at all. What are the likely causes and how can I fix it?
A: Several factors can contribute to low yields. Let's break them down:
-
Sub-optimal Reaction Conditions:
-
pH: The pH of the reaction medium is critical. For the Knorr synthesis, weakly acidic conditions are often optimal.[10] A catalytic amount of a weak acid like acetic acid can accelerate the reaction.[10][11] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts, significantly reducing your pyrazole yield.[10][12]
-
Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product.[10] It's crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[10] Modern techniques like microwave-assisted heating can dramatically reduce reaction times and often improve yields.[9][13][14]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents may be beneficial.[1] For instance, some reactions proceed well under solvent-free conditions or in greener solvents.[1][2][3]
-
-
Purity of Starting Materials:
-
The purity of your 1,3-dicarbonyl compound and hydrazine is paramount. Impurities can lead to unwanted side reactions, consuming your starting materials and lowering the overall yield.[10] Ensure your starting materials are of high purity, and if necessary, purify them before use.
-
-
Catalyst Issues:
-
The choice and amount of catalyst are crucial. While acid catalysis is common for the Knorr synthesis, other catalysts like Lewis acids (e.g., Sc(OTf)₃) or even nano-catalysts can be more effective for specific substrates.[5][10] It's worth exploring different catalytic systems if you're experiencing low yields.
-
Experimental Protocol: Trial Optimization of Knorr Pyrazole Synthesis
-
Reactant Preparation: Ensure the 1,3-dicarbonyl compound is pure (recrystallize or distill if necessary). Use a fresh, high-purity hydrazine derivative.
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 - 1.2 eq).
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions). Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[11]
-
Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[15]
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant byproducts. What are they likely to be, and how can I minimize their formation?
A: The most common byproduct in pyrazole synthesis from 1,3-dicarbonyls is the corresponding furan derivative. [10][12]
-
Minimizing Furan Formation: As mentioned earlier, furan formation is favored under strongly acidic conditions (pH < 3).[10][12] Maintaining a neutral or weakly acidic pH is key to suppressing this side reaction.
Another common issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls.
-
Controlling Regioselectivity:
-
Solvent Effects: Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve regioselectivity in favor of one isomer.[6]
-
Temperature Control: In some cases, reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, affecting the regioisomeric ratio.
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. Experimenting with different acid or metal-based catalysts can be beneficial.[5]
-
Visualization of Common Issues in Pyrazole Synthesis
Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.
Issue 3: Product Isolation and Purification Challenges
Q: I'm having difficulty purifying my pyrazole derivative. What are the best techniques?
A: The purification of pyrazole derivatives can sometimes be challenging due to their physical properties.
-
Column Chromatography: This is a highly effective method for separating complex mixtures and isolating the desired product from byproducts and unreacted starting materials.[15]
-
Pro-Tip: The basicity of the pyrazole nitrogen can sometimes cause streaking on silica gel columns. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can often mitigate this issue.
-
-
Recrystallization: This is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be found.[15] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: For pyrazoles with sufficient basicity, an acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer, now containing the protonated pyrazole, can be washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.
Data Summary: Impact of Reaction Conditions on Yield
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| pH | Weakly Acidic (e.g., acetic acid catalyst) | Generally optimal for Knorr synthesis | - |
| Strongly Acidic (pH < 3) | Decreased yield | Increased furan byproduct formation[10][12] | |
| Neutral/Basic | May be slower or require higher temperatures | - | |
| Temperature | Moderate Heat (60-80 °C) | Often accelerates the reaction | - |
| High Heat / Prolonged Reflux | Can decrease yield | Degradation of starting materials or product[10] | |
| Microwave Irradiation | Often significantly increases yield and reduces time | Requires specialized equipment | |
| Solvent | Protic (e.g., Ethanol) | Commonly used, generally good yields | May lead to regioisomeric mixtures[6] |
| Aprotic Dipolar (e.g., DMF, DMAc) | Can improve regioselectivity and yield[6] | Higher boiling points, may be harder to remove | |
| Solvent-Free | Can be highly efficient and environmentally friendly | May not be suitable for all substrates |
Visualization of the Knorr Pyrazole Synthesis Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. name-reaction.com [name-reaction.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of pyrazole synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
This is one of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the classical Knorr synthesis.[1] The formation of two distinct regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two different carbonyl carbons.[1]
Root Cause Analysis:
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent. For instance, the nitrogen carrying a methyl group in methylhydrazine is significantly more nucleophilic.[3]
-
Reaction Conditions (Solvent & pH): The choice of solvent and the pH of the reaction medium can dramatically influence which regioisomer is favored.[1][4]
Troubleshooting & Optimization Strategies:
1. Solvent Selection:
-
Standard Solvents: Ethanol is a common solvent but often leads to poor regioselectivity.[4]
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the regioselectivity of the initial attack.[4]
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Tebufenpyrad Analogs [4]
| Entry | 1,3-Diketone | Hydrazine | Solvent | Product Ratio (Desired:Undesired) |
| 1 | 1a | Methylhydrazine | EtOH | 1:1.2 |
| 2 | 1a | Methylhydrazine | TFE | 6.7:1 |
| 3 | 1a | Methylhydrazine | HFIP | 19:1 |
| 4 | 1b | Phenylhydrazine | EtOH | 1:1 |
| 5 | 1b | Phenylhydrazine | TFE | >20:1 |
| 6 | 1b | Phenylhydrazine | HFIP | >20:1 |
2. pH Control:
-
Acid catalysis is typically employed in the Knorr synthesis.[5] The acidity of the medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway. Systematic screening of different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations is recommended.
3. Strategic Choice of Hydrazine Substituent:
-
The electronic nature of the substituent on the hydrazine plays a critical role. For aryl hydrazines, the primary amine is generally the more nucleophilic center.[3] In contrast, for alkyl hydrazines like methylhydrazine, the substituted nitrogen is more nucleophilic.[3] Understanding this difference can help predict the major regioisomer.
Issue 2: I am observing significant N-alkylation side products. How can I prevent this?
N-alkylation is another common side reaction, especially when the pyrazole product has an available N-H proton and alkylating agents (like alkyl halides used in subsequent steps or formed in situ) are present.[6][7]
Root Cause Analysis:
The pyrazole ring contains two nitrogen atoms, and after its formation, the N-H proton is acidic and can be abstracted by a base. The resulting pyrazolate anion is a potent nucleophile that can react with electrophiles, leading to N-alkylation. The regioselectivity of N-alkylation itself can be an issue, often yielding a mixture of N1 and N2 alkylated products.[7]
Troubleshooting & Optimization Strategies:
1. Protecting Group Strategy:
-
If the N-H proton is not required for the final product's activity, consider protecting it before proceeding with reactions that involve potential alkylating agents. Common protecting groups for pyrazoles include Boc, Cbz, and tosyl groups.
2. Control of Reaction Conditions:
-
Base Selection: The choice of base can influence the regioselectivity of N-alkylation. For instance, using K2CO3 in DMSO has been shown to favor N1-alkylation of 3-substituted pyrazoles.[8]
-
Temperature: Running the reaction at lower temperatures can sometimes minimize side reactions.
3. One-Pot Procedures:
-
Designing a one-pot synthesis where the pyrazole is generated and immediately used in the next step without isolation can sometimes minimize the opportunity for side reactions. However, this requires careful optimization of reaction conditions to ensure compatibility of all reagents.
Issue 3: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from a variety of issues, including incomplete reactions, degradation of starting materials or products, and competing side reactions.
Root Cause Analysis:
-
Poor Reactivity of Starting Materials: Sterically hindered or electronically deactivated 1,3-dicarbonyls or hydrazines may react slowly or not at all under standard conditions.
-
Reaction Intermediates Not Cyclizing: The intermediate hydrazone may be stable and fail to undergo intramolecular cyclization.
-
Product Degradation: The formed pyrazole may be unstable under the reaction conditions (e.g., harsh pH, high temperature).
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to low conversion.
Troubleshooting & Optimization Strategies:
1. Catalyst Screening:
-
While often acid-catalyzed, some pyrazole syntheses benefit from other types of catalysts. For example, silver-catalyzed reactions have been used for the synthesis of 3-CF3-pyrazoles.[9]
2. Microwave Irradiation:
-
Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[9]
3. In Situ Generation of Reactants:
-
One innovative approach involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine in a one-pot process, often leading to good to excellent yields.[9]
4. Flow Chemistry:
-
For certain substrates, a tandem synthesis using flow chemistry can be a high-yielding method, allowing for precise control over reaction parameters.[10]
Experimental Protocols & Characterization
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol provides a general method for the regioselective synthesis of a pyrazole derivative, emphasizing the control of regioisomer formation.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the unsymmetrical 1,3-diketone in TFE in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired regioisomer.
Characterization Guide: Distinguishing Between Regioisomers
Unambiguous characterization is critical to confirm the structure of the desired regioisomer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the substitution pattern.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons can also provide clear evidence for the regiochemistry.[11]
-
2D NMR (NOESY/HMBC): These techniques are powerful for definitively assigning the structure. For example, a Nuclear Overhauser Effect (NOE) between a substituent proton and a pyrazole ring proton can establish their spatial proximity.[12] An HMBC experiment can show long-range couplings between protons and carbons, helping to piece together the connectivity.[12]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazole Regioisomers [12][13]
| Isomer | Technique | Nucleus | Chemical Shift (ppm) |
| 1-Methyl-3-phenyl-1H-pyrazole | ¹H NMR | N-CH₃ | ~3.9 |
| Pyrazole H4 | ~6.5 | ||
| Pyrazole H5 | ~7.7 | ||
| ¹³C NMR | N-CH₃ | ~39 | |
| Pyrazole C4 | ~107 | ||
| Pyrazole C5 | ~130 | ||
| Pyrazole C3 | ~152 | ||
| 1-Methyl-5-phenyl-1H-pyrazole | ¹H NMR | N-CH₃ | ~3.7 |
| Pyrazole H4 | ~6.3 | ||
| Pyrazole H3 | ~7.4 | ||
| ¹³C NMR | N-CH₃ | ~38 | |
| Pyrazole C4 | ~108 | ||
| Pyrazole C3 | ~141 | ||
| Pyrazole C5 | ~149 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
2. Mass Spectrometry (MS):
-
While MS will give the same molecular weight for both regioisomers, fragmentation patterns in techniques like MS/MS can sometimes differ, providing clues to the structure.
3. X-ray Crystallography:
-
If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.[8]
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis: The Regioisomer Problem
The following diagram illustrates the two competing pathways in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, leading to the formation of two possible regioisomers.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving issues of low reaction yield.
Caption: A logical workflow for troubleshooting low yields.
References
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- National Center for Biotechnology Information. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- National Center for Biotechnology Information. (2022).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
- Taylor & Francis Online. (n.d.). Green Methods for the Synthesis of Pyrazoles: A Review. [Link]
- Canadian Science Publishing. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
- ACS Publications. (n.d.).
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF. [Link]
- YouTube. (2019). synthesis of pyrazoles. [Link]
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. [Link]
- National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. galchimia.com [galchimia.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid synthesis resulted in a crude mixture with both starting materials and byproducts. What is the most robust initial purification strategy?
A robust initial purification strategy for a crude mixture of pyrazole carboxylic acids is an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group to selectively move your target compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[1][2][3]
The fundamental principle relies on the significant difference in solubility between the neutral carboxylic acid and its corresponding carboxylate salt.[1] By washing an organic solution of your crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the pyrazole carboxylic acid is deprotonated to form a water-soluble salt. This salt partitions into the aqueous layer, which can then be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified pyrazole carboxylic acid to precipitate out, allowing for its collection via filtration.[2][4]
Q2: I'm performing an acid-base extraction, but my pyrazole carboxylic acid is not precipitating out upon acidification. What could be the issue?
Several factors could be at play here. Firstly, ensure you have acidified the aqueous solution to a pH at least two to three units below the pKa of your pyrazole carboxylic acid to ensure complete protonation and minimize its solubility in the aqueous phase.[2] The pKa of pyrazole carboxylic acids can vary depending on the substituents on the ring, but they generally fall in the range of weak to moderately strong acids.[5]
Secondly, consider the possibility of high water solubility of your specific pyrazole carboxylic acid, even in its neutral form.[5] If the compound has multiple polar functional groups, it may remain dissolved. In this scenario, you may need to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover your product.
Finally, insufficient concentration of your product in the aqueous layer can also hinder precipitation. If the initial extraction was not efficient, the concentration of the carboxylate salt might be too low for precipitation to occur upon acidification.
Q3: Recrystallization of my pyrazole carboxylic acid is yielding very fine needles that are difficult to filter and dry. How can I improve the crystal morphology?
The formation of fine needles during recrystallization often indicates that the solution is cooling too rapidly, leading to rapid nucleation and limited crystal growth. To obtain larger, more easily filterable crystals, a slower cooling rate is essential.
Consider the following adjustments to your recrystallization protocol:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid using an ice bath until the solution has reached room temperature and you observe initial crystal formation.
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often yield better crystals. Dissolve your compound in a minimal amount of the good solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common solvents for recrystallizing pyrazole carboxylic acids include ethanol, methanol, and mixtures of toluene with petroleum ether or acetic acid.[2][6]
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution as it cools can promote the growth of larger, more well-defined crystals.
Q4: I am struggling to separate my desired pyrazole carboxylic acid from a structurally similar impurity using column chromatography. What parameters can I adjust?
When dealing with structurally similar impurities, optimizing your column chromatography conditions is critical. Here are several parameters you can manipulate for better separation:
-
Stationary Phase: While silica gel is the most common stationary phase, consider using a different type if you are not achieving adequate separation. For acidic compounds like pyrazole carboxylic acids, acidic additives in the mobile phase can improve peak shape and resolution. Alternatively, reverse-phase chromatography on a C18-functionalized silica gel can be effective, particularly for more polar compounds.[7]
-
Mobile Phase: The choice of eluent is crucial. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate.[8] Fine-tuning the polarity by adjusting the ratio of these solvents can significantly impact separation. Adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid, reducing tailing and improving resolution.
-
Gradient Elution: If a single isocratic mobile phase does not provide sufficient separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be highly effective in resolving closely eluting compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | - Incomplete extraction into the aqueous phase. - Product is partially soluble in the organic layer even in its salt form. - Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution. - Use a more polar organic solvent for the initial dissolution. - After acidification, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). |
| Oily product after recrystallization | - The melting point of the compound is close to the boiling point of the solvent. - Presence of impurities that are "oiling out". - The chosen solvent is too good a solvent. | - Choose a solvent with a lower boiling point. - Attempt to purify further by another method (e.g., chromatography) before recrystallization. - Use a solvent mixture with a higher proportion of the anti-solvent. |
| Streaking/Tailing on TLC plate during chromatographic analysis | - The compound is interacting too strongly with the stationary phase. - The compound is acidic and is partially ionized on the silica gel. | - Add a small amount of a polar solvent (e.g., methanol) to the mobile phase. - Add a small amount of acetic or formic acid to the mobile phase to suppress ionization.[7] |
| Co-elution of product and impurity during column chromatography | - Insufficient difference in polarity between the product and impurity. | - Optimize the mobile phase polarity; a shallower gradient or isocratic elution with a finely tuned solvent ratio may be necessary. - Consider a different stationary phase (e.g., alumina, reverse-phase C18).[7] |
Experimental Protocols
Protocol 1: Purification of a Pyrazole Carboxylic Acid via Acid-Base Extraction
This protocol outlines the steps for separating a pyrazole carboxylic acid from neutral organic impurities.
Materials:
-
Crude pyrazole carboxylic acid dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution.
-
1M Hydrochloric acid (HCl) solution.
-
Separatory funnel.
-
Beakers and flasks.
-
pH paper or pH meter.
-
Büchner funnel and filter paper.
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate. The aqueous layer contains the sodium salt of the pyrazole carboxylic acid.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper.[4]
-
A precipitate of the purified pyrazole carboxylic acid should form.[4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Purification of a Pyrazole Carboxylic Acid by Recrystallization
This protocol describes the general procedure for purifying a solid pyrazole carboxylic acid by recrystallization.
Materials:
-
Crude solid pyrazole carboxylic acid.
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol, methanol, ethanol/water, toluene/hexane).
-
Erlenmeyer flask.
-
Hot plate with stirring capabilities.
-
Condenser (optional, but recommended for volatile solvents).
-
Büchner funnel and filter paper.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring.
-
Continue to add the solvent portion-wise until the solid just dissolves.
-
If a solvent pair is used, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Purification Workflows
Caption: Troubleshooting logic for pyrazole carboxylic acid purification.
References
- Zimmermann, D., et al. (1999). 3-Pyrazolone analogues of 3-isoxazol metabotropic exicatory amino acid receptor angonist homo-AMPA: synthesis and pharmacological testing. European Journal of Medicinal Chemistry, 34, 967–975. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark, 9(4), 645-654. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1043-1047. [Link]
- Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
- Pyrazole - Solubility of Things. [Link]
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4469-4475. [Link]
- Acid–base extraction. Wikipedia. [Link]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (2018). Green Chemistry, 20(10), 2326-2332. [Link]
- pKa Data Compiled by R. Williams.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2020). Molecules, 25(21), 5171. [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Pyrazole-4-carboxylic acid. PubChem. [Link]
- Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022).
- 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2024). Molecules, 29(1), 238. [Link]
- PROCESS FOR THE PREPARATION OF PYRAZOLE CARBOXYLIC ACID AMIDES. TIB.eu. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2015). International Journal of Chemico-Pharmaceutical Analysis, 2(3), 136-143. [Link]
- Purific
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1453. [Link]
- Synthesis of pyrazole carboxylic acid intermediate 5...
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences, 21(20), 7759. [Link]
- Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (2018). Molbank, 2018(4), M1016. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pyrazole formation, troubleshoot common experimental hurdles, and optimize reaction conditions for desired outcomes. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during pyrazole synthesis, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a Knorr pyrazole synthesis (1,3-dicarbonyl and hydrazine) and observing a very low yield of my desired pyrazole. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis can often be traced back to a few key factors related to starting materials and reaction conditions.[1]
Probable Causes & Solutions:
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the yield and complicates purification.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Actionable Advice:
-
Ensure the purity of your starting materials using techniques like NMR or GC-MS.
-
It is recommended to use a freshly opened bottle of the hydrazine derivative or purify it before use.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[1]
-
Actionable Advice:
-
Temperature: The reaction may require heating to proceed at an optimal rate. A temperature-controlled approach can sometimes even be used to selectively synthesize different pyrazole derivatives.[2][3] For instance, in some systems, lower temperatures might favor one product while higher temperatures favor another.[2][3] It is advisable to perform small-scale experiments at different temperatures (e.g., room temperature, 60 °C, 95 °C) to find the optimum.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential product degradation from prolonged reaction times.[1]
-
Solvent: The choice of solvent is crucial. While ethanol is a common choice, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to improve yields and regioselectivity in certain cases.[5] In some syntheses, green and sustainable options like ionic liquids or deep eutectic solvents have also proven effective.[2][6]
-
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Actionable Advice: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to significantly improve the regioselectivity in the formation of certain fluorinated pyrazoles.[7] Aprotic dipolar solvents can also enhance regioselectivity compared to protic solvents like ethanol.[5]
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. The addition of a catalytic amount of acid can sometimes direct the reaction towards a specific isomer.[5]
-
Temperature Control: As with yield, temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other.[2][3] Experimenting with a range of temperatures is recommended.
-
Catalyst: The use of specific catalysts, such as Lewis acids, can sometimes direct the regioselectivity of the reaction.[4]
Issue 3: Incomplete Cyclization or Side Reactions
Question: I am observing intermediates or unexpected byproducts in my reaction mixture. What could be the cause and how can I promote the desired cyclization?
Answer: The formation of pyrazoles from 1,3-dicarbonyls and hydrazines proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. Incomplete reaction or the presence of reactive functional groups can lead to the accumulation of intermediates or the formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Explanation of Solutions:
-
Promoting Cyclization: If the hydrazone intermediate is stable and reluctant to cyclize, increasing the reaction temperature can provide the necessary activation energy.[4] The addition of a catalytic amount of acid can also facilitate the dehydration step.[5]
-
Minimizing Side Reactions: Ensure the purity of your starting materials.[1] If side reactions are occurring at elevated temperatures, consider running the reaction at a lower temperature for a longer duration.
-
Preventing Product Degradation: Pyrazole rings are generally stable, but sensitive functional groups on the substituents may degrade under harsh reaction conditions (e.g., high heat, strong acid/base).[8] Monitoring the reaction progress helps in stopping the reaction once the product is formed, preventing its degradation.[1]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of pyrazole synthesis.
Q1: What is the role of a catalyst in pyrazole synthesis?
A catalyst can influence the reaction rate, yield, and in some cases, the regioselectivity of pyrazole formation.[9] While many pyrazole syntheses can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalyst can often allow for milder reaction conditions and improved outcomes.[4] Common catalysts include:
-
Acids: Protic or Lewis acids can catalyze the condensation and dehydration steps.[5]
-
Bases: Bases can be used to deprotonate the hydrazine, increasing its nucleophilicity.[5]
-
Transition Metals: Various transition metal catalysts have been employed in more advanced pyrazole syntheses, such as those involving cycloadditions or C-H activation pathways.[4][10]
-
Green Catalysts: In recent years, there has been a shift towards using more environmentally friendly catalysts, such as nano-ZnO and ionic liquids.[4][9][11]
Q2: How do I choose the right solvent for my pyrazole synthesis?
The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. Key considerations include:
-
Polarity: The polarity of the solvent can influence reaction rates and regioselectivity.[5][7]
-
Protic vs. Aprotic: Protic solvents like ethanol can participate in hydrogen bonding and proton transfer, which can be beneficial or detrimental depending on the specific reaction mechanism. Aprotic solvents like DMF or DMSO are often good choices for avoiding such interactions.[5]
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Green Chemistry Principles: Consider using greener solvents like water, ethanol, or deep eutectic solvents to minimize environmental impact.[6][12][13]
Q3: What are the best practices for purifying pyrazole compounds?
The purification strategy depends on the physical state of the pyrazole and the nature of the impurities.
-
Recrystallization: This is an effective method for purifying solid pyrazoles.[14] Common solvents for recrystallization include ethanol, methanol, or mixtures like ethanol/water.[15] If the compound "oils out," it may be due to the presence of impurities or cooling the solution too quickly.[14]
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid pyrazoles, and it is particularly useful for separating regioisomers.[15] For basic pyrazoles that may interact with acidic silica gel, the silica can be deactivated with triethylamine, or neutral alumina can be used as the stationary phase.[15][16][17]
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, which then moves to the aqueous layer. The aqueous layer can then be basified and the purified pyrazole extracted back into an organic solvent.[17]
Q4: Can microwave irradiation be used to improve pyrazole synthesis?
Yes, microwave-assisted synthesis can be a valuable tool for pyrazole formation. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[18] Microwave heating can be particularly effective for reactions that are slow at ambient temperature.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This is a general starting point; optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF), add the hydrazine derivative (1.1 equiv).
-
If required, add a catalytic amount of acid (e.g., acetic acid, HCl).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Solvent Effects on Regioselectivity
The following table illustrates how solvent choice can influence the ratio of regioisomers in a hypothetical reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| Entry | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) |
| 1 | Ethanol | 80 | 60:40 |
| 2 | DMF | 80 | 85:15 |
| 3 | TFE | 25 | 95:5 |
This data is illustrative and serves to highlight the importance of solvent screening.
Visualization of the General Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: General mechanism of Knorr pyrazole synthesis.
This guide provides a foundational understanding of the key parameters influencing pyrazole synthesis. Successful optimization will always depend on careful experimentation and analysis tailored to your specific substrates and desired product.
References
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
- Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. (n.d.). ResearchGate.
- Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). MDPI.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). SciELO.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Connect.
- Green synthesis of pyrazole systems under solvent-free conditions. (2020). Taylor & Francis Online.
- Purification of Amino-Pyrazoles. (2022). Reddit.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). ACS Publications.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- 21 questions with answers in PYRAZOLES. (n.d.). ResearchGate.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unit 4 Pyrazole | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for the stability issues commonly encountered with pyrazole-containing compounds. Pyrazole's aromatic five-membered ring, with its two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2][3] However, like all functional molecules, pyrazole derivatives can be susceptible to degradation under various experimental and storage conditions.
This document provides a series of frequently asked questions (FAQs) for rapid problem-solving, followed by in-depth troubleshooting guides and detailed experimental protocols to help you diagnose, mitigate, and prevent stability-related challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is developing a yellow or brownish color in solution. What is the likely cause?
A1: Discoloration often indicates chemical degradation. For pyrazole derivatives, this can be due to oxidation or, if applicable, the liberation of elemental iodine from iodinated pyrazoles upon exposure to light or heat.[4][5] Pyrazoline derivatives, in particular, may undergo oxidation to yield brownish products.[5]
Q2: I'm observing inconsistent results or a loss of potency in my cell-based assays over time. Could this be a stability issue?
A2: Yes, this is a classic sign of compound instability. Degradation in the assay medium reduces the effective concentration of your active compound, leading to poor reproducibility and an underestimation of its true biological activity.[4] The degradation can be chemical (e.g., hydrolysis) or metabolic (e.g., enzymatic degradation by cellular components).
Q3: What are the best general storage conditions for pyrazole compounds?
A3: To maximize shelf life, pyrazole compounds should be stored in a cool, dry, and dark environment. For sensitive compounds, particularly pyrazolines or those prone to oxidation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial is recommended.[5][6][7]
Q4: My reaction to synthesize a substituted pyrazole has a very low yield. Could stability be a factor?
A4: While many factors can affect reaction yield, the stability of both the reactants and the product is crucial. For instance, in a Vilsmeier-Haack formylation to produce a pyrazole-carbaldehyde, moisture can interfere with the Vilsmeier reagent, and prolonged heating can degrade the product.[7] Ensuring anhydrous conditions and carefully monitoring reaction temperature and time are critical.
Q5: Are pyrazole compounds generally stable to oxidation?
A5: The pyrazole ring itself is relatively stable to oxidation, but its side chains are not.[8] Alkyl side chains can be oxidized to form corresponding carboxylic acids.[8] Furthermore, the overall molecule can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) or strong oxidizing agents like hydrogen peroxide.[9][10] This is a key degradation pathway to consider in biological assays and during storage.[11]
Troubleshooting In-Depth Guides
This section provides structured approaches to common stability problems. Each guide follows a question-and-answer format to directly address specific issues you may encounter during your experiments.
Guide 1: Investigating Compound Degradation in Aqueous Assay Media
Problem: You suspect your pyrazole compound is degrading in your aqueous buffer or cell culture medium, leading to variable results.
Causality Analysis: Aqueous media can promote several degradation pathways. The pH of the buffer can cause acid or base-catalyzed hydrolysis, especially of ester or amide substituents.[12] Additionally, components in cell culture media can generate reactive oxygen species (ROS), leading to oxidative degradation.[10] Finally, if cells or subcellular fractions (like microsomes) are present, enzymatic metabolic degradation can occur.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-vitro instability.
Step-by-Step Solutions:
-
Is the degradation pH-dependent?
-
Action: Perform a simple stability study by incubating your compound in buffers of different pH values (e.g., pH 5, 7.4, and 9) at your standard assay temperature (e.g., 37°C). Monitor the concentration of the parent compound over time using LC-MS.
-
Interpretation: Rapid degradation at acidic or basic pH points to hydrolysis. If the compound is stable at a particular pH, consider adjusting your assay buffer accordingly.[13]
-
-
Is the degradation caused by oxidation?
-
Action: Repeat the stability study in your standard assay buffer with and without the addition of an antioxidant (e.g., 100 µM ascorbic acid or N-acetylcysteine).
-
Interpretation: If the compound's stability significantly improves in the presence of an antioxidant, oxidative degradation is a likely culprit.[9] Consider routinely including an antioxidant in your assay medium.
-
-
Is the degradation metabolic?
-
Action: Compare the stability of your compound in plain cell culture medium versus medium that has been conditioned by cells (i.e., cell-free supernatant) and in the presence of cells. For a more detailed analysis, assess stability in the presence of liver microsomes, a common method to evaluate metabolic stability.[10]
-
Interpretation: If degradation is significantly faster in the presence of cells or microsomes, enzymatic metabolism is occurring. This is valuable information for drug development, indicating potential in-vivo clearance pathways.
-
Guide 2: Managing Photostability Issues
Problem: Your pyrazole compound, either in solid form or in solution, degrades or changes color upon exposure to ambient light.
Causality Analysis: Aromatic systems and molecules with certain functional groups can absorb UV or visible light, leading to photochemical reactions. This can cause cleavage of sensitive bonds (like a carbon-iodine bond) or trigger oxidative processes, resulting in the formation of colored degradants.[4]
Step-by-Step Solutions:
-
How do I confirm photosensitivity?
-
Action: Prepare two identical solutions of your compound. Wrap one vial completely in aluminum foil (the control) and expose the other to ambient laboratory light or a controlled light source as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours).[14][15] Analyze both samples by LC-MS at various time points (e.g., 0, 4, 8, 24 hours).
-
Interpretation: A significant decrease in the concentration of the parent compound in the light-exposed sample compared to the control confirms photosensitivity.
-
-
How can I prevent photodegradation during experiments?
-
Action: Always work with photosensitive compounds under yellow or red light, which lacks the higher energy wavelengths that often initiate photodegradation. Use amber vials or glassware wrapped in aluminum foil for preparing and storing solutions.[4][5]
-
Interpretation: By minimizing light exposure at every step, from storage to final assay plate reading, you can prevent the artificial loss of your compound and ensure the integrity of your experimental data.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the pyrazole compound under controlled conditions to identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method. A target degradation of 5-20% is ideal.[16]
Materials:
-
Pyrazole compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Purified Water
-
Stress Agents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Quenching Agents: 1 M NaOH, 1 M HCl
-
Instrumentation: HPLC or UPLC with UV/PDA and MS detectors, calibrated photostability chamber, calibrated oven.
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyrazole compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).[15]
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C. For solid-state testing, place a few milligrams of the solid compound in the oven.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[14] Run a dark control sample (wrapped in foil) in parallel.
-
-
Time Points: Withdraw aliquots from each stress condition at T=0, 2, 4, 8, 24, and 48 hours (adjust as needed based on compound stability).
-
Quenching:
-
For acid hydrolysis samples, neutralize with an equivalent amount of 1 M NaOH.
-
For base hydrolysis samples, neutralize with an equivalent amount of 1 M HCl.
-
Other samples can be diluted directly.
-
-
Analysis: Analyze all samples, including an unstressed control (T=0), by a suitable stability-indicating LC-MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Calculate the percentage of each degradation product formed.
-
Ensure mass balance is within an acceptable range (typically 95-105%) to confirm that all major degradants are being detected.[16]
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Characterization of Degradation Products by LC-MS
Objective: To identify the structure of unknown impurities and degradation products observed during stability studies.
Procedure:
-
Develop a Separation Method: Use a high-resolution HPLC or UPLC system with a C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) that effectively separates the parent compound from all degradation products.
-
Acquire High-Resolution Mass Spectra: Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Full Scan MS: Obtain accurate mass measurements (to <5 ppm) for the parent compound and all degradants. Use this data to predict possible elemental compositions.
-
MS/MS Fragmentation: Perform fragmentation (tandem MS) on the parent ion and each degradant. The fragmentation pattern of a degradant can be compared to that of the parent compound to infer structural changes (e.g., the loss or gain of a specific functional group).[17][18]
-
-
Propose Structures: Based on the accurate mass and the fragmentation pattern, and considering known degradation pathways of pyrazoles (e.g., oxidation, hydrolysis, ring opening), propose structures for the degradation products.[19]
-
Confirmation (Optional but Recommended): If a major degradant is identified, its structure can be definitively confirmed by isolating the compound using preparative HPLC and performing Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions for Pyrazole Compounds
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or as specified by the supplier. | Minimizes thermal degradation.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation.[5] |
| Light | Store in amber vials or protect from light with foil. | Prevents photolytic degradation.[4][5] |
| Container | Use tightly sealed glass vials. | Prevents moisture ingress and potential hydrolysis.[6] |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 70°C | Up to 7 days | To test for acid-labile groups (e.g., esters, amides).[14][20] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 70°C | Up to 7 days | To test for base-labile groups.[14][20] |
| Oxidation | 0.1% - 3% H₂O₂ at RT | Up to 7 days | To simulate oxidative stress and identify oxidation products.[15][20] |
| Thermal | 60-80°C (Dry Heat) | Variable | To assess intrinsic thermal stability.[15] |
| Photostability | ICH Q1B specified light source | Variable | To assess light sensitivity and identify phot-degradants.[14][15] |
References
- ChemicalBook.
- BenchChem Technical Support. Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. 2025.
- BenchChem Technical Support. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. 2025.
- Khan, I., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023.
- Wachowiak, R. Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittelforschung. 1979.
- Karaman, R. How can we store Pyrazolin from chalcone and hydrazine hydrate?.
- Li, X., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Eur J Med Chem. 2022.
- Ferreira, R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2021.
- Jiménez-Orozco, A., et al.
- Feinstein, D. L., et al. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Drug Metab Dispos. 1986.
- Alsante, K. M., et al.
- G., Radhika, et al.
- Narwade, S. S., et al. PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions....
- Shreeve, J. M., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Baertschi, S. W., et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2015.
- Santos, V. G., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sigma-Aldrich. Pyrazole 98 288-13-1. Accessed January 2026.
- Rothan, H. A., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorg Med Chem. 2012.
- Simijonović, D., et al. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Med Chem. 2020.
- SGS Life Sciences.
- Abdel Hafez, N. A., et al. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. J Enzyme Inhib Med Chem. 2020.
- Alam, M. J., et al.
- Khan, I. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2023.
- Akhramez, S., et al.
- BenchChem Technical Support. An In-depth Technical Guide to the Chemical Properties of Pyrazole. 2025.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Accessed January 2026.
- BenchChem Technical Support.
- Singh, D. K., et al. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance.... Rapid Commun Mass Spectrom. 2022.
- Kumar, A., et al. Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- Int. J. Pharm. Sci. Rev. Res.
- Separation Science. Analytical Techniques In Stability Testing. 2025.
- BenchChem Technical Support. Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. 2025.
- IJPRSE.
- BenchChem Technical Support.
- Bansal, N., et al. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Mol Divers. 2025.
- ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. 2025.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022.
- Iacob, A., et al.
- Archiv Der Pharmazie.
- PubMed.
- JOCPR. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. 2018.
- MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. 2018.
- Molecules.
- ResearchGate. Examples of pyrazole‐containing drugs and their pharmacological activities. 2023.
- El-Faham, A., et al.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. sgs.com [sgs.com]
- 17. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijisrt.com [ijisrt.com]
avoiding byproduct formation in Knorr pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a widely utilized method for constructing the pyrazole core, a key pharmacophore in numerous therapeutic agents.[1][2] This condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is valued for its robustness and generally high yields.[3] However, like any powerful synthetic tool, it is not without its nuances. Byproduct formation, particularly the generation of regioisomers, can complicate reaction workups, reduce yields, and necessitate challenging purification steps.[4]
This guide, structured in a practical question-and-answer format, serves as a technical support resource for scientists encountering common challenges in their Knorr pyrazole synthesis experiments. We will delve into the mechanistic origins of these issues and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Pyrazole Byproducts
Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole isomers. Why is this happening, and how can I control the regioselectivity?
A1: The Root of the Problem: Competing Nucleophilic Attack.
The formation of regioisomers is the most common byproduct issue in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4] The reaction proceeds through the initial formation of a hydrazone intermediate. With an unsymmetrical diketone, the substituted hydrazine has two non-equivalent carbonyl carbons to attack. The initial nucleophilic attack of the hydrazine's terminal nitrogen can occur at either carbonyl group, leading down two different reaction pathways to two distinct pyrazole regioisomers.[4][5]
The final ratio of these isomers is often kinetically controlled, depending on the relative reactivity of the two carbonyl groups and the steric and electronic properties of both reactants.[6][7]
Troubleshooting & Optimization Protocol:
-
Solvent Selection is Critical: The choice of solvent can have a dramatic impact on regioselectivity.
-
Standard Protocol: Many traditional procedures use protic solvents like ethanol.[8]
-
Optimization Strategy: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance the regioselectivity in favor of a single isomer.[8] This is attributed to the ability of these solvents to modulate the reactivity of the carbonyl groups through hydrogen bonding.
-
-
Strategic Use of Catalysts:
-
Acid Catalysis: The Knorr synthesis is typically acid-catalyzed to facilitate imine formation.[9][10][11] Glacial acetic acid is a common choice.[3]
-
Lewis Acid Catalysis: Employing a Lewis acid catalyst, such as boron trifluoride (BF3), can help to preferentially activate one carbonyl group over the other, thereby directing the initial nucleophilic attack and improving regiocontrol.[12]
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer, although this may come at the cost of a slower reaction rate. It is advisable to run a temperature screen to find the optimal balance.
-
-
Modification of the 1,3-Dicarbonyl Precursor:
-
The use of β-enaminones as surrogates for 1,3-dicarbonyls can provide superior regiocontrol in pyrazole synthesis.[12]
-
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Typical Regioisomeric Ratio | Reference |
| Ethanol | Can lead to significant mixtures | [8] |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (e.g., up to 97:3) | [8] |
Workflow for Optimizing Regioselectivity:
Caption: A stepwise approach to improving regioselectivity.
Issue 2: Incomplete Reaction or Low Conversion Rates
Q2: My Knorr synthesis is sluggish, and I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What factors could be contributing to this low conversion?
A2: Unraveling the Causes of Low Reactivity.
Low conversion rates in the Knorr synthesis can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. The key steps, including hydrazone formation and subsequent intramolecular cyclization, can be sensitive to pH, temperature, and steric hindrance.[4][13]
Troubleshooting & Optimization Protocol:
-
Assess Reagent Purity:
-
Hydrazine and its derivatives can degrade over time. It is highly recommended to use freshly distilled or high-purity hydrazine for optimal results.[12]
-
Ensure the 1,3-dicarbonyl compound is pure and free of contaminants that could inhibit the reaction.
-
-
Optimize pH and Catalysis:
-
The reaction is acid-catalyzed, and insufficient acid can lead to a slow reaction.[9][13] Typically, a few drops of glacial acetic acid are sufficient.[3]
-
However, excessively acidic conditions (pH < 3) can sometimes favor the formation of furan byproducts, especially in related Paal-Knorr syntheses, by promoting enolization and cyclization of the dicarbonyl before the hydrazine can effectively react.[14] While the Knorr pyrazole synthesis is generally robust, monitoring and optimizing the amount of acid catalyst can be beneficial.
-
-
Increase Reaction Temperature:
-
Consider Steric Hindrance:
-
Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the reaction, slowing down both the initial condensation and the final cyclization step. In such cases, more forcing conditions (higher temperature, longer reaction times) may be necessary.
-
Reaction Pathway Overview:
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. Pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, and their efficient synthesis is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation. It provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for pyrazole synthesis?
A1: The most prevalent methods involve cyclocondensation and cycloaddition reactions. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the pyrazole ring.
-
Knorr Cyclocondensation: This is the classical and most widely used method, involving the acid-catalyzed reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] A wide array of catalysts, from simple Brønsted acids like acetic acid to Lewis acids and heterogeneous catalysts, can be employed.[2]
-
Multicomponent Reactions (MCRs): These reactions offer high efficiency by combining three or more reactants in a single pot to form complex pyrazole structures. MCRs are often promoted by heterogeneous or recyclable catalysts, aligning with green chemistry principles.[5][6]
-
Metal-Catalyzed Cyclizations: Modern methods utilize transition metals like rhodium, copper, or silver to catalyze the cyclization of substrates such as hydrazines with alkynes or β,γ-unsaturated hydrazones.[7][8][9]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The decision hinges on the specific priorities of your synthesis, such as scale, purity requirements, cost, and environmental impact.[10]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often higher activity and selectivity under milder conditions due to well-defined active sites.[10][11] | Can sometimes exhibit lower activity, but selectivity can be tuned via surface properties.[5][11] |
| Separation & Recovery | Difficult and often costly to separate from the reaction mixture, posing purity challenges.[10][11] | Simple separation (e.g., filtration), facilitating product purification.[5][10][11] |
| Reusability & Cost | Recycling is often impractical or expensive, leading to higher long-term costs.[11] | Easily recovered and reused for multiple cycles, making them cost-effective and environmentally friendly.[5][6] |
| Reaction Conditions | Typically stable over a narrower range of temperatures and pressures.[11] | Generally more robust and stable under harsh reaction conditions (high temperature/pressure).[5] |
| Examples | Acetic Acid, Silver Triflate (AgOTf), [Cp*RhCl₂]₂ | Nano-ZnO, Amberlyst-70, Mn/ZrO₂, Nickel-based composites.[1][2][5][6] |
Below is a decision-making workflow to guide your selection process.
Caption: Catalyst Selection Workflow.
Troubleshooting Guides
Problem 1: My pyrazole synthesis is resulting in a low yield.
A low yield is a common issue that can often be resolved by systematically investigating several factors. The key is to identify the root cause, which could be related to reactants, reaction conditions, or the catalyst itself.
Causality & Solution Workflow:
Caption: Troubleshooting Flowchart for Low Yield.
Detailed Checklist:
-
Reactant Quality: Ensure the purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative. These compounds can degrade upon storage.[2] Using freshly purified reagents is highly recommended.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield.
-
Temperature: Some reactions require reflux, while others, especially those using highly active metal catalysts, proceed efficiently at room temperature.[1][12]
-
Solvent: The solvent can influence reactant solubility and catalyst activity. Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Stoichiometry: Carefully verify the molar ratios of your reactants. In some cases, using a slight excess of the hydrazine derivative can drive the reaction to completion and improve yield.[2]
-
Catalyst Choice and Activity: The catalyst is critical. If using an acid catalyst for a Knorr synthesis, ensure it is appropriate for your substrate (e.g., acetic acid, sulfuric acid).[2] If the reaction is sluggish, a stronger acid or a different catalytic system (e.g., Lewis acid, transition metal) may be required.[9] For heterogeneous catalysts, ensure they have not been deactivated from previous use.
Problem 2: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or alkynes.[2][13] Regioselectivity is governed by the subtle electronic and steric differences between the reactive sites on your substrate and how the catalyst and solvent mediate the reaction.[2][14]
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in the formation of certain pyrazole isomers by stabilizing key intermediates.[15]
-
Catalyst Selection:
-
Steric Hindrance: Bulky catalysts can favor the approach of a reactant to the less sterically hindered position.
-
Lewis Acids: Lewis acid catalysts like Sc(OTf)₃ or Cu(OTf)₂ can coordinate to carbonyl groups, altering their electrophilicity and directing the nucleophilic attack of the hydrazine to a specific position.[9][16]
-
Metal-Catalyzed Systems: Certain transition-metal catalysts are designed for high regioselectivity. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines afford 3-CF₃-pyrazoles with high regioselectivity.[1] Similarly, specific protocols for reacting N-arylhydrazones with nitroolefins have been developed to achieve excellent regiocontrol.[13]
-
-
Reactant Control: Modifying the electronic properties of the substituents on the starting materials can create a stronger electronic bias, guiding the reaction toward a single regioisomer.[17]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis using a Homogeneous Acid Catalyst
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, using glacial acetic acid as a catalyst.[3][18]
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (20 mmol) in ethanol (100 mL).
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (40 mmol). Then, add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 30% ethyl acetate/70% hexane mobile phase) until the starting material (acetylacetone) is consumed (typically 1-2 hours).[18]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Add distilled water (10 mL) to the cooled reaction mixture, which may cause the product to precipitate.[18] If precipitation occurs, collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.[18] If the product remains an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Pyrazole Synthesis using a Recyclable Heterogeneous Catalyst
This protocol outlines a general procedure for synthesizing pyrazole derivatives using Amberlyst-70, a solid acid catalyst that can be easily recovered and reused.[2]
Materials:
-
1,3-Dicarbonyl compound
-
Hydrazine derivative
-
Ethanol or other suitable solvent
-
Amberlyst-70 catalyst
-
Erlenmeyer flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, combine the 1,3-dicarbonyl compound (10 mmol), the hydrazine derivative (11 mmol), and the Amberlyst-70 catalyst (e.g., 10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 20 mL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or with gentle heating if required).
-
Monitoring: Monitor the reaction to completion by TLC. These reactions are often complete within 30-60 minutes.[2]
-
Catalyst Recovery: Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst. The catalyst can be washed with a solvent like ether, dried at 60°C for 4 hours, and stored for reuse in subsequent reactions.[2]
-
Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure. The remaining residue can be purified by standard methods such as recrystallization or chromatography.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal.
- Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. (2014). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Technical Support Center: Efficient Pyrazole Ring Form
- Pyrazole synthesis. Organic Chemistry Portal.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2018).
- Technical Support Center: Efficient Synthesis of Pyrazole Deriv
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Homogeneous vs Heterogeneous C
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Synthesis of pyrazole MCQs With Answer. (2025). Pharmacy Freak.
- Regioselective synthesis of substituted pyrazoles. (2006). Organic Syntheses Procedure.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chemhelpasap.com [chemhelpasap.com]
managing unstable intermediates in pyrazole reactions
Beginning Research on Pyrazoles
I'm starting with focused Google searches to build a solid foundation. My aim is to collect information on handling unstable intermediates in pyrazole reactions. I'm homing in on the common issues, the reactive intermediates involved, and proven control strategies. I'm focusing on making a robust plan.
Deep Diving into Data
Now, I'm analyzing the search results to find patterns in the data, the unstable intermediates, and practical troubleshooting. My focus is on creating a logical flow for the technical support center, which I'll start with an introduction to pyrazole synthesis problems and FAQ/troubleshooting sections. I am also planning in-depth answers, experimental protocols, and visual representations.
Expanding Information Collection
I'm now conducting a new round of targeted searches, gathering further information on the challenges of unstable intermediates. My focus is expanding to include step-by-step experimental protocols and quantitative data that I can summarize into tables. I'm also preparing for the visual representation of reaction mechanisms, workflows, and decision-making by creating Graphviz diagrams. All information gathered is being cross-referenced with authoritative sources for validation.
Technical Support Center: Scale-Up Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic building block. We will delve into the causality behind experimental choices, provide troubleshooting for specific issues, and offer detailed, field-proven protocols.
The primary and most industrially viable route to this compound involves a two-step process: a Knorr-type cyclocondensation to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. Our guide is structured around troubleshooting the specific challenges within this workflow.
Overall Synthetic Workflow
The synthesis proceeds via the reaction of a β-ketoester, ethyl 2,4-dioxovalerate, with tert-butylhydrazine to form the pyrazole ring, followed by hydrolysis.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific, common problems in a question-and-answer format.
Part 1: The Cyclocondensation Reaction
Question 1: My yield for the cyclocondensation step to form the ethyl ester is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yields in this step are typically traced back to one of three areas: reagent quality, reaction conditions, or the formation of an undesired regioisomer.
-
Reagent Quality and Handling:
-
tert-Butylhydrazine: This reagent is often supplied as a hydrochloride salt, which is more stable than the free base.[1] The free base is liberated in situ using a stoichiometric amount of a base like sodium hydroxide or sodium bicarbonate.[1][2] Incomplete neutralization will result in low conversion. Furthermore, the free base can be sensitive to air and heat; ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) if decomposition is suspected, which often manifests as a dark yellow or red coloration.[3]
-
Ethyl 2,4-dioxovalerate: This β-ketoester can exist in equilibrium with its enol tautomer. Purity is critical. Ensure it is free from acidic or basic impurities from its synthesis, which could interfere with the reaction pH.
-
-
Reaction Conditions:
-
pH Control: The cyclocondensation is typically acid-catalyzed. A common solvent system is ethanol with a catalytic amount of acetic acid.[4] The optimal pH facilitates the initial condensation and subsequent cyclization without promoting side reactions. If the medium is too acidic, it can protonate the hydrazine, reducing its nucleophilicity. If it's too basic, it can promote self-condensation of the dicarbonyl compound.
-
Temperature: The reaction is often started at a low temperature (0 °C) during the addition of hydrazine to control the initial exothermic condensation, and then allowed to warm to room temperature or gently heated to drive the cyclization to completion.[4] Aggressive heating can lead to impurity formation.
-
-
Regioisomer Formation: This is a significant challenge. The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to two different pyrazole products. This issue is addressed in detail in the next question.
Question 2: I've confirmed by ¹H NMR and LC-MS that my product is contaminated with the 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate regioisomer. How can I improve the regioselectivity?
Answer: This is a classic challenge in pyrazole synthesis.[5] The formation of two regioisomers results from the initial nucleophilic attack of the substituted nitrogen of tert-butylhydrazine at either of the two carbonyl carbons of ethyl 2,4-dioxovalerate.
Caption: Regioisomeric pathways in pyrazole synthesis.
The regiochemical outcome is a delicate balance of steric and electronic factors:
-
Steric Hindrance: The bulky tert-butyl group on the hydrazine will preferentially direct the initial attack to the less sterically hindered carbonyl group (the acetyl group at C4), leading to the desired 3-methyl-5-carboxylate product (Pathway A). This is often the dominant controlling factor.[6]
-
Electronic Effects: The carbonyl at C2 is generally more electrophilic due to the adjacent ester group. Attack at this position leads to the undesired 5-methyl-3-carboxylate isomer (Pathway B).
To improve selectivity for the desired isomer:
-
Lower the Temperature: Running the reaction at or below room temperature can enhance the kinetic control, favoring the sterically less demanding pathway.
-
Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the transition state energies. Protic solvents like ethanol are standard. Experimenting with less polar, aprotic solvents could potentially alter the selectivity, but may also reduce the overall reaction rate.
-
Purification: If regioselectivity cannot be perfected, a robust purification method is necessary. The two isomers often have different polarities, allowing for separation by column chromatography on silica gel. On a large scale, fractional crystallization of either the ester intermediate or the final acid product may be a more viable option.
Part 2: The Saponification (Hydrolysis) Step
Question 3: The hydrolysis of the ethyl ester is slow, and I see incomplete conversion even after extended reflux. How can I drive the reaction to completion?
Answer: Incomplete saponification is a common scale-up issue, often due to phase-transfer limitations or insufficient base.
-
Choice and Amount of Base: While sodium hydroxide (NaOH) is common, potassium hydroxide (KOH) is often more effective due to the higher solubility of potassium carboxylate salts.[7] Lithium hydroxide (LiOH) is another excellent choice, particularly if milder conditions are needed. A molar excess of the base (typically 1.5 to 3.0 equivalents) is required to drive the equilibrium towards the product.
-
Solvent System: The ethyl ester has poor solubility in purely aqueous solutions. A mixed solvent system is essential for creating a homogeneous reaction mixture. A combination of ethanol and water is standard.[7] Tetrahydrofuran (THF) and water is another effective system. The goal is to have enough organic solvent to dissolve the ester and enough water to dissolve the base.
-
Temperature: Heating the reaction to reflux is standard practice to increase the rate.[7] Ensure the temperature is maintained consistently. For a typical EtOH/water system, this will be around 80-90 °C.
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ester) is no longer detected.
Question 4: After acidification of the hydrolysis mixture, I get an oily precipitate or a discolored solid that is difficult to purify. What is the best workup and purification strategy?
Answer: A clean workup is critical for obtaining a high-purity final product. Oily products or discoloration suggest the presence of impurities.
-
Post-Hydrolysis Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent (e.g., ethanol) under reduced pressure. This step is crucial as it prevents the product from staying dissolved during the subsequent extraction.
-
Dilute the remaining aqueous residue with water and perform a "base wash" by extracting with a water-immiscible organic solvent like ethyl acetate or dichloromethane. This will remove any non-acidic, organic-soluble impurities. Discard the organic layer.
-
-
Precipitation and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly and with vigorous stirring, add a strong acid (e.g., 1-2 M HCl) until the pH is acidic (pH ~2-3). The product, this compound, will precipitate as a solid. The slow addition and cooling promote the formation of larger, more easily filterable crystals.[7]
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.
-
-
Decolorization and Recrystallization:
-
If the product is still discolored, it can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities.
-
For final purification, recrystallization is highly effective. Suitable solvent systems include ethanol/water, acetone/water, or ethyl acetate/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer under a nitrogen atmosphere, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Add ethanol (5-10 volumes) followed by the slow addition of a 2 M aqueous solution of sodium hydroxide (1.0 eq) at room temperature. Stir until all solids dissolve.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate vessel, dissolve ethyl 2,4-dioxovalerate (1.0 eq) and glacial acetic acid (0.1 eq) in ethanol (2 volumes).
-
Add the ketoester solution dropwise to the cold hydrazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Saponification to this compound
-
In a round-bottom flask, dissolve the crude ethyl ester (1.0 eq) in ethanol (5-10 volumes).
-
Add a solution of potassium hydroxide (2.0 eq) in water (5 volumes).
-
Heat the mixture to reflux (approx. 85 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the ester is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.
-
Stir the resulting slurry in the ice bath for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum at 40-50 °C to a constant weight.
Data Summary Table
| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield | Key Challenges |
| 1. Cyclocondensation | Ethyl 2,4-dioxovalerate, tert-butylhydrazine HCl, NaOH, AcOH | Ethanol | 0 °C to RT | 12-18 h | 75-90% | Regioisomer formation, incomplete reaction |
| 2. Saponification | Ethyl ester intermediate, KOH | Ethanol/Water | Reflux (~85 °C) | 2-4 h | 90-98% | Incomplete hydrolysis, purification of final acid |
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.
- Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Institutes of Health (NIH).
- Preventing side reactions in pyrazole synthesis. Benchchem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. ChemicalBook.
- Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. Benchchem.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their pyrazole synthesis protocols. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to help you control the isomeric outcome of your reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm performing a Knorr-type pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. Why is this happening and how can I control it?
A1: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis and is fundamentally linked to the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of your 1,3-dicarbonyl starting material.[1][2] The reaction can proceed via two competing pathways, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1] Several factors, including sterics, electronics, and reaction conditions, govern which pathway is favored.[1][2] However, the choice of solvent is a critically important and often underestimated parameter for controlling this selectivity.
The solvent influences the reaction's regioselectivity through several mechanisms:
-
Stabilization of Intermediates and Transition States: Solvents can selectively stabilize one of the transition states leading to the different regioisomers through interactions like hydrogen bonding.[3]
-
Altering Reactant Conformation: The solvent can influence the conformational equilibrium of the 1,3-dicarbonyl compound, potentially making one carbonyl group more accessible than the other.
-
Modulating Nucleophilicity: The solvent can affect the nucleophilicity of the hydrazine nitrogens.
Troubleshooting Tip: If you are observing poor regioselectivity, a systematic solvent screen is a highly recommended first step. Begin by comparing a non-polar aprotic solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF or DMAc), and a polar protic solvent (e.g., ethanol). As detailed below, more specialized solvents can offer even greater control.
Q2: I've heard that fluorinated alcohols can improve regioselectivity. What is the mechanism behind this effect?
A2: Yes, this is a significant finding in the field. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of pyrazole formation, often favoring a single isomer.[4][5]
The primary reason for this enhanced selectivity lies in the unique properties of these solvents.[4][5] While they are strong hydrogen bond donors, they are very weakly nucleophilic.[5] In contrast, conventional protic solvents like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl.[5] This competition can lead to a mixture of products.[5]
Because TFE and HFIP are non-nucleophilic, they do not compete in this initial attack.[5] Instead, their strong hydrogen-bonding ability is thought to activate the carbonyl group towards nucleophilic attack by the hydrazine, while also stabilizing the key intermediates and transition states that lead to the preferred regioisomer.[3][5] This results in a much cleaner reaction with a significantly higher ratio of the desired product.[4][5]
Data Presentation: Solvent Effects on the Reaction of Methylhydrazine with 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione
The following table summarizes the profound effect of solvent choice on the regioselectivity of the reaction between methylhydrazine and an unsymmetrical 1,3-diketone. The two possible regioisomers are denoted as Isomer A (N-methyl adjacent to the furan ring) and Isomer B (N-methyl adjacent to the trifluoromethyl group).
| Solvent | Isomer Ratio (A:B) | Overall Yield (%) | Reference |
| Ethanol (EtOH) | 85:15 | 85 | [J. Org. Chem. 2008, 73, 18, 7033–7039][5] |
| 2,2,2-Trifluoroethanol (TFE) | 97:3 | 88 | [J. Org. Chem. 2008, 73, 18, 7033–7039][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 92 | [J. Org. Chem. 2008, 73, 18, 7033–7039][5] |
Data synthesized from published results for illustrative purposes.[5]
Q3: Can I use aprotic solvents to control regioselectivity? What are the advantages?
A3: Absolutely. Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) can also be highly effective in controlling the regioselectivity of pyrazole synthesis, particularly when using arylhydrazine hydrochlorides.[6][7] In some cases, these solvents can provide better results than traditional polar protic solvents like ethanol.[6]
The mechanism in aprotic solvents is different from that in fluorinated alcohols. The improved regioselectivity is often attributed to the solvent's ability to facilitate the reaction under acidic conditions, which can accelerate the key dehydration steps in the reaction mechanism.[6] The use of the hydrazine hydrochloride salt is often key in these systems, as the in-situ generation of HCl can catalyze the reaction and direct the regiochemical outcome.[8] Research has shown that conducting the reaction at room temperature in DMAc can lead to excellent yields and high regioselectivity.[7]
Advantages of using dipolar aprotic solvents include:
-
High Yields and Selectivity: Can produce the desired regioisomer in high purity.[6]
-
Mild Conditions: Often, the reactions can be run at room temperature.[7]
-
Alternative Selectivity: May favor a different regioisomer compared to reactions run in protic solvents, providing a complementary synthetic strategy.
Visualizing the Mechanistic Pathways
The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine (R³-NHNH₂) on the unsymmetrical 1,3-dicarbonyl. The choice of solvent can influence which pathway is favored.
Caption: Solvent selection directs the initial attack, favoring one pathway to yield the desired regioisomer.
Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP
This protocol provides a method for the highly regioselective synthesis of a pyrazole derivative by leveraging the unique properties of a fluorinated alcohol solvent.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216.2 mg)
-
Methylhydrazine (1.2 mmol, 55.3 mg, 0.064 mL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol).
-
Solvent Addition: Add HFIP (3 mL) to the flask and stir the mixture at room temperature until the dicarbonyl compound is fully dissolved.
-
Reagent Addition: Add methylhydrazine (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is consumed (typically within 1-2 hours).
-
Workup:
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The regiochemistry can be unambiguously determined by 2D NMR techniques such as NOESY.
References
- BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357.
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- de Oliveira, R. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 18035-18046.
- Conde, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(18), 7033-7039.
- Conde, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(18), 7033-7039.
- El-Malah, A. A., et al. (2021).
- Skilton, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2157-2165.
- Bakanas, I. J., & Moura-Letts, G. (2019). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis, 51(10), 2113-2122.
- Li, W., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814.
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of pyrazole carboxylic acids
Technical Support Center: Pyrazole Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers working with pyrazole carboxylic acids. These molecules are invaluable building blocks in pharmaceutical and materials science, but their inherent reactivity can present stability challenges. This guide is designed to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and prevent the decomposition of these critical compounds during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common general inquiries we receive regarding the stability and handling of pyrazole carboxylic acids.
Q1: What are the primary decomposition pathways for pyrazole carboxylic acids?
There are three main pathways through which pyrazole carboxylic acids typically degrade: thermal decarboxylation, metal-catalyzed decarboxylation, and oxidation. Understanding these is the first step toward prevention.
-
Thermal Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂) upon heating.[1][2] The stability of the resulting pyrazole carbanion intermediate influences the ease of this process. For some derivatives, this can occur even at moderately elevated temperatures used in routine reactions or distillations. For instance, some pyrazole-3-carboxylic acids have been noted to decarboxylate upon melting.[3]
-
Metal-Catalyzed Decarboxylation: Trace amounts of metal ions, particularly transition metals like copper, can significantly facilitate decarboxylation even at temperatures where the compound would normally be stable.[4] This is a critical consideration in cross-coupling reactions or when using metal-based reagents.
-
Oxidation: The pyrazole ring itself can be susceptible to oxidation, especially when activated by certain substituents or under harsh oxidative conditions.[5][6] This can lead to ring-opening or the formation of undesired hydroxylated species, compromising your sample's purity and reactivity.[5]
Caption: Common decomposition pathways for pyrazole carboxylic acids.
Q2: What are the ideal storage conditions for pyrazole carboxylic acids to ensure long-term stability?
Proper storage is the most effective preventative measure. Since degradation can be triggered by heat, moisture, and air, your storage strategy must mitigate all three.
| Parameter | Solid Compound | Solution | Rationale |
| Temperature | 2–8 °C (Refrigerated)[3][7] | -20 °C (Frozen) | Slows down kinetic processes, including thermal decomposition. |
| Atmosphere | Inert gas (Argon or N₂) | Inert gas (Argon or N₂) | Prevents oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed amber glass vial | Tightly sealed vial with a PTFE-lined cap | Protects from moisture and light, which can catalyze degradation. |
| Purity | Free of residual metals/solvents | Prepared with degassed, anhydrous solvents | Residual catalysts can promote decomposition even during storage.[4] |
Q3: How does pH influence the stability of my compound during aqueous workups?
Both strongly acidic and strongly basic conditions can be detrimental.
-
Strongly Acidic (pH < 2): Can promote decarboxylation in certain derivatives, especially with heating.
-
Strongly Basic (pH > 10): While necessary to deprotonate the carboxylic acid for extraction, prolonged exposure or heating in strong base can lead to side reactions. The carboxylate form is generally stable, but the workup should be performed expeditiously and at low temperatures.
For a standard aqueous workup, it is best to acidify the aqueous layer carefully with 1M HCl in an ice bath to precipitate the product, followed by quick filtration and washing with cold water.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during an experiment.
Issue 1: My compound is decomposing during a reaction, leading to low yields and complex mixtures.
Possible Cause A: Thermal Stress Many pyrazole carboxylic acids are thermally labile. A reaction temperature that is appropriate for other substrates may be too high for yours.
-
Mechanism: At elevated temperatures, the molecule can overcome the activation energy for decarboxylation, leading to the irreversible loss of CO₂.[9] This is especially true for reactions run neat or in high-boiling solvents.
-
Solution Protocol:
-
Re-evaluate Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitor Closely: Use TLC or LC-MS to track the appearance of the decarboxylated byproduct. If it appears, immediately reduce the heat.
-
Solvent Choice: If possible, use a lower-boiling solvent that maintains the reaction temperature below the decomposition threshold.
-
Possible Cause B: Unintended Catalysis You may be inadvertently introducing metals that catalyze decomposition.
-
Mechanism: Transition metals like Cu(II), even at ppm levels from previous steps or reagents, can coordinate to the carboxylate and facilitate the cleavage of the C-C bond, drastically lowering the temperature needed for decarboxylation.[4]
-
Solution Protocol:
-
Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and free from metal contamination.
-
Consider Metal Scavengers: If you suspect metal contamination from a previous step (e.g., a cross-coupling), consider treating your intermediate with a metal scavenger before proceeding.
-
Avoid Metal Spatulas: Use glass or PTFE-coated equipment when handling the compound.
-
Possible Cause C: Oxidative Degradation Reactions run open to the air are a common source of decomposition.
-
Mechanism: Atmospheric oxygen can react with sensitive pyrazole rings, particularly at elevated temperatures or in the presence of radical initiators, leading to complex byproducts.[6]
-
Solution Protocol:
-
Inert Atmosphere: Run all reactions under a blanket of inert gas like nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Introduce Antioxidants: For sensitive substrates in solution, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent oxidative side reactions, though compatibility must be verified.[10]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a key class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1] Among these, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid stands out as a valuable scaffold. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization of this target molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Role of 13C NMR in Structural Characterization
13C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. For a compound like this compound, each unique carbon atom in the molecule will produce a distinct signal in the 13C NMR spectrum, providing a fingerprint of its structure. The chemical shift of each signal offers valuable information about the electronic environment of the corresponding carbon atom, allowing for the unambiguous assignment of the pyrazole ring carbons, the substituents, and the carboxylic acid group.
Predicted 13C NMR Spectrum
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (Carboxylic Acid) | ~163 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |
| C5 (Pyrazole Ring) | ~141 | This carbon is attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| C3 (Pyrazole Ring) | ~151 | The carbon bearing the methyl group is also significantly deshielded. |
| C4 (Pyrazole Ring) | ~108 | This carbon is the most shielded of the pyrazole ring carbons, appearing at the highest field. |
| C(CH3)3 (tert-butyl) | ~62 (quaternary), ~30 (methyls) | The quaternary carbon is deshielded due to its attachment to the nitrogen atom, while the methyl carbons are in the typical aliphatic region. |
| CH3 (on Pyrazole Ring) | ~14 | A typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol: 13C NMR Analysis
A robust and reproducible protocol is critical for obtaining high-quality 13C NMR data. The following detailed methodology is designed to be a self-validating system.
I. Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[2][3][4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are suitable choices. DMSO-d6 is often preferred for carboxylic acids due to its ability to form hydrogen bonds, which can sharpen the signal of the acidic proton in 1H NMR and provide a good medium for 13C NMR.[5]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good signal-to-noise ratio for a 13C NMR experiment without leading to significant viscosity effects that could broaden the signals.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for 1H and 13C NMR in organic solvents. However, the residual solvent peak can often be used for referencing (e.g., CDCl3 at 77.16 ppm).[1]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutics and agrochemicals.[1][2][3] Its structural versatility and wide range of biological activities make it a privileged core in countless active pharmaceutical ingredients (APIs).[4][5] However, this same structural diversity presents a significant analytical challenge: how does one reliably characterize these molecules and their often-isomeric variants? Mass spectrometry (MS) stands as the definitive tool for this purpose, but the choice of ionization technique and chromatographic coupling dramatically influences the quality and interpretability of the data.
This guide provides an in-depth, objective comparison of the two primary mass spectrometric workflows for pyrazole analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Moving beyond a simple recitation of protocols, we will delve into the causality behind the fragmentation patterns, offering a framework for rational method selection and data interpretation.
The Fork in the Road: GC-MS vs. LC-MS
The initial and most critical decision in the mass spectrometric analysis of pyrazole derivatives is the choice between GC-MS and LC-MS. This choice is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[6]
dot
Caption: Decision workflow for choosing between GC-MS and LC-MS.
GC-MS is the classic approach, well-suited for volatile and thermally stable pyrazole derivatives.[7] The high-energy nature of Electron Ionization provides extensive, reproducible fragmentation, creating a rich "fingerprint" spectrum that is invaluable for structural elucidation and library matching. Conversely, LC-MS is the more versatile technique, capable of analyzing a broader range of pyrazole derivatives, including larger, more polar, and thermally labile compounds, which are common in pharmaceutical development.[6] The "soft" ionization of ESI typically preserves the molecular ion, providing crucial molecular weight information, while tandem mass spectrometry (MS/MS) is used to induce and control fragmentation.
Deep Dive into Fragmentation: Understanding the "Why"
The utility of mass spectrometry lies in the predictable ways molecules break apart. For pyrazole derivatives, the fragmentation patterns are highly dependent on the ionization method.
Electron Ionization (EI) Fragmentation: A High-Energy Portrait
Under the 70 eV conditions of EI, pyrazole derivatives undergo extensive and often complex fragmentation.[8] The resulting mass spectrum is a treasure trove of structural information, but its interpretation requires a mechanistic understanding.
The fragmentation of the pyrazole core itself is characterized by two primary pathways: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂).[8] The presence and relative abundance of these and other fragments are heavily influenced by the nature and position of substituents on the pyrazole ring.
Key EI Fragmentation Pathways for Substituted Pyrazoles:
-
Ring Cleavage: The fundamental fragmentation of the pyrazole ring often initiates with the loss of HCN or N₂. The specific pathway can be diagnostic for the substitution pattern.
-
Substituent-Driven Fragmentation: Functional groups on the pyrazole ring can direct fragmentation. For example, nitro-substituted pyrazoles often show characteristic losses of NO, NO₂, and O.[8] Acetyl groups can be lost as a neutral ketene or through alpha-cleavage.
-
Rearrangements: Complex rearrangements are common in EI-MS and can sometimes complicate interpretation. However, understanding these rearrangements can also provide deeper structural insights.[9]
dot
Caption: General EI fragmentation pathways for pyrazole derivatives.
Electrospray Ionization (ESI) Fragmentation: A Softer Touch with Targeted Insight
In contrast to the high-energy, somewhat indiscriminate nature of EI, ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺.[10] This preservation of the molecular ion is a significant advantage, especially for confirming the molecular weight of a novel compound. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The site of protonation is a key determinant of the subsequent fragmentation cascade. For pyrazole derivatives, the basic nitrogen atoms of the pyrazole ring are the most likely sites of protonation.[11] The fragmentation of the protonated molecule is then directed by the stability of the resulting fragment ions and neutral losses.
Common ESI-MS/MS Fragmentation Pathways:
-
Cleavage of Substituents: The bonds connecting substituents to the pyrazole ring are often the most labile. The specific losses can help to identify the nature and location of these substituents.
-
Ring Opening and Cleavage: While less common than in EI, the pyrazole ring can be cleaved under CID conditions. These pathways are often initiated by proton transfer to a less stable position.[11]
-
Rearrangements: As with EI, rearrangements can occur, sometimes leading to unexpected fragments. One study on pyrazole-5-carboxamide derivatives reported an unusual loss of 11 u, highlighting the potential for complex fragmentation pathways even under ESI conditions.[12]
dot
Caption: ESI-MS/MS fragmentation workflow for pyrazole derivatives.
Comparative Performance: A Data-Driven Perspective
To provide a clear comparison, let's consider the analysis of a hypothetical class of N-arylpyrazole derivatives, which are common motifs in pharmaceuticals.
| Feature | GC-MS with Electron Ionization | LC-MS/MS with Electrospray Ionization |
| Applicability | Volatile & thermally stable N-arylpyrazoles. May require derivatization for polar analogues. | Wide range of N-arylpyrazoles, including polar and thermally labile compounds.[4] |
| Ionization | Hard ionization (70 eV).[9] | Soft ionization (ESI).[10] |
| Molecular Ion | Often weak or absent, especially for complex molecules. | Typically the base peak ([M+H]⁺).[11] |
| Fragmentation | Extensive, reproducible "fingerprint" spectra. Useful for library matching.[8] | Controlled fragmentation via CID. Provides targeted structural information.[11][12] |
| Isomer Differentiation | Can differentiate isomers based on subtle differences in fragmentation patterns and GC retention times.[7] | Can differentiate isomers based on chromatographic separation and unique MS/MS transitions. |
| Sensitivity | Generally in the picogram to nanogram range. | Can reach femtogram to picogram levels, especially with targeted methods. |
| Sample Preparation | May require derivatization to improve volatility. Cleaner samples are preferred. | More tolerant of complex matrices. Simple "dilute and shoot" may be possible. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of pyrazole derivatives by GC-MS and LC-MS/MS. Optimization will be necessary based on the specific analytes and matrix.
Protocol 1: GC-MS Analysis of Pyrazole Isomers
This protocol is adapted from a method for the analysis of pyrazole isomers in industrial mixtures.[7]
1. Sample Preparation:
- Accurately weigh ~10 mg of the pyrazole sample into a 10 mL volumetric flask.
- Dissolve the sample in a minimal amount of methanol, then dilute to the mark with dichloromethane (DCM).
- If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., a deuterated analogue or a structurally similar pyrazole not present in the sample).
- Transfer an aliquot to a 2 mL GC vial.
2. GC-MS Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet: Split/splitless, 250 °C, split ratio 50:1.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-550.
Protocol 2: LC-MS/MS Analysis of Bioactive Pyrazole Derivatives
This protocol is a general method suitable for many pyrazole-based APIs.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the pyrazole derivative in methanol or acetonitrile.
- Serially dilute the stock solution with the initial mobile phase composition to create calibration standards and quality control samples.
- For samples in biological matrices (e.g., plasma), a protein precipitation step is typically required: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.
2. LC-MS/MS Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- IonSpray Voltage: 5500 V.
- Source Temperature: 500 °C.
- Collision Gas: Nitrogen.
- Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions, as well as collision energies, must be optimized for each analyte.
Conclusion and Future Perspectives
The choice between GC-MS and LC-MS/MS for the analysis of pyrazole derivatives is not a matter of one technique being universally superior to the other. Instead, it is a strategic decision based on the specific analytical question and the properties of the molecule . GC-MS with EI remains a powerful tool for the detailed structural characterization of volatile pyrazoles, offering rich, reproducible fragmentation patterns. LC-MS/MS with ESI, on the other hand, provides unparalleled versatility and sensitivity for the broad spectrum of pyrazole derivatives encountered in modern drug discovery and development.
As pyrazole-based molecules continue to grow in complexity and importance, a multi-faceted analytical approach is often the most effective. The insights gained from both the high-energy fragmentation of EI and the controlled, targeted fragmentation of ESI-MS/MS provide a comprehensive understanding of these vital chemical entities. The future of pyrazole analysis will likely involve the increasing use of high-resolution mass spectrometry (HRMS) coupled to both GC and LC, enabling even more confident structural elucidation and quantification.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Kovács, B., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Rapid Communications in Mass Spectrometry, 26(5), 553-559.
- Frizzo, C. P., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Geronikaki, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(13), 3063-3074.
- Biernasiuk, A., et al. (2016). Fragmentation and Skeletal Rearrangements of the Protonated Spiro(2H-benzimidazole-2-4′-pyrazole)-5′-one Dyes Studied by Electrospray Ionization and Liquid Secondary Ion Mass Spectrometry. Journal of The Brazilian Chemical Society.
- Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Rapid Communications in Mass Spectrometry, 26(5), 553-559.
- Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4998.
- Wang, P., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- El-Gazzar, M. G., et al. (2021). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. Bioorganic Chemistry, 114, 105123.
- Wadayama, T., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 873-895.
- Pyrazole-containing marketed drugs. (n.d.).
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Sparkman, O. D. (2010).
- Dantus, M., & Lozovoy, V. V. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3047-3056.
- Request PDF. (n.d.). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- Bayrak, C., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Bioorganic Chemistry, 128, 106086.
- (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (n.d.).
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (n.d.). ijrpr.com.
- Pullen, F. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
- A. A. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 43(10), 1336-1338.
- Wenzl, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 13009.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Biological Activity of Pyrazole Isomers: A Comparative Analysis
For drug development professionals, medicinal chemists, and researchers, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are key components in a range of FDA-approved drugs, demonstrating activities from anti-inflammatory to anticancer.[2][3] However, the true elegance and challenge of pyrazole chemistry lie in its isomerism. The specific arrangement of substituents around the pyrazole core—its regioisomerism—can dramatically alter the compound's biological activity, turning a potent inhibitor into an inactive analogue.
This guide provides an in-depth comparison of pyrazole isomers, explaining the causal relationships behind their differential activities, offering supporting experimental data, and detailing the protocols necessary to validate these findings.
The Decisive Role of Isomerism in Pyrazole Bioactivity
Pyrazoles are aromatic compounds with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[4] The position of substituents on this ring dictates the molecule's three-dimensional shape, its electronic distribution, and its ability to interact with biological targets. For instance, the relative positioning of functional groups can enable or prevent crucial hydrogen bond interactions with a protein's active site, alter the molecule's solubility and metabolic stability, or introduce steric hindrance that blocks binding.[5] This structure-activity relationship (SAR) is the cornerstone of rational drug design, and understanding the impact of pyrazole isomerism is critical for developing selective and potent therapeutic agents.[6]
A compelling illustration of this principle can be found in the development of kinase inhibitors, a major class of anticancer drugs.[7][8] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] Pyrazole-based molecules have been successfully developed as kinase inhibitors, but their efficacy is highly dependent on their isomeric form.[7][10]
Comparative Analysis: Pyrazole Isomers as Kinase Inhibitors
To illustrate the profound impact of isomerism, we will examine a case study involving two hypothetical, yet representative, regioisomers of a substituted pyrazole designed as an inhibitor for a generic protein kinase. Let's call them Isomer A (1,5-disubstituted) and Isomer B (1,3-disubstituted) .
dot graph "Experimental_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; "Synthesis_A" [label="Synthesis of Isomer A\n(1,5-disubstituted)"]; "Synthesis_B" [label="Synthesis of Isomer B\n(1,3-disubstituted)"]; "Purification" [label="Purification & \nCharacterization (NMR, MS)"]; "Synthesis_A" -> "Purification"; "Synthesis_B" -> "Purification"; }
subgraph "cluster_testing" { label="Biological Evaluation"; bgcolor="#E6F4EA"; "Kinase_Assay" [label="In Vitro Kinase Assay\n(IC50 Determination)"]; "Cell_Assay" [label="Cell-Based Proliferation Assay\n(GI50 Determination)"]; "Kinase_Assay" -> "Cell_Assay"; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FEF7E0"; "SAR_Analysis" [label="Structure-Activity\nRelationship (SAR) Analysis"]; "Docking" [label="Molecular Docking\n(Binding Mode Prediction)"]; "SAR_Analysis" -> "Docking"; }
"Purification" -> "Kinase_Assay" [label="Pure Isomers"]; "Cell_Assay" -> "SAR_Analysis" [label="Biological Data"]; } caption="Figure 1: Overall experimental workflow from isomer synthesis to SAR analysis."
Quantitative Data Summary
The biological activities of Isomer A and Isomer B were evaluated using an in vitro kinase inhibition assay and a cell-based proliferation assay. The half-maximal inhibitory concentration (IC50) was determined for the kinase assay, representing the concentration of the compound required to inhibit 50% of the kinase activity. The half-maximal growth inhibition (GI50) was determined for the cell proliferation assay.
| Compound | Isomeric Form | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Isomer A | 1,5-disubstituted | 500 | > 50 |
| Isomer B | 1,3-disubstituted | 25 | 1.2 |
The data clearly indicates that Isomer B is significantly more potent than Isomer A, both at the enzymatic and cellular levels. Isomer B exhibits a 20-fold greater potency in inhibiting the target kinase and is effective in halting cancer cell proliferation at a much lower concentration.
Mechanistic Insights from Structural Analysis
The dramatic difference in activity can be attributed to the specific interactions each isomer can form within the kinase's ATP-binding pocket. Molecular docking studies often reveal the underlying reasons for such disparities.
In this hypothetical case, the N-H of the pyrazole ring in Isomer B is positioned to act as a hydrogen bond donor, forming a critical interaction with a key amino acid residue in the kinase's "hinge region." This interaction is a common feature of many potent kinase inhibitors.[7] Furthermore, the substituent at the 3-position is oriented towards a hydrophobic pocket, enhancing binding affinity.
Conversely, in Isomer A , the substituent at the 5-position creates steric hindrance, preventing the optimal orientation of the pyrazole core within the active site. This misalignment weakens the crucial hydrogen bond interaction, leading to a significant loss of inhibitory activity.
dot graph "Binding_Mode_Comparison" { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];
subgraph "cluster_A" { label="Isomer A (1,5-disubstituted) - Poor Fit"; bgcolor="#FCE8E6"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "Pocket_A" [label="ATP Binding Pocket", shape=invhouse, fillcolor="#F1F3F4"]; "Isomer_A" [label="Isomer A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hinge_A" [label="Hinge Region", shape=ellipse]; "Isomer_A" -> "Hinge_A" [style=dashed, color="#EA4335", label="Weak/No H-Bond", fontcolor="#EA4335"]; "Clash" [label="Steric Clash", shape=plaintext, fontcolor="#EA4335"]; "Isomer_A" -> "Clash" [arrowhead=none, style=dotted, color="#EA4335"]; }
subgraph "cluster_B" { label="Isomer B (1,3-disubstituted) - Optimal Fit"; bgcolor="#E6F4EA"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "Pocket_B" [label="ATP Binding Pocket", shape=invhouse, fillcolor="#F1F3F4"]; "Isomer_B" [label="Isomer B", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hinge_B" [label="Hinge Region", shape=ellipse]; "Hydrophobic_Pocket" [label="Hydrophobic Pocket"]; "Isomer_B" -> "Hinge_B" [label="Strong H-Bond", fontcolor="#34A853"]; "Isomer_B" -> "Hydrophobic_Pocket" [style=dashed, color="#4285F4", label="Favorable Interaction", fontcolor="#4285F4"]; } } caption="Figure 2: Conceptual diagram of isomer binding modes in a kinase active site."
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. The following are standard methodologies for the assays described above.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Materials & Reagents:
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (Isomer A and B) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Preparation: Create a serial dilution series of Isomer A and Isomer B in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each isomer.
-
Protocol 2: Cell-Based Proliferation Assay (Fluorescence-based)
This assay determines the effect of the compounds on the proliferation of a human cancer cell line that is dependent on the target kinase.
Materials & Reagents:
-
Human cancer cell line (e.g., MV4-11 for an FLT3 inhibitor).[11]
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (Isomer A and B) dissolved in DMSO.
-
Cell viability reagent (e.g., resazurin-based).
-
Clear-bottom, black-walled 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a DMSO-only vehicle control.
-
Return the plate to the incubator for 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control.
-
Normalize the data to the vehicle control (100% growth).
-
Plot the percent growth inhibition against the logarithm of the compound concentration and fit the curve to determine the GI50 value.
-
Conclusion and Future Outlook
The comparative analysis of pyrazole isomers unequivocally demonstrates that subtle changes in molecular architecture can lead to vastly different biological outcomes. The 1,3-disubstituted Isomer B, capable of forming key interactions within the kinase active site, emerges as a potent inhibitor, while the 1,5-disubstituted Isomer A is largely inactive due to unfavorable steric interactions. This case study underscores the necessity of synthesizing and evaluating all relevant regioisomers during the drug discovery process. Future research should continue to explore the rich chemical space of pyrazole derivatives, leveraging structure-based design to create even more selective and effective therapeutics for a wide range of diseases.[6][12]
References
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.PubMed.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.SciSpace.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.ACS Publications.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.National Institutes of Health (NIH).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.National Institutes of Health (NIH).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.ResearchGate.
- Mini review on anticancer activities of Pyrazole Derivatives.IJNRD.
- Recently reported biological activities of pyrazole compounds.PubMed.
- Synthesis and anticancer activity of substituted pyrazole de.TSI Journals.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.PubMed.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.Journal of Chemical Health Risks.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.ResearchGate.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.Meddocs Publishers.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.National Institutes of Health (NIH).
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.MDPI.
- Synthesis and antimicrobial activity of some novel pyrazoles.Scholars Research Library.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.PharmaTutor.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Journal of Enzyme Inhibition and Medicinal Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.National Institutes of Health (NIH).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxylic Acids and Their Derivatives
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in modern medicinal and agricultural chemistry.[1][2][3] The incorporation of a carboxylic acid or a related functional group, such as an amide, onto this core structure gives rise to the pyrazole carboxylic acid/carboxamide class of compounds. These molecules have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and highly effective fungicides.[2][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrazole carboxylic acids and their derivatives against two primary, economically significant biological targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and Succinate Dehydrogenase (SDH) for antifungal applications. By understanding how subtle molecular modifications influence potency, selectivity, and overall performance, researchers can more effectively design the next generation of inhibitors.
I. Targeting Inflammation: Pyrazole-Based COX-2 Inhibitors
The selective inhibition of COX-2 over the related COX-1 isoform is a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[5] The 1,5-diarylpyrazole scaffold is a key pharmacophore for this target class, exemplified by the FDA-approved drug Celecoxib.
Core Pharmacophoric Features
The quintessential structure for a selective COX-2 inhibitor in this class consists of a central pyrazole ring with aryl groups at the N-1 and C-5 positions. A critical feature is the presence of a sulfonamide or a related group on one of the aryl rings, which is essential for binding to a secondary pocket unique to the COX-2 enzyme, thereby conferring selectivity.
Structure-Activity Relationship Analysis
The activity of these inhibitors is highly dependent on the nature and position of substituents on the pyrazole core and its appended aryl rings.
-
Central Pyrazole Ring : The pyrazole core acts as a rigid scaffold to correctly orient the crucial aryl substituents for optimal binding within the COX active site.
-
N-1 Phenyl Ring : This ring typically occupies the entrance of the enzyme's active site. Substituents are generally not well-tolerated here unless they are small.
-
C-3 Position : While early leads had a simple methyl or trifluoromethyl group, modifications at this position can modulate activity. For instance, replacing the CF3 group of Celecoxib with other moieties can still result in potent inhibitors.
-
C-5 Phenyl Ring : This ring is crucial for activity. A para-substituent is critical for COX-2 selectivity. The renowned selectivity of compounds like Celecoxib stems from the ability of the p-sulfonamide (SO2NH2) group to access a specific hydrophilic side pocket in the COX-2 active site, an interaction not possible in the more constricted COX-1 active site.
-
The Carboxylic Acid/Ester Moiety : While the most famous examples are sulfonamides, pyrazole carboxylate derivatives have also been developed as potent and selective COX-2 inhibitors.[6][7] The carboxylic acid or ester can act as a bioisostere for the sulfonamide, forming key hydrogen bonds within the active site. The acidity and placement of this group are crucial for activity.[8]
The general SAR for pyrazole-based COX-2 inhibitors is summarized in the diagram below.
Caption: Key SAR features for 1,5-diarylpyrazole COX-2 inhibitors.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of representative pyrazole derivatives against COX-1 and COX-2, highlighting the impact of structural modifications on potency and selectivity.
| Compound | R (C-3 Position) | Ar (C-5 Phenyl Substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | CF3 | p-SO2NH2 | >10 | 0.052 - 0.28 | >350 | [9][10] |
| Analog 1 | CH3 | p-SO2NH2 | 15 | 0.1 | 150 | Fictional Example |
| PYZ4 | Phenyl | p-OCH3 | >100 | 0.015 | >6667 | [9] |
| Compound 15c | Phenyl | p-SO2CH3 | 1.7 | 0.06 | 28.6 | [6][7] |
| Compound 19d | Phenyl | p-Cl | 2.5 | 0.059 | 42.4 | [6][7] |
Data is compiled from multiple sources and serves for comparative purposes. Absolute values may vary based on assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.
Principle: The cyclooxygenase activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode. The inhibitor's potency is determined by its ability to reduce this rate.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Oxygen electrode and chamber
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized enzymes in Tris-HCl buffer to the desired concentration.
-
Assay Setup: Add 3 mL of Tris-HCl buffer to the oxygen electrode chamber thermostated at 37°C.
-
Cofactor Addition: Add heme to the buffer.
-
Inhibitor Incubation: Add a specific volume of the test compound solution (or DMSO for control) to the chamber and incubate for 5 minutes to allow for binding to the enzyme.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the chamber and allow it to equilibrate for 2 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Data Acquisition: Monitor and record the rate of oxygen consumption for 1-2 minutes. The slope of this line represents the reaction velocity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining COX inhibitory activity.
II. Targeting Fungal Respiration: Pyrazole Carboxamide SDH Inhibitors
In agriculture, pyrazole carboxamides are a dominant class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme complex (Complex II) in the mitochondrial respiratory chain.[11] This inhibition blocks fungal energy production, leading to cell death.[11] This class includes commercial fungicides like Boscalid, Penthiopyrad, and Fluxapyroxad.[12][13]
Core Pharmacophoric Features
The general structure of an SDHI fungicide consists of three main parts:
-
An "Acid" Moiety: Typically a pyrazole-4-carboxamide or pyrazole-3-carboxamide. The amide NH is crucial for hydrogen bonding in the enzyme's binding pocket.
-
A Linker: The amide bond itself.
-
An "Amine" Moiety: An aromatic or aliphatic group that occupies a hydrophobic pocket.
Structure-Activity Relationship Analysis
The efficacy of these fungicides is dictated by the interplay between these three components, which must fit precisely into the ubiquinone-binding site (Qp site) of the SDH enzyme.
-
Pyrazole Ring Substituents :
-
N-1 Position : A methyl group is commonly found and is optimal for many classes.
-
C-3 Position : This position is critical for potency. Small, lipophilic, and electron-withdrawing groups like difluoromethyl (CHF2) or trifluoromethyl (CF3) are highly favorable.[14] This is a hallmark of many modern SDHIs.
-
C-5 Position : Substituents here can influence the spectrum of activity against different fungal species.
-
-
Carboxamide Linker : The amide group is a key hydrogen bond donor, interacting with conserved tyrosine and tryptophan residues in the SDH binding site.[14] The orientation of this group is vital.
-
Amine Moiety (R Group) : This part of the molecule contributes significantly to binding affinity and spectrum of activity. It is typically a substituted phenyl or other heterocyclic ring system that fits into a hydrophobic pocket. The nature and position of substituents on this ring system fine-tune the activity against specific pathogens. For example, in many commercial products, this is a biphenyl or a thioether-linked phenyl group.[13]
The SAR for pyrazole carboxamide SDHIs is summarized below.
Caption: Key SAR features for pyrazole carboxamide SDH inhibitors.
Comparative Performance Data
The following table presents the in vitro antifungal activity of several pyrazole carboxamide derivatives against the plant pathogen Rhizoctonia solani.
| Compound | C-3 Substituent | R (Amine Moiety) | EC50 (µg/mL) against R. solani | Reference |
| Boscalid | H | 2-chloro-4'-chlorobiphenyl | ~0.06 | Commercial Standard |
| Fluxapyroxad | CHF2 | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) | 0.033 | [15] |
| SCU3038 | CHF2 | Diarylamine scaffold | 0.016 | [15] |
| Compound 7ai | H (pyrazole carboxylate) | Isoxazolol | 0.37 | [12] |
| Thifluzamide | CF3 | Thiazole-containing | 1.88 | [15] |
EC50 (Effective Concentration 50) is the concentration that inhibits 50% of fungal growth.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the antifungal efficacy of test compounds against phytopathogenic fungi.
Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar, PDA). A plug of fungal mycelium is placed on the medium, and the radial growth of the fungus is measured over time and compared to a control.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm diameter)
-
Fungal culture (e.g., Rhizoctonia solani) actively growing on PDA
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium to 50-55°C in a water bath.
-
Compound Incorporation: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also prepare a solvent-only control. Swirl gently to mix thoroughly.
-
Pouring Plates: Pour approximately 15 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate. Seal the plates with paraffin film.
-
Measurement: Incubate the plates at 25-28°C in the dark. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC50 Determination: Determine the EC50 value by plotting the inhibition percentage against the log-transformed concentrations of the compound.
Conclusion
The pyrazole carboxylic acid and carboxamide scaffold is a versatile and powerful platform for the development of targeted inhibitors. For COX-2 inhibitors , the 1,5-diarylpyrazole structure is paramount, with selectivity driven by a para-sulfonamide or bioisosteric acidic group capable of accessing a unique side pocket. For SDH inhibitors , the pyrazole carboxamide core is essential, with potency dictated by small, electron-withdrawing groups at the C-3 position and the spectrum of activity defined by the diverse amine moiety.
The comparative analysis reveals that while the core pyrazole structure is common, the specific substitution patterns required for optimal activity are distinct and highly dependent on the topology of the target enzyme's active site. A thorough understanding of these nuanced structure-activity relationships is critical for the rational design of new, more effective, and safer agents for both therapeutic and agricultural applications.
References
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [No specific source name in snippet]. [Link]
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [No specific source name in snippet]. [Link]
- Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflamm
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [No specific source name in snippet]. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [No specific source name in snippet]. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No specific source name in snippet]. [Link]
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
- Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No specific source name in snippet]. [Link]
- Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. [No specific source name in snippet]. [Link]
- Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative of 3D Structural Elucidation
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The therapeutic efficacy and specificity of these compounds are intrinsically linked to their three-dimensional molecular architecture. Understanding the precise spatial arrangement of atoms, conformational preferences, and intermolecular interactions is paramount for rational drug design and the optimization of structure-activity relationships (SAR).[3]
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of molecules.[4] This technique provides high-resolution data on bond lengths, bond angles, and the intricate details of crystal packing, offering invaluable insights into how substituents influence the solid-state conformation and interactions of pyrazole derivatives.[3][5] This guide provides a comparative analysis of the crystallographic data for substituted pyrazoles, detailing the experimental workflow and exploring the causal relationships between substituent properties and observed crystal structures.
The Foundational Principles of Single-Crystal X-ray Diffraction
The journey from a synthesized pyrazole powder to a refined 3D structure is a multi-step process grounded in the principles of X-ray diffraction by a crystalline lattice. A crystal is a highly ordered, three-dimensional array of molecules. When a monochromatic beam of X-rays is directed at a suitable single crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of molecules, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of discrete spots or "reflections".[6]
The angles and intensities of these diffracted beams are measured. While the intensities are directly recorded, the phase information of the scattered waves is lost—this constitutes the "phase problem" in crystallography.[4] However, computational methods, such as direct methods for small molecules, are employed to solve this problem and reconstruct a three-dimensional electron density map of the molecule.[4][7] From this map, a molecular model is built and then refined against the experimental diffraction data to yield a final, highly accurate structural model.[8]
Experimental Workflow: From Powder to Publication-Ready Structure
The successful determination of a crystal structure is a systematic process that demands careful execution at each stage. The following sections provide a detailed, field-proven protocol for the crystallographic analysis of a model substituted pyrazole, explaining the causality behind each experimental choice.
Part 1: Crystallization – The Art and Science of Growing Quality Single Crystals
The most critical and often most challenging step is obtaining diffraction-quality single crystals.[9] A suitable crystal should be well-ordered, of sufficient size (typically >0.1 mm in all dimensions), and free from significant defects like twinning or cracks.[9]
Detailed Protocol for Crystallization of a Model N-Phenyl Substituted Pyrazolone:
This protocol is adapted from established methods for pyrazole synthesis and crystallization.
-
Compound Purification: Begin with a sample of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Chromatographic purification is often a necessary prerequisite.
-
Solvent Selection (The Rationale): The choice of solvent is crucial. The ideal solvent (or solvent system) should be one in which the pyrazole derivative has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form rather than as an amorphous solid.
-
Screening: Start by testing the solubility of a few milligrams of your compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water).
-
Binary Solvent Systems: For many pyrazoles, a binary solvent system is highly effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The anti-solvent reduces the overall solubility, gently pushing the compound out of solution.
-
-
Crystallization Method: Slow Evaporation:
-
Prepare a nearly saturated solution of the purified pyrazole in a suitable solvent or binary solvent system in a clean vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can cause rapid precipitation and prevent the formation of large, single crystals.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for crystal growth.
-
-
Troubleshooting: If crystals do not form or if an oil precipitates, try alternative methods such as slow cooling (dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, then to 4°C) or vapor diffusion (placing the vial of the compound's solution in a sealed container with a vial of the anti-solvent).
Part 2: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next phase involves collecting and processing the diffraction data.
Step-by-Step Data Collection and Refinement Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100-170 K).[1][10] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset.
-
Data Collection on a Diffractometer:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[5]
-
Initial diffraction images are taken to determine the unit cell parameters and the crystal's orientation.[6]
-
A data collection strategy is then calculated to ensure that all unique reflections are measured with sufficient redundancy and to the desired resolution (typically to at least 0.85 Å for small molecules).[11]
-
A full dataset is collected by rotating the crystal in the X-ray beam and recording a series of diffraction images.[6][7]
-
-
Data Processing and Structure Solution:
-
Structure Refinement:
-
Using a program like SHELXL interfaced with a graphical platform like Olex2, an atomic model is built into the electron density map.[5]
-
This model is then refined using a least-squares method, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data.[8]
-
Hydrogen atoms are typically placed in calculated positions.[5] The final refined structure is evaluated for quality and completeness before being prepared for analysis and publication.
-
The entire experimental workflow can be visualized as follows:
Comparative Analysis: The Influence of Substituents on Pyrazole Crystal Structures
The true power of crystallography in drug design comes from comparative studies. By analyzing series of related compounds, we can directly observe how changes in molecular structure (i.e., different substituents) affect the crystal packing and intermolecular interactions. These interactions in the solid state can provide insights into the potential interactions with biological targets.
Case Study 1: Halogen Substitution at the 4-Position of the 1H-Pyrazole Ring
A systematic study of 4-halogenated-1H-pyrazoles (where the substituent is F, Cl, Br, or I) provides a clear example of how substituents dictate the supramolecular assembly.[5][12] The primary interaction governing the packing of these molecules is the N-H···N hydrogen bond between the pyrrole-like NH donor and the pyridine-like N acceptor of adjacent molecules.[5]
Table 1: Comparative Crystallographic Data for 4-Halogenated-1H-Pyrazoles
| Parameter | 4-Fluoro-pyrazole[5] | 4-Chloro-pyrazole[10] | 4-Bromo-pyrazole[5] | 4-Iodo-pyrazole[5] |
|---|---|---|---|---|
| Formula | C₃H₃FN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pnma | Pnma | P2₁/c |
| H-Bonding Motif | Catemer (Chain) | Trimer | Trimer | Catemer (Chain) |
| N-H···N Distance (Å) | 2.889(1) (avg) | 2.932(4) | 2.943(11) | 2.87(3) |
Analysis and Mechanistic Insights:
The data reveals a fascinating trend. The 4-chloro and 4-bromo derivatives are isostructural, forming cyclic, hydrogen-bonded trimers.[5][10] In contrast, the 4-fluoro and 4-iodo derivatives both form infinite one-dimensional chains, known as catemers.[5] This divergence in packing motifs is not directly correlated with the electronegativity of the halogen. Instead, it appears to be influenced by a more complex interplay of factors including the molecular dipole moment.[5] The chloro- and bromo-pyrazoles, which form trimers, have calculated dipole moments of less than 2.5 Debye, while the fluoro- and iodo-pyrazoles, which form catemers, have dipole moments greater than 2.5 Debye.[5] This demonstrates that subtle electronic changes introduced by the substituent can lead to fundamentally different supramolecular architectures.
Case Study 2: Impact of N- and C-Aryl Substitution
To illustrate a broader range of effects, including steric hindrance, we can compare a set of pyrazoles and pyrazolines with various aryl and acyl substituents.
Table 2: Comparative Crystallographic Data for Various Substituted Pyrazoles
| Parameter | Compound 1[9] | Compound 2[9] | Compound 3[9] |
|---|---|---|---|
| Chemical Name | 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone |
| Formula | C₁₆H₁₃FN₂O | C₁₆H₁₂BrFN₂O | C₁₇H₁₄ClFN₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | C-H···O | C-H···O, C-H···F | C-H···O, C-H···F |
Analysis and Mechanistic Insights:
In these N-substituted pyrazolines, the primary N-H···N hydrogen bond is absent. Instead, the crystal packing is dominated by weaker C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.[9] The specific substituents on the phenyl rings influence the dihedral angles between the rings and the central pyrazole core, thereby modulating the efficiency of the crystal packing.[9] For instance, bulky substituents can sterically hinder the formation of certain packing motifs, favoring others that can accommodate the larger groups.[2] Electron-withdrawing groups on the phenyl rings can also influence π-π stacking interactions by altering the quadrupole moment of the aromatic system.[13]
The relationship between substituent properties and the resulting crystal packing can be summarized in the following diagram:
Conclusion
X-ray crystallography is an indispensable tool in the field of drug development, providing definitive structural evidence that guides SAR studies and facilitates the design of new therapeutic agents. The comparative analysis of substituted pyrazoles clearly demonstrates that even minor modifications to the molecular scaffold can lead to significant changes in solid-state conformation and intermolecular interactions. By understanding the causal links between substituent properties—both electronic and steric—and the resulting supramolecular architecture, researchers can make more informed decisions in the design of pyrazole derivatives with optimized properties for biological activity. This guide provides a foundational workflow and analytical framework to aid scientists in leveraging the power of crystallography to accelerate the discovery of next-generation pyrazole-based therapeutics.
References
- X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate.
- Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.
- Chemical structures of the pyrazole derivatives (1-12). (n.d.). ResearchGate.
- Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8204.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Mebela, A. M., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 77(9), 503-506.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate.
- da Silva, A. C. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
- Single Crystal X-Ray Structure Analysis: Principles and Practice. (n.d.). ERP System.
- Important intermolecular interactions and crystal packing in I (a) and II (b). (n.d.). ResearchGate.
- Purushothaman, G., & Thiruvenkatam, V. (2016). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. Journal of Chemical Crystallography, 46(8-9), 371-386.
- Recent advances in small molecule refinement. (n.d.). International Union of Crystallography.
- Coles, S. J., & Gale, P. A. (2019). Single-crystal X-ray Diffraction (Part 2). In Supramolecular Chemistry (pp. 149-167). Royal Society of Chemistry.
- Minor, W., et al. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1348, 13-31.
- Ordon, M., et al. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 24(28), 17231-17242.
- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate.
- X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube.
- Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 665346.
- Intermolecular interactions in the crystal structures of substituted tetrazolones. (2014). CrystEngComm, 16(34), 7868-7876.
- Wheeler, S. E. (2011). Substituent effects on non-covalent interactions with aromatic rings: insights from computational chemistry. ChemPhysChem, 12(17), 3116-3130.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucr.org [iucr.org]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Substituent effects on non-covalent interactions with aromatic rings: insights from computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Classical Approach: Knorr Pyrazole Synthesis
An In-Depth Technical Guide to Pyrazole Synthesis: A Comparative Study
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib.[1][2] The efficacy and versatility of this five-membered aromatic heterocycle demand robust and efficient synthetic strategies. This guide provides a comparative analysis of the most significant methods for pyrazole synthesis, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will delve into the classic Knorr synthesis, explore variations using different starting materials, and examine modern methodologies that prioritize efficiency and sustainability.
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is the most fundamental and widely utilized method for constructing the pyrazole ring.[3][4] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Mechanism and Rationale
The reaction's success lies in the reactivity of the 1,3-dicarbonyl system and the binucleophilic nature of hydrazine. The mechanism proceeds as follows:
-
Initial Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7]
-
Hydrazone Formation: This is typically the faster initial step, leading to a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[7]
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[8]
The use of an acid catalyst protonates a carbonyl group, activating it for nucleophilic attack and facilitating the dehydration steps.[5][9]
Advantages and Limitations
The primary advantage of the Knorr synthesis is its simplicity and the use of readily available 1,3-dicarbonyl compounds and hydrazines.[10] However, a significant drawback arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as this often leads to the formation of a mixture of two regioisomers, which can be challenging to separate.[10][11]
Regioselectivity Control
Controlling the regioselectivity is a critical challenge. The outcome depends on which carbonyl group undergoes the initial attack. The relative reactivity of the two carbonyls is influenced by both steric and electronic factors. To address this, researchers have explored various strategies, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents. These solvents can dramatically increase regioselectivity, favoring one isomer over the other.[11][12]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[8]
This protocol describes a variation of the Knorr reaction to synthesize a pyrazolone from a β-ketoester and a hydrazine derivative.
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Precipitation: If the starting ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture.[8]
-
Crystallization: Turn off the heat and allow the solution to cool slowly while stirring rapidly for 30 minutes to facilitate precipitation.[7]
-
Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with a small amount of water and allow it to air dry.[7]
Synthesis from α,β-Unsaturated Carbonyls
An alternative classical route involves the reaction of α,β-unsaturated aldehydes or ketones (enones) with hydrazines.[13] This method provides access to pyrazolines (dihydropyrazoles), which can then be oxidized to the corresponding pyrazoles.[14]
Mechanism and Rationale
This pathway typically involves a two-step sequence:
-
Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition (Michael addition).
-
Cyclization and Dehydration: This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl group, forming a pyrazoline ring after dehydration.[13]
-
Aromatization: The resulting pyrazoline can be oxidized to the aromatic pyrazole using an oxidizing agent or, in some cases, spontaneously in the presence of air.[14]
Alternatively, direct condensation at the carbonyl can occur first to form a hydrazone, followed by an intramolecular Michael addition.[13]
Advantages and Limitations
This method offers great versatility in the substitution pattern of the final pyrazole, dictated by the structure of the starting enone.[15] However, a key consideration is the final oxidation step. The reaction may yield stable pyrazolines, requiring a separate, sometimes harsh, oxidation step to achieve the desired aromatic pyrazole. Recent methods have employed iodine as a mediator for a one-pot oxidative C-N bond formation, providing direct access to pyrazoles and avoiding the isolation of unstable intermediates.[16]
Diagram: Synthesis from α,β-Unsaturated Ketones
Caption: General pathway for pyrazole synthesis from enones and hydrazines.
Modern Synthetic Strategies
While classical methods remain valuable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile approaches.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[17] By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[18][19] This technique has been successfully applied to various pyrazole syntheses, including Knorr-type reactions and multicomponent strategies.[20][21]
Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes.[22][23] In pyrazole synthesis, this has led to several innovations:
-
Aqueous Media: Using water as a solvent is highly desirable due to its low cost, safety, and minimal environmental impact.[24] Several catalytic systems have been developed to facilitate pyrazole synthesis in water.[25]
-
Solvent-Free Conditions: Performing reactions without a solvent ("dry media") or via mechanochemical grinding minimizes waste and simplifies purification.[26][27]
-
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts simplifies product isolation and reduces waste.[24]
Multicomponent Reactions (MCRs)
MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all starting materials.[28][29] This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures. A common three-component synthesis of pyrazoles involves the reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine.[28][30]
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substitution pattern, scale of the reaction, availability of starting materials, and desired environmental footprint.
| Method | Starting Materials | Typical Yields | Reaction Time | Regioselectivity | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Good to Excellent (70-95%)[10] | 1-24 hours | Often low; can form mixtures | Simple, readily available materials[3] | Regioisomer formation, sometimes harsh conditions[11] |
| From α,β-Unsaturated Carbonyls | Enones/Enals, Hydrazines | Good to Excellent (60-92%)[16] | Variable (minutes to hours) | Generally high | Versatile substitution patterns | May require a separate oxidation step[14] |
| Microwave-Assisted | Various (depends on core reaction) | Often higher than conventional | Minutes (e.g., 10-30 min)[20][21] | Substrate-dependent | Drastically reduced reaction times, improved yields[17] | Requires specialized equipment, scalability can be a concern |
| Multicomponent Reactions | Aldehydes, Active Methylene Compounds, Hydrazines | Good to Excellent | Variable | Often high | High atom economy, operational simplicity[29] | Optimization can be complex |
| Green Approaches | Various | Good to Excellent | Variable | Substrate-dependent | Reduced environmental impact, safer conditions[31] | May require specific catalysts or conditions |
Diagram: Comparative Workflow of Synthesis Methods
Caption: Simplified workflows for major pyrazole synthesis routes.
Conclusion
The synthesis of pyrazoles is a mature field with a rich history, yet it continues to evolve. The classical Knorr synthesis and the use of α,β-unsaturated precursors remain workhorse methods due to their reliability and simplicity. However, for drug discovery and development professionals seeking to optimize efficiency, yield, and sustainability, modern approaches offer compelling advantages. Microwave-assisted synthesis can dramatically accelerate reaction discovery, while multicomponent and green chemical methods align with the growing demand for more sustainable and economical manufacturing processes. The ultimate choice of method will be guided by the specific molecular target, but a thorough understanding of the principles, advantages, and limitations of each technique is essential for success in this critical area of medicinal chemistry.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). PubMed. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005). Journal of Organic Chemistry. [Link]
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]
- Process for the preparation of pyrazoles. (1980).
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2022). MDPI. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005).
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024).
- I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). Organic Chemistry Portal. [Link]
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2018). PubMed. [Link]
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2020). MDPI. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Wiley Online Library. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). Scilit. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). RSC Publishing. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Green Methods for the Synthesis of Pyrazoles: A Review. (2015). Taylor & Francis Online. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). NIH. [Link]
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2023).
- Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- One pot synthesis of coumarin derivatives via pechmann condensation catalyzed by PTSA under solvent free conditions and antifungal activities of the compounds. (2017). Semantic Scholar. [Link]
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- knorr pyrazole synthesis. (2018). Slideshare. [Link]
- Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3- f ] and [3,2- f ]indoles. (2016).
- Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2020).
- Synthesis of coumarin by Pechman reaction -A Review. (2022).
- Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. (2023). PMC - NIH. [Link]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. tandfonline.com [tandfonline.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 29. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review | Scilit [scilit.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction: Beyond the Percentage—Defining True Purity
In the landscape of pharmaceutical and agrochemical research, substituted pyrazole carboxylic acids are pivotal scaffolds, recognized for their diverse biological activities.[1][2] 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a prime example of such a key intermediate, where its utility is directly contingent on its purity. For researchers and drug development professionals, establishing the purity of such an active pharmaceutical ingredient (API) or intermediate is not merely a quality control checkpoint; it is the foundation upon which reliable biological data and regulatory success are built. The presence of even minute quantities of impurities—be they regioisomers, residual solvents, or byproducts from synthesis—can drastically alter pharmacological outcomes and compromise safety.[3]
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for the robust validation of this compound purity. We will move beyond simply listing protocols to explain the causality behind experimental choices, grounding our recommendations in the harmonized principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] Our objective is to equip you with a self-validating analytical framework to ensure that the material you advance is unequivocally fit for its intended purpose.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a suite of orthogonal methods, each interrogating the sample for different potential contaminants. The workflow below illustrates a comprehensive approach to purity assessment.
Caption: Overall workflow for comprehensive purity validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical method is critical and depends on the specific purity-related question being asked. High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity assays in the pharmaceutical industry.[8][9] However, for a complete profile, it must be complemented by other techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Primary Use | Quantification of the main component and non-volatile organic impurities. | Detection and quantification of volatile impurities, residual solvents, and potential regioisomers.[3][10] | Absolute quantification of the main component without needing a specific reference standard of the analyte.[11] |
| Specificity | High, but dependent on chromatographic resolution. Co-eluting impurities can be missed. | Very high, combines chromatographic separation with mass fragmentation patterns for identification.[12] | High, based on unique proton signals. Can be compromised by signal overlap from impurities. |
| Accuracy | High, when validated against a certified reference standard. | High, when using an appropriate internal standard. | Very high, as it is a primary ratio method based on molar relationships.[11] |
| Precision | Excellent (%RSD typically <1.5%).[3] | Very good (%RSD typically <5%). | Excellent (%RSD typically <1.0%). |
| LOD/LOQ | Low (ng to pg range). | Very low (pg to fg range), especially for volatile compounds. | Higher than chromatographic methods; typically requires >0.1% impurity level for accurate quantification. |
| Key Advantage | Robust, widely available, and the standard for regulatory submissions for API release.[8] | Unmatched for identifying and quantifying residual solvents and volatile synthetic byproducts.[9][10] | Provides an orthogonal, absolute purity value and structural confirmation in one experiment. Detects non-chromophoric impurities.[11] |
| Limitation | Requires a reference standard for accurate quantification. May not detect impurities without a UV chromophore. | Not suitable for non-volatile or thermally labile compounds. The carboxylic acid may require derivatization. | Lower sensitivity than chromatographic methods. Requires a high-field NMR and careful experimental setup. |
In-Depth Experimental Protocols
Protocol 1: HPLC-UV Purity Assay and Impurity Determination
This method is designed to separate the main component from potential process-related impurities and degradation products. The pyrazole ring provides a strong UV chromophore, making UV detection highly suitable.
Causality: A reversed-phase C18 column is selected due to the moderate polarity of the target molecule. The gradient elution, starting with a high aqueous component, ensures retention of the polar carboxylic acid, while the increasing organic phase elutes less polar impurities. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. Phosphoric acid is used to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.
Caption: Standard workflow for HPLC-UV purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standard and test sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The %RSD for the peak area should be ≤ 1.5%.
-
Tailing factor for the main peak should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: GC-MS for Volatile Impurities and Regioisomer Analysis
This method is crucial for detecting impurities that may not be visible by HPLC, such as residual solvents from the synthesis or volatile byproducts. It can also help distinguish between regioisomers, which often have very similar retention times in LC but can sometimes be separated by GC.[10]
Causality: The analysis of a carboxylic acid by GC can be challenging due to its low volatility and high polarity. While direct injection on a specialized polar column is possible, derivatization (e.g., silylation with BSTFA) is often more robust, converting the acid to a more volatile ester. A DB-5ms column is a good general-purpose column for this type of analysis. Mass spectrometry provides definitive identification based on fragmentation patterns.[12]
Step-by-Step Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~5 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their mass spectra to a known library (e.g., NIST).
-
Examine the mass spectrum of the main peak to confirm the structure of the derivatized analyte.
-
Analyze minor peaks for potential isomers or byproducts, interpreting their fragmentation patterns.
-
Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR serves as a powerful orthogonal technique to chromatography. It determines purity on a molar basis by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and mass.[11]
Causality: An internal standard (e.g., maleic acid or dimethyl sulfone) is chosen that is stable, non-volatile, has a simple spectrum with sharp singlets that do not overlap with any analyte signals, and is soluble in the same deuterated solvent. DMSO-d₆ is a good solvent choice for carboxylic acids. A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical to ensure full relaxation and accurate integration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative 1D proton experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the pyrazole C4-H proton, a singlet).
-
Integrate a signal for the internal standard (e.g., the two olefinic protons of maleic acid, a singlet).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Conclusion: A Synthesis of Evidence
The validation of this compound purity is not achieved through a single measurement but through a confluence of orthogonal analytical evidence. The primary HPLC-UV assay provides the benchmark for purity and impurity levels for regulatory purposes.[3] GC-MS acts as a crucial safety net, detecting volatile impurities that could be missed by HPLC.[9][13] Finally, qNMR provides an independent, absolute measure of purity, validating the chromatographic results and ensuring that the reported purity value is accurate and trustworthy.[11] By integrating these techniques, researchers and drug development professionals can build a comprehensive and defensible purity profile, ensuring the quality and reliability of their scientific endeavors.
References
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
- Process Analytical Technologies in the pharmaceutical industry - YouTube.
- Analytical Techniques in Pharmaceutical Analysis - Preprints.org.
- This compound, 95%, Thermo Scientific - Fisher Scientific.
- Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - NIH.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value - ResearchGate.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH.
- Synthesis of Pyrazole Compounds by Using Sonication Method - sciresliterature.org.
- Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate.
- 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum - SpectraBase.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies.
- Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate.
- 1 H-NMR spectrum of pyrazole (Clark, 2010) | Download Scientific Diagram - ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bettach-El-Mokhtar/1349f2b3394c965c40498b88d37449265f242503]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aber.apacsci.com [aber.apacsci.com]
A Head-to-Head Comparison of Pyrazole and Triazole Compounds: A Guide to Efficacy and Application
In the landscape of medicinal chemistry, pyrazole and triazole heterocycles stand as privileged scaffolds, forming the core of numerous therapeutic agents and agrochemicals.[1][2][3] Their prevalence stems from their metabolic stability, synthetic accessibility, and their capacity to engage in crucial molecular interactions with biological targets.[4] This guide provides an in-depth, objective comparison of the efficacy of pyrazole versus triazole compounds, grounded in experimental data, to empower researchers in making strategic decisions for drug discovery and development.
Fundamental Structural and Physicochemical Differences
The core distinction between pyrazole and triazole lies in the number of nitrogen atoms within the five-membered aromatic ring: pyrazole contains two adjacent nitrogen atoms (a 1,2-diazole), while triazole has three. Triazoles further exist as two isomers, 1,2,3-triazole and 1,2,4-triazole, each with distinct electronic and steric properties.[5][6]
This seemingly minor difference in nitrogen count profoundly impacts the compound's physicochemical properties:
-
Hydrogen Bonding: The number and position of nitrogen atoms dictate the availability of hydrogen bond donors and acceptors, which is critical for target engagement.[4]
-
Dipole Moment and Polarity: The arrangement of the nitrogen atoms influences the molecule's dipole moment, affecting its solubility, membrane permeability, and overall pharmacokinetic profile.[4]
-
pKa: The basicity of the ring system can differ, influencing salt formation and interactions with biological macromolecules.[4]
These fundamental differences are the foundation upon which the varying biological activities of pyrazole and triazole derivatives are built.
Caption: Fundamental structures of pyrazole and triazole isomers.
Comparative Efficacy in Key Therapeutic Areas
The choice between a pyrazole and a triazole scaffold is often dictated by the specific therapeutic target. Direct, head-to-head comparisons where only the core heterocycle is varied provide the most insightful data.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Pyrazole derivatives have a well-established history as anti-inflammatory agents, exemplified by the selective COX-2 inhibitor, Celecoxib.[7] However, studies comparing structurally analogous pyrazoles and triazoles have revealed the potential superiority of the triazole core for this target.
In a study developing selective COX-2 inhibitors, a series of diaryl-based pyrazole and triazole derivatives were synthesized and evaluated. The results demonstrated that the triazole-containing compound 15a exhibited the most potent COX-2 inhibition, surpassing its pyrazole counterparts and the reference drug, Celecoxib.[4][8]
| Compound | Heterocyclic Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4b | Pyrazole | >10 | 0.017 | >588 |
| 4d | Pyrazole | 5.375 | 0.098 | 54.8 |
| 15a | Triazole | 0.325 | 0.002 | 162.5 |
| Celecoxib | Pyrazole | 7.21 | 0.83 | 8.7 |
| Data extracted from a study by a research group on diaryl-based pyrazole and triazole derivatives.[8] |
This suggests that for this particular diaryl scaffold, the arrangement of nitrogen atoms in the triazole ring provides a superior geometry for optimal interaction within the COX-2 active site's extra hydrophobic pocket.[8]
Antifungal Activity: Targeting Ergosterol Biosynthesis
The azole antifungals are a cornerstone of mycology treatment, with triazoles, in particular, representing a major class of drugs.[9] Both pyrazoles and triazoles exert their primary antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[10][11]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion: A Strategic Choice Based on Target and SAR
The decision to employ a pyrazole or triazole scaffold is not a matter of universal superiority but a nuanced, strategic choice guided by the specific biological target and the intricate structure-activity relationships that govern efficacy.
-
Triazoles , particularly the 1,2,4-isomer, have a proven and dominant track record in antifungal drug discovery , largely due to their optimal geometry for inhibiting CYP51. [5][9]* Pyrazoles have demonstrated broader success in anti-inflammatory (COX inhibitors) and anticancer (kinase inhibitors) applications, where their specific hydrogen bonding and steric profiles are well-suited for these target classes. [1][7][12] Direct head-to-head comparisons, as seen in the COX-2 inhibitor example, are invaluable for dissecting the subtle yet critical contributions of the heterocyclic core. As synthetic methodologies advance, particularly with the rise of "click" chemistry for 1,2,3-triazole synthesis, the accessibility of diverse derivatives of both scaffolds will continue to expand. [4][5]The future of drug discovery will undoubtedly feature novel, highly efficacious compounds from both the pyrazole and triazole families, tailored to an ever-growing list of therapeutic targets.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). vertexaisearch.cloud.google.com.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- structure-activity relationship studies of 1,2,4-triazole carboxamides. (n.d.). Benchchem.
- Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery. (n.d.). Benchchem.
- Comparative Analysis of Antifungal Agents: A Guide for Researchers. (n.d.). Benchchem.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.).
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- A number of triazole derivatives in clinical applications. (n.d.).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25).
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
- Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. (n.d.).
- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020, March 24).
- Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022, May 24). PubMed Central.
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024, April 29).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central.
- Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. (n.d.).
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Vibrational Landscape of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: An FT-IR Spectroscopic Analysis
For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural characteristics is paramount. Infrared (IR) spectroscopy is a cornerstone analytical technique, providing a unique vibrational fingerprint that can elucidate functional groups and structural motifs. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal and agricultural chemistry. By dissecting its predicted spectral features and comparing them with relevant alternatives, this document provides a framework for interpreting the vibrational data of this and similar pyrazole derivatives.
The Significance of Pyrazole Carboxylic Acids
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a carboxylic acid moiety introduces a key functional group for forming salts, esters, and amides, making these molecules versatile building blocks in drug design and synthesis. The specific substitution pattern of a tert-butyl group at the N1 position and a methyl group at the C3 position in this compound influences its steric and electronic properties, which in turn are reflected in its vibrational spectrum.
Deconstructing the Vibrational Signature: A Predicted FT-IR Spectrum
The primary vibrational modes of interest arise from the carboxylic acid, the pyrazole ring, and the tert-butyl group.
The Carboxylic Acid Motif: A Tale of Two Broad Bands
The carboxylic acid functional group provides the most prominent and easily identifiable features in the IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the characteristic absorptions are significantly broadened.
-
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ .[1][2] This broadness is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[2][3] It often appears as a "messy" absorption pattern, sometimes superimposed on the sharper C-H stretching bands.[2]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹ . The position of this band is influenced by conjugation with the pyrazole ring, which can lower the frequency compared to a non-conjugated carboxylic acid.[3][4] The dimeric form of the carboxylic acid also contributes to this lower frequency.[1][4]
The Pyrazole Ring: A Complex Fingerprint
The pyrazole ring, an aromatic heterocycle, gives rise to a series of characteristic vibrations, although they are generally of weaker intensity than the carboxylic acid bands.
-
C=N and C=C Stretching: These vibrations are expected in the fingerprint region, typically between 1600 and 1450 cm⁻¹ . These bands can sometimes overlap, making definitive assignment challenging without computational support.
-
Ring Stretching and Deformation: Multiple bands corresponding to the stretching and bending of the entire pyrazole ring skeleton can be found in the 1550-1200 cm⁻¹ region.[5]
-
C-H Stretching (Aromatic): A weak to medium absorption just above 3000 cm⁻¹ can be attributed to the C-H stretching of the hydrogen atom on the pyrazole ring.
The Alkyl Substituents: tert-Butyl and Methyl Vibrations
The alkyl groups also contribute to the overall spectrum, primarily in the C-H stretching and bending regions.
-
tert-Butyl Group: This bulky group has characteristic bending vibrations. A distinctive feature is a pair of bands of medium intensity around 1390 cm⁻¹ and 1365 cm⁻¹ , which are due to the symmetric and asymmetric deformations of the C-H bonds in the methyl groups of the tert-butyl substituent. C-H stretching vibrations for the tert-butyl group will appear in the 2975-2860 cm⁻¹ region as sharp peaks.[6]
-
Methyl Group: The methyl group attached to the pyrazole ring will also exhibit C-H stretching vibrations in the 2950-2850 cm⁻¹ range, which will likely overlap with those of the tert-butyl group. C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ .
Comparative Analysis: Isolating the Influence of Structural Components
To better understand the FT-IR spectrum of this compound, it is instructive to compare its predicted spectral features with those of simpler, related molecules.
| Vibrational Mode | This compound (Predicted) | Pyrazole-3-carboxylic acid (Reference) | Pivalic Acid (tert-butyl carboxylic acid) (Reference) |
| O-H Stretch | ~3300-2500 cm⁻¹ (very broad, strong) | ~3300-2500 cm⁻¹ (very broad, strong) | ~3300-2500 cm⁻¹ (very broad, strong) |
| Aromatic C-H Stretch | ~3100 cm⁻¹ (weak-medium) | ~3100 cm⁻¹ (weak-medium) | N/A |
| Aliphatic C-H Stretch | ~2975-2860 cm⁻¹ (sharp, medium-strong) | N/A | ~2970-2870 cm⁻¹ (sharp, medium-strong) |
| C=O Stretch | ~1710-1680 cm⁻¹ (strong, sharp) | ~1700-1680 cm⁻¹ (strong, sharp) | ~1710 cm⁻¹ (strong, sharp) |
| C=N, C=C Stretch | ~1600-1450 cm⁻¹ (medium) | ~1600-1450 cm⁻¹ (medium) | N/A |
| tert-Butyl Bend | ~1390 & 1365 cm⁻¹ (medium) | N/A | ~1395 & 1365 cm⁻¹ (medium) |
| C-O Stretch / O-H Bend | ~1300-1200 cm⁻¹ (medium, broad) | ~1300-1200 cm⁻¹ (medium, broad) | ~1300-1200 cm⁻¹ (medium, broad) |
| O-H Out-of-Plane Bend | ~920 cm⁻¹ (broad, medium) | ~920 cm⁻¹ (broad, medium) | ~920 cm⁻¹ (broad, medium) |
This comparison highlights how the spectrum of the target molecule is a composite of the features from its constituent parts. The presence of the tert-butyl group is clearly indicated by the characteristic C-H stretching and bending vibrations, which would be absent in pyrazole-3-carboxylic acid. Conversely, the pyrazole ring vibrations would be absent in pivalic acid.
Experimental Protocol: Acquiring the FT-IR Spectrum
For researchers wishing to obtain an experimental spectrum, the following protocol for solid-state analysis using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended.
Materials and Equipment
-
This compound (solid powder)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
Step-by-Step Procedure
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the spectrometer's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The spectrometer software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., with isopropanol).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Biological Potency of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid and Its Analogues
This guide provides an in-depth technical comparison of the biological potency of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its structurally related analogues. The primary focus of this analysis is on their acaricidal and insecticidal activities, which represent the most extensively studied and commercially relevant applications for this class of compounds. We will delve into the structure-activity relationships (SAR), mechanism of action, and present supporting experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.
Introduction: The Pyrazole Carboxamide Scaffold and its Significance
The pyrazole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds across pharmaceuticals and agrochemicals.[1][2][3] The 1,3-disubstituted-1H-pyrazole-5-carboxylic acid scaffold, in particular, has garnered significant attention. While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, it serves as a crucial synthetic intermediate for a potent class of acaricides and insecticides: the pyrazole-5-carboxamides.[4] Research indicates that for pyrazole-based compounds, the amide derivatives often exhibit greater biological potency than their corresponding carboxylic acid or ester counterparts.[5][6] This guide will, therefore, focus on the well-documented acaricidal activity of N-substituted analogues derived from this carboxylic acid core.
The primary mechanism of action for many of these acaricidal pyrazole carboxamides is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death in the target pests. A prominent example of a commercial acaricide based on this scaffold is Tebufenpyrad, which is a potent mitochondrial Complex I inhibitor.[2]
The Mitochondrial Electron Transport Chain: The Target Pathway
The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that are essential for aerobic respiration. The flow of electrons through the ETC creates a proton gradient that drives the synthesis of ATP. Pyrazole carboxamide acaricides, such as Tebufenpyrad and its analogues, specifically target and inhibit Complex I of this pathway.
Structure-Activity Relationship (SAR) and Comparative Potency
The biological potency of pyrazole-5-carboxamide analogues is highly dependent on the nature and position of substituents on both the pyrazole ring and the N-benzyl moiety. The following sections and data tables, derived from the seminal work on Tebufenpyrad analogues, illustrate these relationships.[4]
Influence of Substituents on the N-Benzyl Moiety
A key determinant of acaricidal activity is the presence of a bulky alkyl group at the 4-position of the N-benzyl ring. This is clearly demonstrated in the comparative data below.
Table 1: Acaricidal Activity of N-(substituted-benzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamides against Tetranychus urticae
| Compound ID | R-group on Benzyl Ring | LC50 (ppm) |
| 1 | 4-tert-butyl | 3.1 |
| 2 | 4-isopropyl | 12.5 |
| 3 | 4-sec-butyl | 12.5 |
| 4 | 4-trimethylsilyl | 12.5 |
| 5 | 4-isobutyl | 50 |
| 6 | 4-n-butyl | 50 |
| 7 | H | >200 |
| 8 | 4-methyl | >200 |
Data sourced from Iwasaki et al., 1991.[4]
The data in Table 1 unequivocally show that a large, bulky substituent at the 4-position of the benzyl ring is crucial for high acaricidal potency. The tert-butyl group confers the highest activity, with an LC50 value of 3.1 ppm. As the size of the alkyl group decreases or its branching pattern changes, the activity significantly diminishes.
Influence of Substituents on the Pyrazole Ring
Modifications to the pyrazole ring also have a profound impact on biological activity. The following table illustrates the effect of varying the substituents at the 1-, 3-, and 4-positions of the pyrazole core in the N-(4-tert-butylbenzyl)carboxamide series.
Table 2: Acaricidal Activity of N-(4-tert-butylbenzyl)-substituted-pyrazole-5-carboxamides against Tetranychus urticae
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C4-position) | LC50 (ppm) |
| 9 | CH3 | CH3 | H | 3.1 |
| 10 | CH3 | CH3 | Cl | 0.8 |
| 11 | CH3 | CH3 | Br | 0.8 |
| 12 | CH3 | CH3 | I | 1.6 |
| 13 | CH3 | CH3 | OCH3 | 1.6 |
| 14 | H | CH3 | Cl | 12.5 |
| 15 | C2H5 | CH3 | Cl | 12.5 |
| 16 | CH3 | H | Cl | 12.5 |
| 17 | CH3 | C2H5 | Cl | 0.4 |
| 18 | CH3 | n-propyl | Cl | 1.6 |
Data sourced from Iwasaki et al., 1991.[4]
From Table 2, several key SAR insights emerge:
-
N1-Substitution: A methyl group at the N1-position of the pyrazole ring is optimal for high activity (compare compound 10 with 14 and 15).
-
C4-Substitution: Introduction of a halogen (Cl, Br) or a methoxy group at the C4-position significantly enhances potency compared to the unsubstituted analogue (compare compounds 10, 11, 12, and 13 with compound 9).
-
C3-Substitution: The nature of the alkyl group at the C3-position also modulates activity. An ethyl group at this position, in combination with a chloro group at C4, results in the most potent compound in this series (compound 17, which is Tebufenpyrad), with an LC50 of 0.4 ppm.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section outlines a standardized protocol for determining the acaricidal activity of pyrazole derivatives.
Rearing of Mites
-
Species: Two-spotted spider mite (Tetranychus urticae).
-
Host Plant: Kidney bean (Phaseolus vulgaris) seedlings.
-
Conditions: Mites are reared on kidney bean plants grown in a controlled environment at 25°C with a 16:8 hour light:dark photoperiod.
Acaricidal Activity Assay (Adults) - Leaf Disc Method
This protocol is adapted from the methods described in the foundational studies of pyrazole carboxamide acaricides.[4]
-
Preparation of Test Solutions:
-
The test compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone or dimethylformamide).
-
An emulsifier (e.g., Tween 20) is added to the solution.
-
The stock solution is then diluted with distilled water to achieve the desired test concentrations (e.g., ranging from 0.1 to 200 ppm).
-
-
Treatment of Leaf Discs:
-
Leaf discs (2 cm in diameter) are punched from the primary leaves of kidney bean plants.
-
The leaf discs are placed on a wet cotton pad in a petri dish.
-
The leaf discs are dipped into the test solution for 30 seconds and then allowed to air dry. Control discs are dipped in a solution containing only the solvent and emulsifier.
-
-
Infestation and Incubation:
-
Thirty adult female mites are transferred onto each treated leaf disc.
-
The petri dishes are incubated in a controlled environment chamber at 25°C.
-
-
Mortality Assessment:
-
Mite mortality is assessed 48 hours after infestation.
-
Mites that are unable to move when prodded with a fine brush are considered dead.
-
The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
-
Data Analysis:
-
The corrected mortality data is subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) value for each compound.
-
Conclusion
References
- Huang, D., et al. (2014). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C, 69(11-12), pp. 457-462. [Link]
- Huang, D., et al. (2014). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- Li, M., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(8), pp. 1955-1962. [Link]
- Li, M., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed, 22335445. [Link]
- Zhang, J., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), pp. 3342-3353. [Link]
- Okada, I., et al. (1991). Synthesis and Acaricidal Activity of Pyrazole-5-carboxamide Derivatives. Journal of Pesticide Science, 16(4), pp. 623-629. [Link]
- Kang, J., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), p. 39. [Link]
- Wang, L., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), pp. 4385-4397. [Link]
- Kang, J., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. PubMed, 26712728. [Link]
- Wang, F., et al. (2024).
- Wang, X., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(9), pp. 13414-13426. [Link]
- Yang, S., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), pp. 205-214. [Link]
- Chabrane, H., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1875. [Link]
- Patel, H. V., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), pp. 1196-1202. [Link]
- Lead Sciences. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Lead Sciences. [Link]
- Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Kang, J., et al. (2014). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole.
- Wang, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), p. 6271. [Link]
- Wang, L., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- Li, H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, pp. 857-867. [Link]
- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o4209. [Link]
- Suh, Y. G., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 81, pp. 345-357. [Link]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Pyrazole Confirmation
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel pyrazole-containing compounds is a critical step in the discovery pipeline. The pyrazole motif is a privileged scaffold in modern pharmaceuticals, appearing in a wide array of approved drugs for various therapeutic areas.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic profiles, making it a cornerstone of many drug discovery programs.[2] This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) techniques for the definitive confirmation of pyrazole structures, grounded in experimental data and field-proven insights.
The Imperative for High Resolution: Beyond Nominal Mass
While nominal mass spectrometry provides a basic mass-to-charge ratio, it often lacks the specificity required to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. This is where HRMS becomes indispensable. By providing highly accurate mass measurements, typically with sub-5 ppm mass accuracy, HRMS allows for the confident determination of a compound's elemental formula.[3][4] This level of precision is crucial for confirming the identity of a newly synthesized pyrazole derivative and differentiating it from potential impurities or isomers.
Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent HRMS technologies employed for small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[5][6] Each possesses distinct advantages and is suited to different analytical challenges.
The Orbitrap: The Resolution Champion
The Orbitrap mass analyzer functions by trapping ions in an electrostatic field and measuring the frequency of their orbital motion, which is directly related to their mass-to-charge ratio.[6] This technology is renowned for its exceptional resolving power, often exceeding 240,000, which allows for the separation of ions with very similar masses.[6][7] This high resolution is particularly advantageous when dealing with complex matrices where the pyrazole of interest may co-elute with other components.
Key Strengths of Orbitrap for Pyrazole Analysis:
-
Exceptional Resolving Power: Enables the separation of isobaric interferences, leading to cleaner mass spectra and more confident formula determination.[6][8]
-
High Mass Accuracy: Routinely achieves sub-ppm mass accuracy, providing a high degree of confidence in elemental composition assignments.[5]
-
Stable Calibration: Orbitrap instruments exhibit excellent mass stability, reducing the need for frequent recalibration.[8]
Time-of-Flight (TOF): The Speed Demon
In a TOF mass analyzer, ions are accelerated by an electric field and their time of flight to a detector is measured.[6] Lighter ions travel faster and reach the detector first, allowing for the determination of their mass-to-charge ratio. TOF analyzers, particularly Quadrupole Time-of-Flight (Q-TOF) instruments, are known for their high data acquisition rates, making them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC) where chromatographic peaks can be very narrow.[5][6]
Key Strengths of TOF for Pyrazole Analysis:
-
Fast Acquisition Speed: Essential for accurately profiling the narrow peaks generated by UHPLC, ensuring sufficient data points for quantification and characterization.[5][6]
-
Wide Mass Range: Capable of analyzing a broad range of masses simultaneously.
-
Robustness: TOF instruments are generally considered to be very robust and easy to maintain.
| Feature | Orbitrap (e.g., Q Exactive series) | Quadrupole Time-of-Flight (Q-TOF) |
| Resolving Power | Up to 500,000+[5] | Typically 35,000 - 60,000+[5][6] |
| Mass Accuracy | < 1-3 ppm[5] | < 3-5 ppm[5] |
| Acquisition Speed | Up to 30 Hz[5] | Can exceed 100 Hz |
| Ideal Application | Complex sample analysis, metabolomics, confident elemental formula determination | Fast chromatography (UHPLC), screening, quantitative and qualitative analysis |
The Power of Fragmentation: Unveiling the Pyrazole Core
Beyond accurate mass measurement of the intact molecule, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation. Collision-Induced Dissociation (CID) is the most common technique, where precursor ions are isolated and fragmented by collision with an inert gas.[9][10] The resulting fragment ions are then mass analyzed, providing a "fingerprint" of the molecule's structure.
Characteristic Fragmentation of the Pyrazole Ring
The fragmentation pattern of pyrazoles is well-documented and provides key diagnostic ions for structural confirmation. Common fragmentation pathways include:
-
Loss of HCN: A characteristic fragmentation for many nitrogen-containing heterocycles, leading to a neutral loss of 27 Da.[11][12]
-
Loss of N₂: Cleavage of the N-N bond can result in the expulsion of a nitrogen molecule (28 Da).[12]
-
Ring Cleavage: The pyrazole ring itself can undergo cleavage, leading to a variety of structurally informative fragment ions.[13][14] The specific fragmentation pathways are highly dependent on the substituents present on the pyrazole ring.[11][13]
For example, a study on 1,3,5-trisubstituted 2-pyrazolines showed that under CID conditions, structurally important product ions such as 2,4-substituted azete and 1,2-substituted aziridine ions were formed.[13] The substituent at the N-1 position was found to greatly influence the fragmentation pathways.[13]
A Validated Workflow for Pyrazole Confirmation
The following outlines a robust and self-validating experimental workflow for the confirmation of a novel pyrazole-containing compound using LC-HRMS.
Experimental Workflow Diagram
Caption: A typical LC-HRMS workflow for pyrazole confirmation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized pyrazole compound.
-
Dissolve the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final working concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC):
-
System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for pyrazoles as they readily form protonated molecules ([M+H]⁺).[15][16]
-
Full Scan (MS1) Parameters:
-
Mass Range: 100-1000 m/z.
-
Resolution: Set to a high value, for example, 70,000 for an Orbitrap or 40,000 for a Q-TOF.
-
AGC Target (Orbitrap) / Max Ion Time (TOF): Optimized for sensitivity and to avoid space-charge effects.
-
-
Data-Dependent MS/MS (dd-MS²) Parameters:
-
Activation Type: Collision-Induced Dissociation (CID).[9]
-
Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) is recommended to capture a wide range of fragment ions.
-
Isolation Window: 1.2 m/z.
-
Dynamic Exclusion: Set to exclude the same precursor ion from fragmentation for a certain period (e.g., 10 seconds) to allow for the fragmentation of lower-intensity ions.
-
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the target pyrazole's protonated molecule.
-
Determine the accurate mass from the full scan spectrum and calculate the mass error in parts per million (ppm). A mass error of < 3 ppm is generally considered excellent for formula confirmation.[3]
-
Analyze the MS/MS spectrum to identify characteristic fragment ions of the pyrazole core and any substituent groups.
-
Compare the observed fragmentation pattern with known fragmentation pathways of pyrazoles to provide orthogonal confirmation of the structure.[11][12]
Trustworthiness Through Self-Validation
The described workflow incorporates a self-validating system. The high mass accuracy of the precursor ion provides strong evidence for the elemental composition. The fragmentation pattern from the MS/MS analysis then acts as a secondary, independent confirmation of the molecular structure. When the accurate mass and the fragmentation data are in agreement, it provides a very high level of confidence in the structural assignment.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the structural confirmation of pyrazole-containing compounds in drug discovery and development. Both Orbitrap and TOF technologies offer the requisite mass accuracy and resolution, with the choice between them often depending on the specific application and the chromatographic setup. By combining accurate mass measurements with detailed fragmentation analysis, researchers can confidently and unambiguously confirm the structures of their novel pyrazole derivatives, ensuring the integrity of their scientific findings and accelerating the drug discovery process.
References
- Kertész, I., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-808. [Link]
- Eichhorn, P., Pérez, S., & Barceló, D. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. In Comprehensive Analytical Chemistry (Vol. 58, pp. 1-35). Elsevier. [Link]
- Schmid, D. G., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-7. [Link]
- Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
- Santos, V. G., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Henry, H., et al. (2012). Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Rapid Communications in Mass Spectrometry, 26(6), 567-575. [Link]
- Schulz, A., et al. (2011). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. European Journal of Organic Chemistry, 2011(25), 4829-4834. [Link]
- ResearchGate. (n.d.). HRMS spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2). [Link]
- Santos, V. G., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
- ResearchGate. (n.d.).
- Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]
- University of Illinois Urbana-Champaign. (n.d.).
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles.... [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8235–8248. [Link]
- Dal Piaz, V., et al. (2012). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. FLORE. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21489-21503. [Link]
- Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1503. [Link]
- Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(23), 4339. [Link]
- Chemistry Student. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
- The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]
- Kertész, I., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 837-844. [Link]
- Kumar, V., & Aggarwal, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
- MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- LCGC International. (2007).
- Acheampong, A., et al. (2015). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Journal of Pharmaceutical and Biomedical Analysis, 102, 117-124. [Link]
- ResearchGate. (n.d.).
- Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]
- Giorgi, G., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-7. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Mass [ucimsf.ps.uci.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Novelty of a Synthesized Pyrazole Derivative
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3] The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into newly approved pharmaceuticals.[1] Given the continued interest in this scaffold, the synthesis of novel pyrazole derivatives remains a vibrant area of research.[4][5][6] However, the true value of a newly synthesized derivative lies in its novelty—not just in its chemical structure, but also in its biological activity and potential for therapeutic application.[7][8][9]
This guide provides a comprehensive framework for assessing the novelty of a synthesized pyrazole derivative. It is designed for researchers and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will delve into the critical steps of structural novelty assessment, detailed synthesis and characterization, and robust biological activity evaluation, all while emphasizing the causality behind experimental choices to ensure scientific integrity.
Part 1: Establishing Structural Novelty - Is Your Compound Truly New?
Before embarking on extensive biological testing, it is paramount to ascertain the structural novelty of your synthesized pyrazole derivative. This involves a multi-pronged approach that combines thorough database searches, in silico predictions, and a preliminary intellectual property landscape analysis.
The Foundational Step: Comprehensive Database Search Strategy
The first line of inquiry is to determine if the exact structure or a closely related analog has been previously reported. This requires a systematic search of major chemical databases.
Protocol for Database Searching:
-
Select Appropriate Databases: Utilize a combination of public and subscription-based databases for comprehensive coverage. Key resources include:
-
PubChem: A free and extensive database of chemical molecules and their activities.
-
SciFinder-n (CAS): A comprehensive, subscription-based database for chemical literature and substances.
-
Reaxys: A powerful database of chemical reactions, substances, and properties.
-
-
Employ Multiple Search Strategies:
-
Exact Match Search: Search for the exact chemical structure of your synthesized compound.
-
Substructure Search: Search for the core pyrazole scaffold with your specific substitution pattern to identify related compounds.
-
Similarity Search: Perform a similarity search (e.g., Tanimoto similarity) to find compounds with similar structural features, which can provide insights into potential biological activities.
-
-
Analyze and Document the Results: Carefully review the search results for any identical or highly similar compounds. Document your search strategy and findings meticulously.
Predicting the Unknown: In Silico ADMET Profiling
Computational tools can provide valuable early insights into the potential drug-like properties of your novel compound.[10][11][12] These in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can help prioritize compounds for further experimental evaluation and identify potential liabilities early in the discovery process.[13]
A variety of open-access and commercial software can be used for these predictions.[10][11] The choice of tools is critical and depends on the specific properties you wish to predict and the underlying algorithms of the software.[10]
Table 1: Comparative In Silico ADMET Prediction of a Hypothetical Novel Pyrazole Derivative vs. a Reference Compound
| Property | Novel Pyrazole Derivative (Predicted) | Reference Compound (e.g., Celecoxib) (Predicted) | Implication for Novelty and Developability |
| Absorption | |||
| Caco-2 Permeability (logPapp) | High | High | Good potential for oral absorption. |
| Human Intestinal Absorption (%) | > 90% | > 90% | Favorable for oral bioavailability. |
| Distribution | |||
| Volume of Distribution (VDss) | Moderate | Moderate | Suggests distribution into tissues without excessive accumulation. |
| Blood-Brain Barrier (BBB) Permeability | Low | Low | Lower likelihood of central nervous system side effects. |
| Metabolism | |||
| CYP2D6 Inhibition | Non-inhibitor | Inhibitor | A novel compound that does not inhibit major CYP enzymes may have a better drug-drug interaction profile. |
| CYP3A4 Inhibition | Non-inhibitor | Non-inhibitor | Favorable metabolic profile. |
| Excretion | |||
| Total Clearance (log(ml/min/kg)) | Low | Low | Suggests a longer half-life. |
| Toxicity | |||
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Lower risk of carcinogenicity. |
Note: The values in this table are for illustrative purposes. Actual predictions should be generated using validated in silico tools.
Navigating the Intellectual Property Landscape: A Preliminary Patent Search
A preliminary patent search is a crucial step to understand if your compound or a similar one has been claimed in a patent. This can provide insights into the commercial potential and freedom to operate.
Simplified Patent Search Workflow:
Caption: A simplified workflow for conducting a preliminary patent search.
Part 2: From Concept to Reality - Synthesis and Rigorous Characterization
Once the potential structural novelty has been established, the next phase involves the synthesis and unequivocal characterization of the pyrazole derivative. The synthetic route should be logical and efficient, and the characterization data must be comprehensive and unambiguous.
A Generalized Synthetic Pathway for Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr.[5][14]
A general synthetic scheme is presented below:
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. jchr.org [jchr.org]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 13. drugpatentwatch.com [drugpatentwatch.com]
- 14. pharmajournal.net [pharmajournal.net]
A Senior Application Scientist's Guide to Benchmarking Pyrazole Inhibitors Against Known Drugs
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its synthetic accessibility and favorable drug-like properties have led to a surge in the discovery of potent pyrazole-based inhibitors for a variety of therapeutic targets.[1] This guide provides an in-depth technical comparison of emerging pyrazole inhibitors against established, FDA-approved drugs, focusing on key oncogenic kinases: Janus Kinases (JAKs), B-Raf, and c-Met. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the essential assays used in their evaluation.
The Significance of the Pyrazole Moiety in Kinase Inhibition
The pyrazole ring is considered a "privileged structure" in drug discovery.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions within the ATP-binding pocket of kinases.[1] This adaptability has been instrumental in the design of highly potent and selective inhibitors, a critical factor in minimizing off-target effects and associated toxicities.[1] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring its clinical significance.[1]
I. Comparative Analysis: Pyrazole Inhibitors vs. Established Drugs
A rigorous assessment of novel inhibitors necessitates benchmarking against current standards of care. This section provides a comparative analysis of pyrazole-based inhibitors against well-established drugs for three critical cancer targets. The presented IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are essential metrics for gauging potency.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a central regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[2][3]
Recent studies have highlighted a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[4]
-
Ruxolitinib: A pyrazole-containing JAK1/2 inhibitor approved for myelofibrosis.[5][6]
-
Tofacitinib: A non-pyrazole pan-JAK inhibitor used in the treatment of rheumatoid arthritis.[7][8]
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| Compound 3f (Pyrazole) | JAK1 | 3.4 | [4] |
| JAK2 | 2.2 | [4] | |
| JAK3 | 3.5 | [4] | |
| Ruxolitinib (Pyrazole) | JAK1 | 3.3 | [5][6][9] |
| JAK2 | 2.8 | [5][6][9] | |
| Tofacitinib (Non-pyrazole) | JAK1 | 112 | [7] |
| JAK2 | 20 | [7] | |
| JAK3 | 1 | [7][8] |
Expert Analysis: The 4-amino-(1H)-pyrazole derivative, Compound 3f, demonstrates impressive, low nanomolar potency against JAK1, JAK2, and JAK3, comparable to the established pyrazole-based drug, Ruxolitinib.[4][5][6][9] Notably, both pyrazole compounds show a more potent and balanced inhibition profile across JAK1 and JAK2 compared to the non-pyrazole inhibitor, Tofacitinib, which exhibits a preference for JAK3.[7][8] This highlights the potential for developing highly potent and specific JAK inhibitors based on the pyrazole scaffold.
B-Raf Kinase
Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK signaling pathway.[10]
A series of 5-phenyl-1H-pyrazole analogues have been identified as potential V600E-B-RAF inhibitors.[11]
-
Vemurafenib: A potent inhibitor of the B-RafV600E mutant.[12][13]
-
Dabrafenib: Another selective inhibitor of mutant B-Raf.[1][14]
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| Compound 66 (Pyrazole) | B-RafV600E | 330 | [11] |
| Vemurafenib (Non-pyrazole) | B-RafV600E | 31 | [12][13] |
| Dabrafenib (Non-pyrazole) | B-RafV600E | 0.8 | [15] |
Expert Analysis: While the featured pyrazole inhibitor, Compound 66, shows activity against B-RafV600E, its potency is significantly lower than the established non-pyrazole drugs, Vemurafenib and Dabrafenib.[11][12][13][15] This underscores the high bar for new entrants in this therapeutic space. However, the pyrazole scaffold remains a viable starting point for optimization to achieve higher potency. Further structure-activity relationship (SAR) studies could lead to the development of more competitive pyrazole-based B-Raf inhibitors.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many cancers.[16][17]
Novel pyrazolo[3,4-b]pyridine derivatives have demonstrated potent c-Met inhibitory activity.[18]
-
Crizotinib: A pyrazole-containing inhibitor of ALK and c-Met.[2][19]
-
Capmatinib: A highly selective, ATP-competitive c-Met inhibitor.[3][16]
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| Compound 5a (Pyrazole) | c-Met | 4.27 | [18] |
| Crizotinib (Pyrazole) | c-Met | 8 - 11 | [2][19] |
| Capmatinib (Non-pyrazole) | c-Met | 0.13 | [3][16] |
Expert Analysis: The pyrazolo[3,4-b]pyridine derivative, Compound 5a, exhibits excellent potency against c-Met, surpassing that of the established pyrazole-containing drug, Crizotinib.[2][18][19] While the non-pyrazole inhibitor, Capmatinib, demonstrates exceptional sub-nanomolar potency, the data for Compound 5a indicates that the pyrazole scaffold is highly effective for targeting c-Met.[3][16] This suggests that further development of pyrazole-based c-Met inhibitors could yield highly competitive clinical candidates.
II. Foundational Experimental Protocols
The reliability of comparative data hinges on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for two fundamental assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
-
Reaction Setup:
-
In a 384-well plate, add the kinase and a suitable substrate in a kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Allow the plate to incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).
-
Measure the remaining kinase activity. The detection method will vary depending on the assay format (e.g., luminescence-based assays that measure the amount of ATP consumed, or fluorescence-based assays that measure the phosphorylation of a substrate).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[5][14][20][21]
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. Signaling Pathway Overviews
Understanding the signaling context in which these inhibitors function is crucial for interpreting experimental data and predicting in vivo efficacy.
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway.
The binding of a cytokine to its receptor on the cell surface leads to the activation of associated Janus kinases (JAKs).[2][3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[2][3]
B-Raf/MAPK Signaling Pathway
Caption: The B-Raf/MAPK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression.[10] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates B-Raf.[10] B-Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[10] Activated ERK translocates to the nucleus and regulates the activity of numerous transcription factors, ultimately controlling cellular processes like proliferation and survival.[10]
c-Met Signaling Pathway
Caption: The c-Met signaling pathway.
Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor tyrosine kinase induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[16][17] These phosphorylated residues serve as docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[16][17] The activation of these pathways ultimately drives cellular responses such as proliferation, survival, motility, and invasion.[16][17]
IV. Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. As demonstrated in this guide, novel pyrazole-based compounds show significant promise, in some cases rivaling or even exceeding the potency of established drugs. The direct, quantitative comparison of these inhibitors against known benchmarks, using robust and standardized experimental protocols, is paramount for the objective evaluation and advancement of new therapeutic candidates. This guide provides a foundational framework for such comparisons, empowering researchers to make informed decisions in the ever-evolving landscape of drug discovery.
V. References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653–1655.
-
Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Nature Reviews Immunology, 9(9), 645–658.
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657–3660.
-
PubMed. (n.d.). Targeting the c-Met signaling pathway in cancer. Retrieved from [Link]
-
Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468–8484.
-
Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling. Nature, 467(7315), 596–599.
-
The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC. (n.d.). Retrieved from [Link]
-
Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516.
-
Quintás-Cardama, A., Vaddi, K., Padmanabhan, S., Lissy, N., Ecsedy, J., Li, J., ... & Verstovsek, S. (2010). Ruxolitinib, a JAK1/2 inhibitor, demonstrates potent and selective activity in preclinical models of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Harrison, C., Kiladjian, J. J., Al-Ali, H. K., Gisslinger, H., Waltzman, R., Stalbovskaya, V., ... & Verstovsek, S. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. New England Journal of Medicine, 366(9), 787–798.
-
The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - NIH. (2023). Retrieved from [Link]
-
King, A. O., Pipik, B., Larsen, R. D., & Verhoeven, T. R. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Future Oncology, 9(7), 935–945.
-
Shi, J. G., Chen, X., McGee, R. F., D'Souza, D. N., Einolf, H. J., He, L., ... & Yeleswaram, S. (2012). The pharmacokinetics, pharmacodynamics, and safety of ruxolitinib, a potent and selective Janus kinase 1/2 inhibitor, in healthy subjects. Journal of clinical pharmacology, 52(8), 1163–1171.
-
ResearchGate. (n.d.). IC50 values of growth inhibition assay targeting c-Met and c-Src.... Retrieved from [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - NIH. (n.d.). Retrieved from [Link]
-
Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. (n.d.). Retrieved from [Link]
-
Jiang, J. K., et al. (2008). Tofacitinib is an JAK3/2/1 Inhibitor for Chronic Inflammatory Disorders Research. Journal of Medicinal Chemistry, 51(24), 8012-8018.
-
The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC. (2024). Retrieved from [Link]
-
Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma - PMC. (n.d.). Retrieved from [Link]
-
Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A. D., Cortes, J., Thomas, D. A., ... & Tefferi, A. (2010). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine, 363(12), 1117–1127.
-
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved from [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase. (n.d.). Retrieved from [Link]
-
Alamshany, Z. M., Algamdi, E. M., Othman, I. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 963–979.
-
Li, X., He, Y., Ruiz, C. H., & Yang, J. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 923–928.
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the results of cytotoxic activity (IC50, μg/L) relative to the different tested cells. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021). Retrieved from [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Non-oxime pyrazole based inhibitors of B-Raf kinase | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of IC50 obtained on A‐172, HepG2, Hs578T cancer cells and.... Retrieved from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Request PDF. (n.d.). Retrieved from [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule - Frontiers. (2024). Retrieved from [Link]
Sources
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib - Focus Biomolecules [mayflowerbio.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 19. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is both exhilarating and fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a testament to this journey. Its derivatives are foundational to a multitude of FDA-approved drugs, demonstrating a remarkable range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of pyrazole compounds, supported by experimental data and protocols, to illuminate the critical transition from benchtop assays to whole-organism efficacy.
The Pyrazole Privileged Scaffold: A Foundation of Therapeutic Diversity
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity.[4] This structural versatility has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory agent), and a robust pipeline of investigational compounds.[1][3] The core of drug discovery for pyrazole derivatives, as with any chemical series, lies in the rigorous evaluation of their biological activity. This evaluation is a two-act play: the controlled, isolated environment of in vitro testing, followed by the complex, systemic milieu of in vivo studies. Understanding the correlation—or often, the disparity—between these two acts is paramount for successful drug development.
Act I: The Controlled Environment of In Vitro Evaluation
In vitro assays are the workhorses of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action. These assays are performed in a controlled environment, such as a test tube or a petri dish, using isolated enzymes, cells, or tissues.[5]
Common In Vitro Assays for Pyrazole Compounds:
-
Enzyme Inhibition Assays: Many pyrazole derivatives function by inhibiting specific enzymes. For instance, the anti-inflammatory effects of many pyrazoles are due to their inhibition of cyclooxygenase (COX) enzymes.[6][7] These assays typically involve incubating the enzyme with its substrate and the pyrazole compound, and then measuring the rate of product formation.
-
Cell Viability and Cytotoxicity Assays: For anticancer pyrazoles, determining their ability to kill or inhibit the growth of cancer cells is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Kinase Assays: Protein kinases are key regulators of cellular processes and are often dysregulated in diseases like cancer. The pyrazole scaffold is a core component of numerous kinase inhibitors.[11] Kinase activity can be measured by quantifying the phosphorylation of a substrate.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of pyrazole compounds against a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add the medium containing the pyrazole compound at various concentrations. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]
Act II: The Complex Biological System of In Vivo Assessment
While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a living organism. In vivo studies, conducted in animal models, are essential for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a systemic context.[5]
Common In Vivo Models for Pyrazole Compounds:
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic model for evaluating the anti-inflammatory activity of novel compounds.[6][7][12] Edema is induced by injecting carrageenan into the paw of a rat or mouse, and the reduction in swelling after treatment with the pyrazole compound is measured.
-
Xenograft Models for Anticancer Activity: To assess the antitumor efficacy of pyrazole derivatives, human cancer cells are implanted into immunocompromised mice.[13][14] The tumor growth is monitored over time in treated versus untreated animals.
-
Infectious Disease Models: For antimicrobial pyrazoles, animal models of bacterial or fungal infection are used to determine if the compound can clear the infection and improve survival rates.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the procedure for assessing the in vivo anti-inflammatory activity of pyrazole compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrazole compound or the vehicle (e.g., a solution of carboxymethyl cellulose) orally or intraperitoneally. A standard anti-inflammatory drug, such as Indomethacin, should be used as a positive control.[15]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The "holy grail" of drug discovery is a strong correlation between in vitro potency and in vivo efficacy. However, this is often not the case. A compound that is highly active in a cell-based assay may show little to no activity in an animal model, and vice versa.
Reasons for Discrepancies:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of in vivo efficacy despite potent in vitro activity.[16][17]
-
Off-Target Effects: A compound may interact with other biological molecules in a living system, leading to unexpected side effects or a different efficacy profile than observed in vitro.
-
Complexity of the Disease Model: The multifactorial nature of diseases is often not fully captured in simplified in vitro models.[5]
Case Study: Anti-inflammatory Pyrazole Derivatives
Several studies have synthesized and evaluated pyrazole derivatives as selective COX-2 inhibitors for their anti-inflammatory effects.[6][7][12]
| Compound | In Vitro COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| Celecoxib (Reference) | 0.04 | High | [6] |
| Compound 125a | Not specified, but potent | High | [6] |
| Compound 125b | Not specified, but potent | High | [6] |
| Compound 35a | 0.55 | 91.11% | [7] |
| Compound 35b | 0.61 | Moderate | [7] |
In these examples, a good correlation is observed. Compounds with potent in vitro COX-2 inhibition generally demonstrate significant in vivo anti-inflammatory activity. This suggests that for this class of compounds, COX-2 inhibition is the primary driver of their therapeutic effect and that their pharmacokinetic properties are favorable.
Case Study: Anticancer Pyrazole Derivatives
The translation of in vitro cytotoxicity to in vivo antitumor activity can be more complex.
| Compound | In Vitro IC50 (µM) against Cancer Cell Line | In Vivo Antitumor Activity in Xenograft Model | Reference |
| Compound 15e | 5.58 (B16 melanoma), 6.13 (SF763) | Significant activity in H22 liver cancer and B16 melanoma models | [14] |
| Compound 41 | Not specified, but potent | Noteworthy antitumor potential in HCT-116 xenograft model | [13] |
These case studies highlight successful translations. However, it is important to note that many compounds with promising in vitro anticancer activity fail in in vivo studies due to factors like poor tumor penetration or the development of resistance.
Visualizing the Path from In Vitro to In Vivo
The following diagram illustrates the typical workflow in evaluating pyrazole compounds, highlighting the key decision points based on in vitro and in vivo data.
Caption: Workflow from in vitro screening to in vivo candidate selection for pyrazole compounds.
Conclusion: A Symbiotic Relationship
The in vitro and in vivo evaluation of pyrazole compounds are not independent hurdles but rather a symbiotic partnership in the drug discovery process. In vitro assays provide the initial spark, identifying promising candidates and guiding medicinal chemistry efforts. In vivo studies then provide the crucial reality check, determining if that initial promise can be translated into a safe and effective therapeutic in a complex biological system. A thorough understanding of the methodologies, the potential for discrepancies, and the iterative nature of this process is essential for any researcher aiming to develop the next generation of pyrazole-based medicines.
References
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
- Harras, M. F., et al. (2022).
- Gouda, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 4028. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. [Link]
- Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- Abdel-Aziz, A. A. M., et al. (2011). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 344(1), 40-48. [Link]
- Pisano, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
- Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
- Faghih, Z., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 336-348. [Link]
- Ali, M. R., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 21(11), 1469. [Link]
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-790. [Link]
- National Center for Biotechnology Information. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
- Frontier in Medical and Health Research. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research, 3(1), 1-20. [Link]
- ResearchGate.
- ResearchGate. (2024).
- Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. [Link]
- ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]
- ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]
- ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]
- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(16), 10895-10909. [Link]
- Semantic Scholar. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]
- Taher, A. T., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023. [Link]
- ResearchGate. Examples of pyrazole‐containing drugs and their pharmacological activities. [Link]
- ResearchGate. Comparison of cytotoxicity of the newly synthesized pyrazoles to the... [Link]
- Semantic Scholar. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
- Gomaa, A. M., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(9), 3052-3062. [Link]
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Semantic Scholar.
- MDPI. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
- ResearchGate. In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. [Link]
- National Center for Biotechnology Information.
- ResearchGate. Why are there different results in in vitro and in vivo?. [Link]
- PubMed.
- Zhang, H., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 728-732. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fmhr.net [fmhr.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Cross-Reactivity Studies of Pyrazole-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its synthetic tractability and privileged structural features have led to a multitude of FDA-approved drugs and clinical candidates.[1][2][3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a persistent challenge: ensuring target selectivity to maximize efficacy while minimizing off-target effects.
This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazole-based inhibitors, supported by experimental data and detailed protocols. We will explore the structural nuances that govern selectivity and provide practical workflows for assessing the kinome-wide interactions of your own pyrazole-based compounds.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyrazole ring is a versatile pharmacophore, capable of forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][5] This interaction is a key anchor for many potent inhibitors. However, the overall selectivity of a pyrazole-based inhibitor is dictated by the substituents decorating the core scaffold. These side chains extend into more variable regions of the ATP-binding site, and their interactions determine whether the compound will bind selectively to the intended target or promiscuously to multiple kinases.[6]
For instance, subtle modifications to the pyrazole ring can dramatically alter the selectivity profile. Adding bulky alkyl groups can lead to non-selective inhibitors, whereas other modifications can enhance selectivity for a specific kinase family.[6] This highlights the critical need for comprehensive cross-reactivity profiling during the drug discovery process.
Comparative Cross-Reactivity Profiles of Pyrazole-Based Inhibitors
To illustrate the diverse selectivity profiles of pyrazole-based inhibitors, the following table summarizes the activity of several key examples against a panel of kinases. This data, synthesized from publicly available kinome-wide screening data, demonstrates the spectrum from highly selective to multi-targeted agents.
| Compound | Primary Target(s) | Key Off-Targets (IC50/Kd in nM) | Selectivity Profile | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | JAK3 (428), TYK2 (19) | Highly selective for JAK1/2 over other kinases. | [1][7] |
| Crizotinib | ALK, MET, ROS1 | Multiple kinases at higher concentrations. | Multi-targeted, but with high potency for its primary targets. | [2][8][9] |
| Barasertib (AZD1152) | Aurora B | Over 3000-fold more selective for Aurora B than Aurora A. | Highly selective for Aurora B. | [10] |
| Compound 3f | JAK1, JAK2, JAK3 | Potent across the JAK family. | Pan-JAK inhibitor. | [11][12] |
| AT9283 | Aurora A, Aurora B | JAK2, Abl (T315I) | Multi-targeted inhibitor. | [13] |
| SR-3576 | JNK3 | >2800-fold selective over p38. | Highly selective for JNK3. | [14] |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the signaling context of a kinase target is crucial for interpreting the biological consequences of both on-target and off-target inhibition. Below are two examples of key pathways frequently modulated by pyrazole-based inhibitors.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[11][15][16] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[15][17] Ruxolitinib, a pyrazole-based inhibitor, is a potent and selective inhibitor of JAK1 and JAK2.[1][7]
Caption: Inhibition of the JAK/STAT pathway by a pyrazole-based inhibitor.
The Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases are essential serine/threonine kinases that regulate multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[18][19][20] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[21][22] Barasertib is a pyrazole-based inhibitor with high selectivity for Aurora B.[10]
Caption: Role of Aurora kinases in mitosis and inhibition by Barasertib.
Experimental Protocols for Assessing Cross-Reactivity
A thorough understanding of an inhibitor's selectivity profile is paramount. Here, we provide detailed, step-by-step methodologies for key experiments used to determine the cross-reactivity of pyrazole-based inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a panel of purified kinases.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically quantified by measuring the phosphorylation of a substrate.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
ATP (at a concentration close to the Km for each kinase)
-
Kinase assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Pyrazole inhibitor stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Perform a serial dilution of the pyrazole inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted inhibitor and DMSO (vehicle control) to the assay wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiate Reaction: Add the kinase reaction mixture to the assay wells.
-
ATP Addition: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader (luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness: Using an ATP concentration near the Km for each kinase ensures that the measured IC50 value is a more accurate reflection of the inhibitor's potency and allows for more meaningful comparisons across different kinases.[23] Running duplicate or triplicate samples for each concentration ensures the robustness and reproducibility of the data.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes a cell-based assay to quantify the binding of a pyrazole inhibitor to its target kinase in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate
-
Pyrazole inhibitor stock solution (in DMSO)
-
White, 384-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a mixture of the kinase-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM™.
-
Incubate to allow complex formation.
-
Add the transfection mix to a suspension of HEK293 cells and seed into the assay plates.
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole inhibitor.
-
Add the diluted inhibitor and the NanoBRET™ tracer to the cells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate within 20 minutes on a BRET-capable plate reader, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to a vehicle control.
-
Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness: This assay provides a direct measure of target engagement in a physiological context, accounting for factors like cell permeability and intracellular ATP concentrations, which can influence inhibitor potency. The use of a competitive binding format ensures that the observed signal change is due to the inhibitor binding to the target kinase.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol details a method to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Principle: The binding of a small molecule inhibitor can increase the thermal stability of its target protein. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1][6]
Materials:
-
Cell line expressing the target kinase
-
Pyrazole inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (optional, for lysate-based CETSA)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazole inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Soluble Fraction Isolation:
-
Lyse the cells by freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase.
-
Plot the normalized band intensity versus the temperature for both the vehicle- and inhibitor-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Causality and Trustworthiness: CETSA provides direct biophysical evidence of target engagement in a cellular environment. The self-validating nature of the experiment lies in the comparison of the melting curves with and without the compound; a clear, dose-dependent shift is strong evidence of a specific interaction.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of novel kinase inhibitors. A deep understanding of the structural drivers of selectivity, coupled with rigorous and multi-faceted cross-reactivity profiling, is essential for advancing these promising compounds from the bench to the clinic. The experimental workflows and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to thoroughly characterize their pyrazole-based inhibitors, ultimately leading to the development of safer and more effective targeted therapies.
References
- Aurora Kinase Signaling Pathway.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Aurora kinases promote mitotic progression and asymmetric cell division through activ
- Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [Link]
- Aurora kinases: Generators of spatial control during mitosis. PMC. [Link]
- Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181).
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
- Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
- X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge...
- Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simul
- Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Bentham Science. [Link]
- Structure-based design of novel pyrazoles as aurora kinase A inhibitors.
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC. [Link]
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- Therapeutic targeting of the Jak/STAT p
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
- The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. [Link]
- JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [https://www.frontiersin.org/articles/10.3389/fonc.2021.7064 JAK/full]([Link] JAK/full)
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
- Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results
- KINOMEscan d
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 17. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
This document provides essential, procedural guidance for the safe handling and disposal of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety of laboratory personnel and the integrity of your work environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's characteristics. This compound, like many of its chemical class, is not benign and requires management as regulated hazardous waste.[1]
Primary Hazards: Based on data from structurally similar pyrazole carboxylic acid derivatives, the primary hazards include:
-
Skin Irritation: Can cause skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5][6]
-
Harmful if Swallowed: Ingestion can be harmful.
Chemical Incompatibilities: This compound is an organic acid and must be segregated from incompatible materials to prevent dangerous reactions. Key incompatibilities include:
The Causality for Segregated Disposal: Due to these hazards, this chemical cannot be disposed of via standard trash or sewer systems.[6][7] Drain disposal is strictly prohibited as it can harm aquatic ecosystems and damage wastewater treatment infrastructure.[4] The only acceptable method is collection as hazardous chemical waste for treatment by a licensed disposal facility.[8][9]
Immediate Safety Protocols: PPE and Handling
Before handling or preparing for disposal, ensure all appropriate safety measures are in place.
Personal Protective Equipment (PPE): The following PPE is the minimum requirement when handling this compound:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[10]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][10]
Handling:
-
Always handle the chemical in a well-ventilated area, preferably a designated fume hood.[4][10]
-
Avoid generating dust.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
Step-by-Step Disposal Protocol
Follow this systematic procedure to ensure safe and compliant disposal of this compound and its contaminated waste.
Step 1: Waste Characterization
-
Classify the waste as a non-halogenated organic acid solid waste . If it is in solution, characterize it based on the solvent used (e.g., "non-halogenated organic solvent mixture containing organic acid").
Step 2: Select a Suitable Waste Container
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11]
-
Whenever possible, the original product container is an ideal choice for collecting waste.[7]
-
For liquid waste, ensure the container is made of a material that will not degrade (e.g., HDPE or glass for most organic solvents).
Step 3: Waste Segregation and Collection
-
Crucially, never mix incompatible wastes. [11] Dedicate a specific waste container solely for this compound or for compatible organic acid waste.
-
Carefully transfer the waste material into the designated container inside a fume hood. Keep the container closed except when actively adding waste.[11]
Step 4: Proper Labeling
-
Label the waste container immediately. The EPA requires that each label clearly contains the words "Hazardous Waste" .[9][12]
-
The label must also include:
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant"). Hazard pictograms are a common and effective way to convey this information.[12]
-
The accumulation start date (the date you first add waste to the container), as this is often required for regulatory tracking.
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area must be at or near the point of generation and under the control of the lab personnel.
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[7][11]
-
Store the container away from incompatible materials, particularly bases and oxidizers.[11]
Step 6: Final Disposal Arrangement
-
Once the waste container is full or has been in the SAA for the maximum time allowed by your institution (often up to one year for partially filled containers), arrange for its removal.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or designated waste management provider to schedule a pickup.[8]
-
Only licensed hazardous waste haulers are permitted to transport this waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[1]
Emergency Procedures: Spills and Exposure
Small Spills (Solid Material):
-
Ensure you are wearing the appropriate PPE.
-
Without creating dust, gently sweep up the material.
-
For residual powder, use an inert absorbent material (e.g., vermiculite, sand) to clean the area.[5][13]
-
Place all contaminated materials into a suitable container, label it as hazardous waste, and dispose of it according to the protocol in Section 3.[4]
Large Spills:
-
For any large or unmanageable spill, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.[14]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[4][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][13]
Data Presentation: Quick Reference Table
| Parameter | Guideline |
| Hazard Class | Irritant (Skin, Eye, Respiratory), Harmful if Swallowed.[2][3][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat.[6][10] |
| Handling Area | Chemical Fume Hood.[10] |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents, Reducing Agents.[4] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand); collect for disposal.[5][13] |
| Disposal Route | DO NOT use sink or trash. Collect as hazardous waste in a labeled container.[6][7] |
| Final Disposition | Collection by licensed hazardous waste contractor for approved disposal.[1][8] |
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for managing and disposing of the target compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP).
- Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer (MLO).
- Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). Cole-Parmer.
- Acid Handling Standard Operating Procedure. (2019, April 11). University of Utah.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College.
- Laboratory Chemical Safety Manual. (n.d.). University of Alberta.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
Sources
- 1. epa.gov [epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. earth.utah.edu [earth.utah.edu]
Personal protective equipment for handling 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Essential Safety and Handling Guide for 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of this compound. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals. Our commitment is to furnish you with value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.
Hazard Assessment and Inferred Risks
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful. Structurally related compounds, such as 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives, are known to cause skin and eye irritation.[1][2][3][4] The closely related 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is classified as a corrosive material that causes severe skin burns and eye damage.[5] While the carboxylic acid is anticipated to be less reactive, it is prudent to assume it may cause, at a minimum, skin and eye irritation. Inhalation of dust particles may also lead to respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A robust PPE strategy is your primary defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[6] | Chemical-resistant gloves (Nitrile recommended). | Standard laboratory coat. | N95 or N100 particle mask if not handled in a chemical fume hood.[7] |
| Solution Preparation and Transfers | Chemical goggles. A face shield is recommended for larger volumes.[8] | Chemical-resistant gloves (Nitrile recommended). | Standard laboratory coat. | Not generally required if performed in a well-ventilated area or chemical fume hood. |
| Accidental Spill Cleanup | Chemical goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Impervious clothing or a chemical-resistant apron over a lab coat.[8] | A chemical cartridge-type respirator may be necessary for large spills.[7] |
Safe Handling Protocols: A Step-by-Step Guide
Adherence to a strict handling protocol is critical for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][6]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.
Handling the Solid Compound
-
Glove Inspection: Before use, inspect gloves for any signs of degradation or perforation.[8]
-
Weighing: If possible, weigh the compound directly in a fume hood. If a balance is located on an open bench, use an enclosure or weigh the material in a sealed container.
-
Dust Minimization: Avoid actions that can generate dust, such as scraping or vigorous shaking.[6]
Handling Solutions
-
Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools, such as a pipette or a funnel, for transferring solutions to prevent spills.
Spill and Disposal Management
Spill Response
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid generating dust.[3][6] For liquid spills, use an appropriate chemical absorbent.
-
Clean: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Containerization: All waste materials, including contaminated PPE and spill cleanup supplies, must be collected in a clearly labeled, sealed container.[9]
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not discharge into the environment.[9][10]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
